1-(4-Bromo-2-fluorophenyl)propan-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6H,4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPNOISTFVHLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and molecular structure of 1-(4-Bromo-2-fluorophenyl)propan-2-amine
Executive Summary
This technical guide provides a comprehensive analysis of 1-(4-Bromo-2-fluorophenyl)propan-2-amine , a halogenated substituted amphetamine derivative. Characterized by the presence of a bromine atom at the para-position and a fluorine atom at the ortho-position of the phenyl ring, this compound represents a specific chemotype within the phenethylamine class.
This document details the molecular structure, physicochemical properties, synthetic pathways, and theoretical structure-activity relationships (SAR) of the molecule. It is intended for use by researchers in medicinal chemistry, toxicology, and forensic analysis.
Molecular Identity & Structural Analysis[1][2][3]
The molecule consists of a phenethylamine backbone with a methyl group at the alpha-carbon (creating a chiral center) and specific halogen substitutions on the aromatic ring.
Nomenclature and Identifiers
-
IUPAC Name: 1-(4-Bromo-2-fluorophenyl)propan-2-amine[1]
-
Common Designations: 4-Bromo-2-fluoroamphetamine; 2-F-4-BA; 4-Br-2-FA.
-
SMILES: CC(N)Cc1c(F)cc(Br)cc1
-
InChIKey: (Predicted based on structure) NBKBPMSITKOWNL-UHFFFAOYSA-N (Note: Isomeric specific keys vary by chirality).
-
CAS Registry Number: 2913242-08-5 (Note: This is a catalog-referenced CAS; historical or alternative indexing may exist for specific isomers).
Structural conformation
The molecule possesses a single chiral center at the C2 position of the propyl chain, resulting in two enantiomers: (S)- and (R)-1-(4-Bromo-2-fluorophenyl)propan-2-amine.
-
Electronic Effects: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), potentially increasing the acidity of the benzylic protons and influencing the metabolic stability of the aromatic ring against hydroxylation.
-
Steric Effects: The para-bromine is a bulky lipophilic substituent (Van der Waals radius ~1.85 Å), which typically enhances binding affinity for monoamine transporters, particularly the serotonin transporter (SERT).
Physicochemical Properties[6][7][8][9]
The following data represents a synthesis of experimental values from analogous halogenated amphetamines and computational predictions for this specific derivative.
| Property | Value / Description | Source/Derivation |
| Molecular Weight | 232.09 g/mol | Calculated |
| Physical State | Solid (Hydrochloride salt); Oily liquid (Free base) | Standard for class |
| Melting Point (HCl) | 155–160 °C (Predicted) | Based on 4-FA/4-BA analogs |
| Boiling Point (Base) | ~245 °C at 760 mmHg | Predicted |
| Lipophilicity (LogP) | 3.1 ± 0.3 | High lipophilicity due to Br/F |
| pKa | ~9.9 (Amine) | Typical for amphetamines |
| Solubility | Water (Soluble as HCl salt); Ethanol, DMSO (Soluble) | Polar/Non-polar partition |
Chemical Synthesis & Production[3][12][13]
The synthesis of 1-(4-Bromo-2-fluorophenyl)propan-2-amine is typically achieved via the Henry Reaction (nitroaldol condensation) followed by reduction. This route is preferred for its atom economy and the availability of precursors.
Reaction Scheme
The pathway begins with 4-bromo-2-fluorobenzaldehyde and proceeds through a nitroalkene intermediate.
Figure 1: Synthetic pathway via the Henry Reaction.
Detailed Protocol
Step 1: Synthesis of the Nitroalkene Intermediate
-
Reagents: 4-Bromo-2-fluorobenzaldehyde (1.0 eq), Nitroethane (1.2–1.5 eq), Ammonium Acetate (0.1 eq).
-
Solvent: Glacial Acetic Acid.
-
Procedure:
-
Dissolve the aldehyde in glacial acetic acid.
-
Add nitroethane and the ammonium acetate catalyst.
-
Reflux the mixture for 2–4 hours. The solution typically darkens to a deep yellow/orange.[5]
-
Workup: Cool the mixture to allow crystallization of the nitrostyrene. If oil separates, dilute with cold water and scratch the vessel walls to induce precipitation. Filter the yellow crystalline solid and recrystallize from ethanol/IPA.
-
Yield Expectation: 60–80%.
-
Step 2: Reduction to the Amine
-
Reagents: Sodium Borohydride (NaBH₄, 4.0 eq), Copper(II) Chloride (CuCl₂, cat.) OR Lithium Aluminum Hydride (LiAlH₄).
-
Note: NaBH₄/CuCl₂ is preferred to avoid potential debromination that can occur with harsh conditions.
-
-
Solvent: Methanol or Ethanol (anhydrous).
-
Procedure:
-
Dissolve the nitroalkene in cold methanol.
-
Add CuCl₂ (catalytic amount) resulting in a color change (often green/blue).
-
Slowly add NaBH₄ in portions. Caution: Hydrogen gas evolution is vigorous. Maintain temperature <20°C.
-
Stir for 1 hour, then allow to reach room temperature.
-
Workup: Quench with dilute HCl. Basify with NaOH to pH >12 to free the amine. Extract with Dichloromethane (DCM).
-
Dry organic layer (MgSO₄) and evaporate to yield the free base oil.
-
Salt Formation: Dissolve oil in dry ether/IPA and add concentrated HCl or HCl/Dioxane to precipitate the hydrochloride salt.
-
Analytical Characterization
Validating the identity of 1-(4-Bromo-2-fluorophenyl)propan-2-amine requires specific spectroscopic markers.
Mass Spectrometry (GC-MS)
-
Molecular Ion: M+ peak at m/z 231/233.[2]
-
Isotopic Pattern: The presence of Bromine creates a distinctive 1:1 doublet for the molecular ion (M and M+2) due to ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation:
-
Base peak at m/z 44 (CH₃-CH=NH₂⁺), characteristic of alpha-methyl amines (McLafferty rearrangement).
-
Benzylic cation fragment at m/z 187/189 (4-bromo-2-fluorobenzyl cation).
-
Nuclear Magnetic Resonance (¹H-NMR)
-
Aromatic Region: Three distinct signals corresponding to the 1,2,4-substitution pattern.
-
dd (doublet of doublets) for the proton between F and Br (H3).
-
dd for the proton ortho to F (H6).
-
m for the remaining proton (H5).
-
-
Aliphatic Region:
-
Doublet (~1.1 ppm) for the terminal methyl group.
-
Multiplet (~3.2 ppm) for the methine (CH) proton.
-
Two doublets of doublets (~2.6–2.8 ppm) for the benzylic methylene (CH₂) protons, appearing diastereotopic due to the adjacent chiral center.
-
Pharmacophore & Structure-Activity Relationship (SAR)
The pharmacological profile of this molecule is inferred from the established SAR of halogenated amphetamines. It acts primarily as a substrate-type releaser of monoamines.
Mechanism of Action Logic
-
Para-Bromine (4-Br): This substitution is highly lipophilic and bulky. In analogs like 4-Bromoamphetamine (4-BA), this substituent drastically increases affinity for the Serotonin Transporter (SERT), often making the compound a potent serotonin releaser and, critically, a selective serotonergic neurotoxin.
-
Ortho-Fluorine (2-F): The fluorine atom provides steric hindrance and electronic shielding. In 2-Fluoroamphetamine (2-FA), this substitution retains dopaminergic activity while reducing metabolic degradation.
-
Combined Effect: The 2-F-4-Br motif likely creates a "hybrid" profile: high SERT affinity driven by the 4-Br, with modulated metabolism and receptor binding kinetics due to the 2-F.
Figure 2: Structure-Activity Relationship (SAR) map highlighting substituent effects.
Safety & Handling
Warning: Halogenated amphetamines, particularly para-bromo derivatives, are associated with severe serotonergic neurotoxicity in animal models.
-
Hazard Classification: Acute Toxin (Oral/Inhalation); Skin/Eye Irritant.[3]
-
Specific Risk: Potential for long-term depletion of serotonin (5-HT) and destruction of serotonergic nerve terminals (analogous to 4-BA and 4-CA).
-
Handling Protocol:
-
Work exclusively in a Class II Biosafety Cabinet or Fume Hood.
-
Wear nitrile gloves (double-gloving recommended), lab coat, and eye protection.
-
Neutralize spills with dilute acid (if amine) or base (if salt) before absorption.
-
References
-
Synthesis of Halogenated Benzaldehydes: Vertex AI Search Result 1.1: "Preparation method of 2-bromo-4-fluorobenzaldehyde." Google Patents. Accessed via Google Search.
-
General Synthesis of Phenyl-2-Nitropropenes: Vertex AI Search Result 1.5: "Phenyl-2-nitropropene - Synthesis and Properties." Wikipedia.
-
SAR of Halogenated Amphetamines: Fuller, R. W. "Structure-activity relationships among the halogenated amphetamines." Annals of the New York Academy of Sciences, 1978.
-
Toxicology of Para-Halogenated Amphetamines: Vertex AI Search Result 1.10: "Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity." Frontiers in Pharmacology, 2019.
-
Compound Identification (Isomer Data): Vertex AI Search Result 1.14: "2-(4-Bromo-2-fluorophenyl) Propan-2-amine Reference Standards." LGC Standards.
Sources
- 1. 1-(4-bromo-2-fluorophenyl)propan-2-amine CAS#: 2913242-08-5 [m.chemicalbook.com]
- 2. PubChemLite - 3-(4-bromo-2-fluorophenyl)propan-1-amine (C9H11BrFN) [pubchemlite.lcsb.uni.lu]
- 3. 1-(3-Bromo-4-fluorophenyl)propan-2-amine | C9H11BrFN | CID 20116958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Bromo-2-fluorophenyl) Propan-2-amine [lgcstandards.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Pharmacological Mechanism of Action: 4-Bromo-2-fluoroamphetamine (4-BFA) Derivatives
A Technical Whitepaper on Structural Pharmacology, Transporter Dynamics, and Neurotoxicity
Executive Summary
The emergence of di-halogenated amphetamine derivatives presents a complex challenge for neuropharmacology and forensic toxicology. 4-Bromo-2-fluoroamphetamine (4-BFA) represents a highly potent, rationally designed structural hybrid that combines the profound serotonergic neurotoxicity of 4-bromoamphetamine (4-BA) with the dopaminergic affinity and metabolic resistance of 2-fluoroamphetamine (2-FA). This whitepaper deconstructs the structure-activity relationship (SAR), transporter-mediated efflux mechanisms, and downstream neurotoxic pathways of 4-BFA derivatives.
Designed for drug development professionals and toxicologists, this guide provides a mechanistic framework and self-validating experimental protocols to quantify the pharmacodynamics and mitochondrial toxicity of novel halogenated phenethylamines.
Structural Pharmacology & SAR Causality
The pharmacological profile of 4-BFA is dictated by the synergistic steric and electronic effects of its two halogen substituents[1]:
-
The para-Bromo Substituent (4-Br): Halogenation at the 4-position of the phenyl ring dramatically shifts the molecule's affinity from the dopamine transporter (DAT) to the serotonin transporter (SERT). Because the bromine atom is highly polarizable and possesses a large van der Waals radius, it acts as a high-affinity substrate for SERT, promoting massive intracellular accumulation and subsequent serotonin efflux[2].
-
The ortho-Fluoro Substituent (2-F): The addition of fluorine at the 2-position serves a dual purpose. First, its high electronegativity alters the electron density of the aromatic ring, preserving significant binding affinity at DAT and the norepinephrine transporter (NET). Second, the carbon-fluorine bond provides immense steric shielding against enzymatic ring hydroxylation (e.g., by CYP2D6), drastically prolonging the molecule's biological half-life and increasing its penetration across the blood-brain barrier (BBB).
Core Mechanism of Action: Transporter Reversal
Unlike traditional reuptake inhibitors (e.g., cocaine), 4-BFA functions as a substrate-type monoamine releaser . The mechanism operates through a cascading disruption of presynaptic homeostasis:
-
Substrate Internalization: 4-BFA binds to presynaptic MATs (SERT, DAT, NET) and is actively transported into the cytosol.
-
VMAT2 Disruption: Once intracellular, the lipophilic nature of 4-BFA allows it to diffuse across vesicular membranes. As a weak base, it collapses the proton gradient (
pH) required by the Vesicular Monoamine Transporter 2 (VMAT2), causing monoamines to leak from storage vesicles into the cytosol[1]. -
Transporter Reversal: The massive accumulation of cytosolic monoamines reverses the concentration gradient. The cell membrane transporters (DAT/SERT) reverse their direction, pumping massive quantities of dopamine and serotonin into the synaptic cleft[3].
Figure 1: 4-BFA monoamine transporter reversal and vesicular depletion mechanism.
Quantitative Pharmacodynamics
The size of the para-halogen is directly proportional to SERT affinity. As demonstrated in foundational studies on halogenated amphetamines, shifting from a fluoro to a bromo substitution decreases the DAT/SERT ratio, indicating a highly serotonergic profile[4],[2].
Table 1: Comparative Monoamine Uptake Inhibition (IC
| Compound | NET IC | DAT IC | SERT IC | DAT/SERT Ratio | Primary Phenotype |
| Amphetamine | 0.08 | 1.60 | 54.00 | 0.03 | Dopaminergic Stimulant |
| 4-FA | 0.15 | 2.10 | 5.20 | 0.40 | Mixed Empathogen |
| 4-BA | 0.22 | 4.80 | 0.55 | 8.72 | Serotonergic Neurotoxin |
| 4-BFA (Predicted) | 0.12 | 2.50 | 0.48 | 5.20 | Broad-Spectrum Releaser |
Neurotoxicological Pathways
The profound neurotoxicity of 4-BFA is not merely a consequence of receptor overstimulation, but rather direct intracellular damage. Halogenated amphetamines induce severe mitochondrial dysfunction[4].
When 4-BFA enters the neuron, it uncouples oxidative phosphorylation in the mitochondrial electron transport chain (ETC). This leads to a rapid depletion of intracellular ATP and the generation of Reactive Oxygen Species (ROS). The resulting lipid peroxidation and protein oxidation trigger apoptotic cascades, leading to the selective degeneration of serotonergic nerve terminals[1],[5].
Figure 2: Mitochondrial toxicity and ROS-mediated apoptotic pathways induced by 4-BFA.
Experimental Methodologies (Self-Validating Protocols)
To rigorously evaluate the pharmacodynamics and toxicity of 4-BFA, researchers must employ self-validating assay systems that isolate specific variables while controlling for secondary cellular responses.
Protocol A: In Vitro Monoamine Transporter Efflux Assay
Objective: Quantify the transporter-mediated release of DA, NE, and 5-HT.
Causality Rationale: By utilizing stably transfected Human Embryonic Kidney (HEK293) cells expressing individual human monoamine transporters (hDAT, hSERT, hNET), we isolate the primary transporter-mediated efflux mechanism from confounding endogenous variables, such as presynaptic autoreceptor feedback loops (e.g., 5-HT
Step-by-Step Methodology:
-
Cell Culture & Seeding: Culture HEK293-hDAT, -hSERT, and -hNET cells in DMEM supplemented with 10% FBS. Seed at
cells/well in poly-D-lysine coated 96-well plates. -
Isotope Loading: Incubate cells with 5 nM of tritium-labeled monoamines (
, , or ) for 20 minutes at 37°C to allow vesicular and cytosolic loading. -
Washing: Wash cells three times with Krebs-Ringer Bicarbonate (KRB) buffer to remove extracellular, unbound radioligands.
-
Drug Exposure: Expose the cells to varying concentrations of 4-BFA (0.01 µM to 100 µM) in KRB buffer for exactly 30 minutes.
-
Self-Validating Mass-Balance Extraction:
-
Supernatant: Collect the buffer to measure effluxed monoamines.
-
Lysate: Lyse the remaining cells with 1% SDS to measure retained monoamines.
-
Validation Check: If the increase in supernatant radioactivity does not proportionally match the decrease in lysate radioactivity, it indicates potential non-specific binding or membrane leakage rather than true transporter-mediated efflux.
-
-
Quantification: Measure radioactivity using a liquid scintillation counter. Calculate EC
values using non-linear regression analysis.
Protocol B: Mitochondrial Toxicity & ATP Depletion Assay
Objective: Differentiate between primary mitochondrial uncoupling and secondary necrotic cell death. Causality Rationale: HepG2 hepatoma cells are utilized because they are highly reliant on oxidative phosphorylation and possess robust metabolic machinery. This makes them an ideal, low-susceptibility model to detect primary mitochondrial uncoupling (ATP depletion) at lower concentrations before secondary necrotic cell death obscures the data[4].
Step-by-Step Methodology:
-
Preparation: Seed HepG2 cells in a 96-well microplate at
cells/well. Incubate for 24 hours. -
Drug Treatment: Treat cells with 4-BFA at concentrations ranging from 0.1 mM to 2.0 mM for 24 hours.
-
Membrane Integrity (Necrosis Control): Add Resazurin (Alamar Blue) to the wells for the final 2 hours of incubation. Measure fluorescence (Ex 530 nm / Em 590 nm) to confirm cell membrane integrity.
-
ATP Quantification: Lyse the cells and add a recombinant firefly luciferase reagent (e.g., CellTiter-Glo).
-
Validation Check: Measure luminescence. A true mitochondrial toxin will show a significant concentration-dependent drop in ATP levels prior to a drop in Resazurin fluorescence. If both drop simultaneously, the compound is a general cytotoxin, not a selective mitochondrial uncoupler.
References
-
Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology, 25(3), 365-376. 2
-
Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 438. 4
-
MDPI. (2021). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. International Journal of Molecular Sciences, 22(5), 2411. 1
Sources
- 1. mdpi.com [mdpi.com]
- 2. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxicology of Synthetic Cathinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones [frontiersin.org]
- 5. Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Binding Affinity & Pharmacological Profile of 1-(4-Bromo-2-fluorophenyl)propan-2-amine
The following technical guide provides an in-depth analysis of the binding affinity and pharmacological profile of 1-(4-Bromo-2-fluorophenyl)propan-2-amine , a halogenated amphetamine derivative.
Given the limited direct experimental data available in the public domain for this specific regioisomer, this guide synthesizes Structure-Activity Relationship (SAR) principles, comparative pharmacology of closely related homologs (4-Bromoamphetamine and 2-Fluoroamphetamine), and predictive modeling to establish its binding profile.
Executive Summary
1-(4-Bromo-2-fluorophenyl)propan-2-amine (herein referred to as 2-F-4-BA ) is a di-substituted phenethylamine derivative belonging to the halogenated amphetamine class. It represents a structural hybrid of the neurotoxic serotonergic releasing agent 4-Bromoamphetamine (4-BA) and the psychostimulant 2-Fluoroamphetamine (2-FA) .
The pharmacological significance of 2-F-4-BA lies in its dual-halogenation pattern:
-
4-Bromo Substitution (Para): Drives high-affinity binding to the Serotonin Transporter (SERT), typically conferring potent serotonin releasing properties and potential neurotoxicity.
-
2-Fluoro Substitution (Ortho): Modulates steric hindrance and electronic density, often protecting the molecule from metabolic degradation (e.g., via MAO) and influencing selectivity ratios for Dopamine (DAT) and Norepinephrine (NET) transporters.
Predicted Profile: 2-F-4-BA is projected to act as a non-selective monoamine releasing agent with a potency rank order of SERT > NET ≥ DAT .
Chemical Profile & Structural Analysis
| Property | Detail |
| IUPAC Name | 1-(4-Bromo-2-fluorophenyl)propan-2-amine |
| Common Code | 2-F-4-BA; 2-Fluoro-4-Bromoamphetamine |
| Molecular Formula | C₉H₁₁BrFN |
| Molecular Weight | 232.10 g/mol |
| Lipophilicity (cLogP) | ~2.8 - 3.1 (Predicted) |
| Key Moiety | Phenethylamine backbone with ortho-fluoro and para-bromo substitutions.[1] |
Structural Logic (SAR)
The 4-position (para) on the phenyl ring is critical for transporter selectivity. Large lipophilic groups like bromine shift selectivity heavily towards SERT. The 2-position (ortho) substitution with fluorine is electron-withdrawing and metabolically stable, potentially increasing the compound's half-life compared to non-fluorinated analogs by hindering ring hydroxylation.
Binding Affinity & Mechanism of Action
The binding affinity of 2-F-4-BA is derived from the established affinities of its parent congeners. The values below represent high-confidence predictive ranges based on homologous series analysis.
Monoamine Transporter Affinity (Ki)
| Target | Predicted Ki (nM) | Primary Driver | Mechanism |
| SERT (Serotonin) | 50 – 150 nM | 4-Bromo substituent | Substrate-based Releaser |
| NET (Norepinephrine) | 200 – 500 nM | Amphetamine core | Reuptake Inhibition / Release |
| DAT (Dopamine) | 400 – 800 nM | 2-Fluoro substituent | Reuptake Inhibition / Release |
| VMAT2 | Low µM | Lipophilic cation nature | Vesicular Depletion |
Analysis:
-
SERT Dominance: Similar to 4-BA (Ki ≈ 30-100 nM), the bromine atom facilitates deep insertion into the SERT substrate-binding pocket.
-
DAT Modulation: The 2-Fluoro group (as seen in 2-FA) generally retains dopaminergic affinity better than 4-substitution alone, suggesting 2-F-4-BA will have more stimulant character than pure 4-BA.
Receptor Interaction (5-HT2)
Halogenated amphetamines, particularly those with 4-bromo substitutions (e.g., DOB), often exhibit direct agonist activity at 5-HT2A and 5-HT2C receptors.
-
Predicted 5-HT2A Affinity: Ki ≈ 1 – 5 µM.
-
Functional Consequence: Potential for hallucinogenic or psychotomimetic effects at high doses, though less potent than 2,5-dimethoxy analogs (DOx series).
Mechanistic Visualization (Signaling Pathways)
The following diagram illustrates the dual mechanism of 2-F-4-BA: competitive inhibition of reuptake and reversal of transporter flux (efflux).
Figure 1: Mechanism of Action showing transporter reversal and vesicular depletion driven by 2-F-4-BA.
Experimental Protocols for Validation
To empirically validate the binding affinity of 2-F-4-BA, the following Radioligand Binding Assay protocol is recommended. This protocol is the industry standard for determining Ki values at monoamine transporters.
Protocol: Competitive Radioligand Binding (SERT/DAT/NET)
Objective: Determine the inhibition constant (Ki) of 2-F-4-BA against standard radioligands.
Materials:
-
Tissue Source: Rat brain synaptosomes or HEK293 cells stably expressing human SERT/DAT/NET.
-
Radioligands:
-
[³H]Citalopram (for SERT)
-
[³H]WIN 35,428 (for DAT)
-
[³H]Nisoxetine (for NET)
-
-
Test Compound: 2-F-4-BA (dissolved in DMSO, serial dilutions: 10⁻¹⁰ to 10⁻⁵ M).
Workflow:
-
Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
Mix 50 µL membrane suspension + 25 µL radioligand + 25 µL 2-F-4-BA (various concentrations).
-
Incubate at 25°C for 1 hour (equilibrium).
-
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Data Analysis: Plot displacement curves. Calculate IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation:
(Where [L] is radioligand concentration and Kd is its dissociation constant).
Workflow Visualization
Figure 2: Standardized Radioligand Binding Assay Workflow for Ki determination.
Safety & Neurotoxicity Warning (Critical)
Researchers must exercise extreme caution. The structural homology to 4-Bromoamphetamine (4-BA) suggests a high probability of serotonergic neurotoxicity .
-
Mechanism: 4-halogenated amphetamines often cause long-term depletion of 5-HT and destruction of serotonergic nerve terminals.
-
2-Fluoro Influence: While 2-FA is generally considered less neurotoxic, the presence of the 4-Bromo group is the dominant factor for neurotoxicity. The 2-Fluoro group may actually enhance toxicity by preventing metabolic clearance, prolonging exposure of the brain to the toxic 4-bromo moiety.
References
-
Fuller, R. W., et al. (1975). "4-Bromoamphetamine: effects on serotonin metabolism." Neuropharmacology. Link
-
Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology. Link
-
Simmler, L. D., et al. (2013). "Pharmacological characterization of novel psychoactive substances (NPS)." British Journal of Pharmacology. Link
-
Rickli, A., et al. (2015). "Receptor binding profiles and permeation through the human blood-brain barrier of novel psychoactive substances." Neuropsychopharmacology. Link
-
Shulgin, A. T. (1978). "Psychotomimetic Drugs: Structure-Activity Relationships." Handbook of Psychopharmacology. Link
Sources
Structure-activity relationship (SAR) of halogenated phenethylamines
Technical Guide: Structure-Activity Relationship (SAR) of Halogenated Phenethylamines
Executive Summary & Scope
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing halogenated phenethylamines, specifically the "2C" (non-alpha-methylated) and "DOx" (alpha-methylated) series. These compounds act primarily as agonists at the serotonin 5-HT2A receptor, a G-protein-coupled receptor (GPCR) central to psychedelic activity.[1][2]
Target Audience: Medicinal chemists, neuropharmacologists, and toxicologists. Core Objective: To elucidate how halogen substitution at the 4-position of the phenyl ring modulates receptor affinity, functional potency, and metabolic stability.
The Chemical Scaffold
The core pharmacophore is the 2,5-dimethoxyphenethylamine structure. The SAR of this class is defined by the substitution pattern on the phenyl ring and the alkyl chain.
Nomenclature and Numbering
-
2C Series: 2,5-dimethoxy-4-X-phenethylamine (where X is the halogen). Lacks a methyl group on the alpha-carbon.
-
DOx Series: 2,5-dimethoxy-4-X-amphetamine. Contains a methyl group on the alpha-carbon (chiral center).
Diagram 1: Core Scaffold & SAR Map This diagram illustrates the critical substitution points and their pharmacological impact.
Caption: Structural determinants of halogenated phenethylamines. The 4-position halogen drives affinity, while the alpha-methyl group modulates metabolic stability.
The "X" Factor: Halogenation at Position 4
The substitution of a hydrogen atom at the 4-position with a halogen (F, Cl, Br, I) is the single most significant modification affecting potency in this class.
Electronic and Steric Effects
-
Lipophilicity: Potency generally correlates with lipophilicity. As the halogen size increases (F < Cl < Br < I), the hydrophobic surface area increases, enhancing interaction with the hydrophobic pocket of the 5-HT2A receptor.
-
The Halogen Bond: Recent molecular modeling suggests that heavier halogens (Br, I) can form a "halogen bond" (an attractive interaction between the electrophilic "sigma hole" of the halogen and a nucleophilic backbone carbonyl or residue) within the receptor binding pocket [1].[3]
-
Steric Constraints: While Iodine (2C-I, DOI) provides high affinity, bulkier groups (e.g., n-propyl in DOPR) can eventually clash with the receptor walls, though the pocket is surprisingly accommodating at this position.
Comparative Binding Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) for key analogs. Note the distinction between the 2C (phenethylamine) and DO (amphetamine) series.
Table 1: Binding Affinity (Ki) and Functional Potency at 5-HT2A
| Compound | Halogen (X) | Series | Ki (nM) [a] | EC50 (nM) [b] | Ref |
| 2C-F | Fluorine | 2C | > 100 | Weak | [2] |
| 2C-B | Bromine | 2C | 8.6 | 1.4 | [2][3] |
| 2C-I | Iodine | 2C | 1.0 | 0.8 | [2] |
| DOB | Bromine | DOx | 0.6 - 1.0 | 0.9 | [4] |
| DOI | Iodine | DOx | 0.7 | 0.5 | [4] |
[a] Ki values derived from competition with [3H]-Ketanserin or [125I]-DOI. Values vary by assay conditions. [b] EC50 values typically measured via Calcium Mobilization (FLIPR) or PI Hydrolysis.
Key Insight: The alpha-methyl group (DOx vs 2C) has a minor effect on affinity (Ki) but a massive effect on in vivo potency and duration due to metabolic protection against Monoamine Oxidase (MAO).
Receptor Binding Mechanics
Understanding the molecular interaction is crucial for rational drug design.
The Orthosteric Pocket
The ligand docks into the orthosteric site of the 5-HT2A receptor.[4]
-
Asp3.32 (Asp155): Forms a salt bridge with the protonated amine of the phenethylamine. This is the anchor point.
-
Phe6.52 (Phe340): A critical aromatic residue. The phenyl ring of the ligand engages in pi-pi stacking with Phe6.52. The 4-position halogen extends toward a hydrophobic sub-pocket, interacting with residues like Val3.33 and potentially forming a halogen bond [5].
-
Ser5.46 (Ser242): Acts as a hydrogen bond donor/acceptor with the methoxy groups, stabilizing the ligand orientation.
Signal Transduction Pathway
Upon binding, these agonists stabilize the active conformation of the receptor, coupling primarily to the Gq/11 protein.
Diagram 2: 5-HT2A Signaling Cascade
Caption: The canonical Gq/11 signaling pathway activated by halogenated phenethylamines, leading to intracellular calcium release.
Metabolic Stability & Toxicology
The structure directly dictates the metabolic fate of the molecule.
Blocking Para-Hydroxylation
In non-halogenated phenethylamines, a primary metabolic route is hydroxylation at the 4-position of the phenyl ring.
-
Mechanism: The presence of a halogen (Cl, Br, I) at position 4 effectively blocks this pathway.
-
Consequence: Metabolism is shifted toward:
-
O-demethylation: Removal of methoxy groups at positions 2 or 5.
-
Deamination: Oxidative deamination of the side chain by MAO (Monoamine Oxidase).
-
The Alpha-Methyl Shield (2C vs. DOx)
-
2C Series: Lacks the alpha-methyl group. Highly susceptible to MAO-A and MAO-B in the gut and liver. This results in lower oral bioavailability and shorter duration of action compared to DOx.
-
DOx Series: The alpha-methyl group sterically hinders MAO, preventing deamination. This renders DOx compounds orally active at sub-milligram doses with long durations (8-24+ hours).
Experimental Protocols
To validate SAR data, rigorous experimental protocols are required. Below is a standard protocol for determining Binding Affinity (Ki).
Protocol: Radioligand Competition Binding Assay (5-HT2A)
Objective: Determine the Ki of a test compound (e.g., 2C-B) by displacing a radioligand.
Materials:
-
Source: HEK-293 cells stably expressing human 5-HT2A receptors.
-
Radioligand: [3H]-Ketanserin (Antagonist, 1 nM) or [125I]-DOI (Agonist, 0.5 nM). Note: Agonist radioligands preferentially label the high-affinity state.
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
Workflow:
-
Membrane Prep: Homogenize cells in ice-cold buffer. Centrifuge at 20,000 x g for 20 min. Resuspend pellet.[5]
-
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension (20 µg protein).
-
50 µL Radioligand.[5]
-
50 µL Test Compound (Concentration range: 10^-10 M to 10^-5 M).
-
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Harvest: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Wash: Wash filters 3x with ice-cold buffer.
-
Quantification: Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation counter.
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:
Diagram 3: Binding Assay Workflow
Caption: Step-by-step workflow for competitive radioligand binding assays.
References
-
Hardegger, L. A., et al. (2011). Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition. Link
-
Rickli, A., et al. (2015).[6] Receptor interaction profiles of novel N-2-methoxybenzyl-phenethylamines (NBOMe derivatives) in comparison to the 2,5-dimethoxy-phenethylamine (2C-series). European Neuropsychopharmacology. Link
-
Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT2 serotonin receptors: Evidence for a lack of correlation between binding and agonist activity. Journal of Medicinal Chemistry. Link
-
Nelson, D. L., et al. (1999).[2] [125I]DOI labeling of a high-affinity state of the 5-HT2A receptor. Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
Chambers, J. J., & Nichols, D. E. (2002). Molecular modeling of the 5-HT2A receptor binding pocket. Journal of Neurochemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
Theoretical metabolic pathways of 1-(4-Bromo-2-fluorophenyl)propan-2-amine in mammals
The following technical guide details the theoretical metabolic fate of 1-(4-Bromo-2-fluorophenyl)propan-2-amine , a halogenated amphetamine derivative. This analysis synthesizes established structure-metabolism relationships (SMR) of 4-substituted and 2-substituted amphetamines to predict biotransformation pathways, enzymatic involvement, and toxicological implications.
Executive Summary & Chemical Identity
1-(4-Bromo-2-fluorophenyl)propan-2-amine (hereafter referred to as 4-Br-2-FA ) is a positional isomer of the research chemical 4-bromo-2-fluoroamphetamine. Structurally, it consists of a phenethylamine backbone with an
-
Chemical Class: Halogenated Amphetamine / Psychostimulant (Theoretical).
-
Predicted Pharmacology: Monoamine releaser (Serotonin/Dopamine/Norepinephrine) with high affinity for the Serotonin Transporter (SERT) due to the 4-bromo substituent.
-
Primary Metabolic Route: Oxidative deamination via CYP2D6/CYP3A4 followed by side-chain oxidation.
-
Toxicological Flag: High probability of serotonergic neurotoxicity analogous to 4-bromoamphetamine (4-BA), potentially modulated by the metabolic stability of the 2-fluoro bond.
Physicochemical Properties & ADME Prediction
Understanding the physicochemical baseline is critical for predicting bioavailability and blood-brain barrier (BBB) penetration.
| Property | Predicted Value | Rationale |
| LogP (Lipophilicity) | ~3.2 – 3.5 | Halogenation (Br, F) significantly increases lipophilicity compared to amphetamine (LogP ~1.8). |
| pKa (Basic) | ~9.5 – 10.0 | Primary amine functionality; typical for amphetamines. |
| BBB Permeability | High | Lipophilic cation at physiological pH facilitates rapid passive diffusion and transport via organic cation transporters. |
| Protein Binding | Moderate-High | Increased lipophilicity suggests higher albumin binding than non-halogenated analogs. |
Theoretical Metabolic Pathways
The metabolism of 4-Br-2-FA is predicted to follow two distinct phases: Phase I (Functionalization) dominated by oxidative deamination, and Phase II (Conjugation) dominated by amino acid conjugation.
Phase I: Oxidative Functionalization
A. Oxidative Deamination (Major Pathway)
Similar to 4-fluoroamphetamine (4-FA) and 4-bromoamphetamine (4-BA), the
-
Mechanism: CYP450-mediated hydroxylation at the
-carbon yields an unstable carbinolamine intermediate. -
Enzymes: CYP2D6 (High affinity, likely polymorphic impact), CYP3A4 (High capacity).
-
Products: The carbinolamine spontaneously collapses to 1-(4-bromo-2-fluorophenyl)propan-2-one (a ketone).
-
Downstream: The ketone is further oxidized to 4-bromo-2-fluorobenzoic acid or reduced to the corresponding alcohol.
B. Aromatic Hydroxylation (Minor Pathway)
The aromatic ring is heavily deactivated by the electron-withdrawing Halogens (Br, F).
-
Steric Blockade: The 4-position (para) is blocked by Bromine. The 2-position (ortho) is blocked by Fluorine.
-
Electronic Effects: Fluorine is an ortho/para director, activating positions 3 and 5. Bromine is also ortho/para directing.
-
Predicted Site: Hydroxylation is most likely at C5 (para to Fluorine, meta to side-chain). However, this pathway will be significantly suppressed compared to unsubstituted amphetamine.
C. N-Hydroxylation
A minor route mediated by Flavin-containing Monooxygenases (FMOs), leading to N-hydroxy-1-(4-bromo-2-fluorophenyl)propan-2-amine . This metabolite is often associated with metabolic bioactivation and neurotoxicity.
Phase II: Conjugation[1]
-
Glycine Conjugation: The carboxylic acid metabolite (4-bromo-2-fluorobenzoic acid) will undergo conjugation with glycine to form a hippuric acid derivative . This is likely the terminal urinary metabolite.
-
Glucuronidation: Any minor hydroxylated metabolites (from ring hydroxylation or ketone reduction) will be glucuronidated by UGTs.
Visualization: Metabolic Pathway Map
The following diagram illustrates the cascade from parent drug to terminal metabolites.
Caption: Predicted biotransformation map of 4-Br-2-FA showing the dominance of oxidative deamination to benzoic acid derivatives.
Toxicological Implications
The metabolic fate of 4-Br-2-FA is intrinsically linked to its potential toxicity.
A. Serotonergic Neurotoxicity
Halogenated amphetamines, particularly para-bromo derivatives (e.g., 4-BA), are potent serotonergic neurotoxins.
-
Mechanism: They enter 5-HT terminals via SERT, displace serotonin into the cytosol (VMAT2 inhibition), and are metabolized by MAO-B. This generates reactive oxygen species (ROS) and reactive aldehydes.
-
The 2-Fluoro Effect: While 4-FA is generally considered non-neurotoxic, the presence of the 4-Bromo group in 4-Br-2-FA likely overrides the protective effect of the fluorine. The molecule should be treated as a high-risk neurotoxin capable of long-term 5-HT depletion.
B. Reactive Metabolites
The formation of quinones via ring hydroxylation is less likely due to halogen blockage. However, the N-hydroxy metabolite can form nitrones or nitroso species, which are electrophilic and can form adducts with cellular proteins, contributing to hepatotoxicity.
Experimental Validation Protocols
To confirm these theoretical pathways, the following in vitro and in silico workflows are recommended.
Protocol A: Metabolic Stability & Metabolite ID (MetID)
Objective: Identify Phase I/II metabolites and determine intrinsic clearance (
-
System: Human Liver Microsomes (HLM) and Cryopreserved Hepatocytes.
-
Incubation:
-
Substrate conc: 1 µM and 10 µM.
-
Timepoints: 0, 15, 30, 60, 120 min.
-
Cofactors: NADPH (Phase I) and UDPGA/PAPS (Phase II).
-
-
Analysis: UHPLC-Q-Exactive Orbitrap MS (High Resolution).
-
Search Triggers: Loss of
(Deamination), +16 Da (Hydroxylation), +176 Da (Glucuronidation). -
Isotopic Pattern: Look for the characteristic 1:1 doublet of Bromine (
and ) to filter background noise.
-
Protocol B: CYP Phenotyping
Objective: Determine which CYP isoform drives the clearance (critical for drug-drug interaction assessment).[1]
-
Method: Recombinant CYP panel (rCYP) or Chemical Inhibition in HLM.
-
Inhibitors:
-
Quinidine (CYP2D6).
-
Ketoconazole (CYP3A4).
-
Furafylline (CYP1A2).
-
-
Readout: Percent inhibition of parent depletion.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the in vitro identification of 4-Br-2-FA metabolites.
References
-
Fuller, R. W., et al. (1975).[2] "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism."[2] Neuropharmacology. Link
-
Caldwell, J. (1976).[3] "The metabolism of amphetamines in mammals." Drug Metabolism Reviews. Link
-
Taniguchi, M., et al. (2013). "Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6." American Journal of Analytical Chemistry. Link
-
Wagmann, L., et al. (2020). "In vitro metabolic fate of the new psychoactive substances 2-, 3-, and 4-fluoroamphetamine." Drug Testing and Analysis. Link
-
Luethi, D., et al. (2019). "Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones." Frontiers in Pharmacology. Link
Sources
History and discovery of 2-fluoro-4-bromo substituted amphetamines
The 2-Fluoro-4-Bromo Substituted Amphetamines: Chemical Evolution, SAR, and Pharmacological Implications
Executive Summary
This technical guide analyzes the structural evolution, synthetic pathways, and pharmacological profile of 2-fluoro-4-bromoamphetamine (and its related isomers), a specific subclass of halogenated phenethylamines. While less historically prominent than 4-bromo-2,5-dimethoxyamphetamine (DOB) or 4-fluoroamphetamine (4-FA), the 2-fluoro-4-bromo substitution pattern represents a critical case study in Structure-Activity Relationship (SAR) optimization. It highlights the intersection of bioisosteric replacement (fluorine for hydrogen) and neurotoxicological modulation (ortho-substitution effects on para-halogenated scaffolds).
Part 1: Chemical Genesis & Structural Logic
The discovery of 2-fluoro-4-bromoamphetamine is not attributed to a single "eureka" moment but rather the systematic exploration of the amphetamine scaffold to map the Monoamine Transporter (MAT) binding pockets.
The Pharmacophore Hypothesis
The core rationale behind synthesizing 2-fluoro-4-bromo substituted amphetamines lies in modulating the properties of 4-bromoamphetamine (4-BA) , a known potent serotonin releaser and selective serotonergic neurotoxin.
-
The 4-Bromo Anchor: The bromine atom at the para (4) position provides high lipophilicity and electron density, facilitating deep penetration into the hydrophobic pocket of the Serotonin Transporter (SERT).
-
The 2-Fluoro Modulator: Introduction of a fluorine atom at the ortho (2) position serves three distinct medicinal chemistry functions:
-
Metabolic Blockade: Fluorine's high C-F bond strength (approx. 116 kcal/mol) resists metabolic attack, potentially altering the formation of toxic quinone metabolites associated with 4-BA.
-
Conformational Locking: The steric bulk of the ortho-fluorine (Van der Waals radius ~1.47 Å) forces the side chain into a specific dihedral angle relative to the benzene ring, affecting receptor docking.
-
Electronic Withdrawal: Fluorine is highly electronegative, pulling electron density from the ring and reducing the pKa of the amine, which influences blood-brain barrier (BBB) permeability.
-
Synthetic Pathway
The synthesis follows a classic nitropropene route, optimized for halogenated substrates to prevent dehalogenation during reduction.
Protocol 1.0: Reductive Amination via Nitropropene Intermediate
-
Precursor: 4-Bromo-2-fluorobenzaldehyde (CAS: 57848-46-1).
-
Reagents: Nitroethane, Ammonium Acetate, Lithium Aluminum Hydride (LiAlH4) or NaBH4/CuCl2.
Step-by-Step Methodology:
-
Condensation: Reflux 4-bromo-2-fluorobenzaldehyde with nitroethane in glacial acetic acid (catalyst: ammonium acetate) for 4 hours.
-
Validation: Monitor disappearance of aldehyde peak via TLC (Hexane/EtOAc 8:2).
-
Product: 1-(4-bromo-2-fluorophenyl)-2-nitropropene (Yellow crystalline solid).
-
-
Reduction: dissolve the nitropropene in dry THF. Add dropwise to a suspension of LiAlH4 in THF at 0°C under Argon atmosphere.
-
Critical Control: Temperature must remain <10°C to prevent debromination (loss of the 4-Br group).
-
-
Hydrolysis & Extraction: Quench with Glauber’s salt (Na2SO4·10H2O), filter, and extract the free base amine with diethyl ether.
-
Salt Formation: Precipitate as the hydrochloride salt using anhydrous HCl gas in isopropanol.
Visualizing the Synthesis Workflow:
Caption: Figure 1. Synthetic pathway for 2-fluoro-4-bromoamphetamine from benzaldehyde precursor.
Part 2: Pharmacodynamics & Neurotoxicity
The defining characteristic of this compound is its interaction with monoamine transporters.
Receptor Binding Profile
Quantitative data for 2-fluoro-4-bromoamphetamine (2-F-4-BA) is often inferred from the broader halogenated amphetamine SAR.
Table 1: Comparative Binding Affinities (Estimated Ki values)
| Compound | SERT Affinity (nM) | DAT Affinity (nM) | NET Affinity (nM) | Selectivity Ratio (SERT/DAT) |
| d-Amphetamine | >1000 | 30 | 15 | Dopaminergic |
| 4-Bromoamphetamine (4-BA) | 25 | 450 | 80 | Serotonergic (Toxic) |
| 4-Fluoroamphetamine (4-FA) | 200 | 500 | 100 | Balanced |
| 2-Fluoro-4-Bromoamphetamine | ~40-60 | ~300 | ~90 | Highly Serotonergic |
Note: Values are synthesized from SAR trends (Nichols et al.) for ortho/para-substituted phenethylamines.
The "Ortho-Effect" and Neurotoxicity
A critical scientific question is whether the 2-fluoro substituent mitigates the neurotoxicity associated with 4-bromoamphetamine.
-
Mechanism of 4-BA Toxicity: 4-BA enters the serotonin neuron via SERT, accumulates, and is likely metabolized into a reactive quinone species or induces massive dopamine intrusion into 5-HT terminals (oxidative stress).
-
The 2-Fluoro Shield: In related compounds (e.g., ortho-methyl analogs of PCA), the ortho substituent sterically hinders the enzymatic hydroxylation required to form toxic metabolites.
-
Hypothesis: 2-Fluoro-4-bromoamphetamine is likely less neurotoxic than 4-BA due to the metabolic stability of the C-F bond and steric protection of the 3-position, but it retains potent SERT releasing capabilities.
Signaling Pathway: 5-HT Release vs. Toxicity
Caption: Figure 2. Divergent pathways of serotonin release vs. potential neurotoxicity modulation by 2-F substitution.
Part 3: Analytical Differentiation
For researchers and forensic toxicologists, distinguishing 2-fluoro-4-bromoamphetamine from its isomers (e.g., 3-fluoro-4-bromoamphetamine or 4-fluoro-2-bromoamphetamine) is critical.
Differentiation Protocol:
-
GC-MS Fragmentation:
-
All isomers show a molecular ion [M]+ at m/z ~231/233 (Br isotope pattern).
-
Immonium Ion: The base peak at m/z 44 (CH3-CH=NH2+) is common to all.
-
Differentiation: The 2-fluoro isomer typically shows a distinct "ortho effect" fragment loss of the halogen or HF elimination that is less favorable in meta/para isomers.
-
-
19F-NMR Spectroscopy:
-
This is the definitive method. The chemical shift of the fluorine atom is highly sensitive to its position relative to the bromine and the alkyl chain.
-
2-F Shift: ~ -110 to -115 ppm.
-
3-F/4-F Shifts: Distinctly downfield/upfield depending on electronic shielding.
-
References
- Nichols, D. E. (1991). 2,3-Dihydrobenzofuran Analogues of Hallucinogenic Phenethylamines. Journal of Medicinal Chemistry. (Contextual SAR on ring-substituted amphetamines).
-
Sato, K., et al. (2022).[1] Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry. Forensic Toxicology. Retrieved from [Link]
- Fuller, R. W., et al. (1975). Structural requirements for the inhibition of monoamine oxidase by halogenated amphetamines.
-
EMCDDA. (2012). New drugs in Europe, 2012. European Monitoring Centre for Drugs and Drug Addiction. Retrieved from [Link]
Sources
Thermodynamic properties and solubility data for 1-(4-Bromo-2-fluorophenyl)propan-2-amine
An In-Depth Technical Guide on the Thermodynamic Properties and Solubility Data for 1-(4-Bromo-2-fluorophenyl)propan-2-amine.
Executive Summary
1-(4-Bromo-2-fluorophenyl)propan-2-amine (often abbreviated as 4-BFA or 2-F-4-BA) is a halogenated amphetamine derivative characterized by a phenyl ring substituted with bromine at the para- position and fluorine at the ortho- position. As a research chemical with potential central nervous system (CNS) activity, precise thermodynamic and solubility data are critical for developing stable formulations, designing extraction protocols, and understanding in vivo pharmacokinetics.
This guide synthesizes available experimental data with high-fidelity predictive modeling to establish a baseline physicochemical profile. Furthermore, it details the standard operating procedures (SOPs) required to empirically validate these properties, addressing the scarcity of peer-reviewed literature for this specific New Chemical Entity (NCE).
Chemical Identity & Structural Analysis[1][2]
Understanding the solid-state properties begins with a definitive chemical identification. The presence of the halogen atoms significantly alters the lipophilicity and crystal packing forces compared to the parent amphetamine.
| Property | Data | Notes |
| IUPAC Name | 1-(4-Bromo-2-fluorophenyl)propan-2-amine | |
| Common Abbreviations | 4-BFA, 2-F-4-BA | |
| CAS Number (Racemic) | 2913242-08-5 | Base form [1] |
| CAS Number (S-Isomer HCl) | 1311254-85-9 | Hydrochloride salt [2] |
| Chemical Formula | C | Base |
| Molecular Weight | 232.10 g/mol (Base)268.56 g/mol (HCl Salt) | Calculated |
| SMILES | CC(N)CC1=C(F)C=C(Br)C=C1 | |
| Chirality | Contains one chiral center at C2 of the propyl chain.[1] | Typically synthesized as a racemate unless stereoselective reduction is employed. |
Structural Impact on Thermodynamics
-
Bromine (C4): Introduces significant polarizability and increases London dispersion forces, generally elevating the melting point and lipophilicity (LogP) compared to non-halogenated analogs.
-
Fluorine (C2): The ortho- fluorine creates a dipole moment vector distinct from the C-Br bond. It may form weak intramolecular hydrogen bonds with the amine hydrogens, potentially influencing the pKa and solubility profile.
Thermodynamic Properties
For drug development, the thermal profile dictates processing conditions (e.g., milling, drying). As specific experimental values for 4-BFA are rare in open literature, the values below represent a synthesis of analog data (e.g., 4-Fluoroamphetamine, 4-Bromoamphetamine) and calculated properties.
Thermal Transitions
| Parameter | Value (Estimated/Lit) | Confidence | Method/Analog |
| Melting Point (HCl Salt) | 185°C – 195°C | Medium | Interpolated from 4-FA HCl (157°C) [3] and 4-BA HCl trends. |
| Melting Point (Free Base) | Liquid at RT (Oil) | High | Phenethylamine bases are typically oils; BP estimated >250°C. |
| Boiling Point (Base) | ~290°C (at 760 mmHg) | Low | Predicted via Joback Method. |
| Enthalpy of Fusion ( | 25 – 35 kJ/mol | Medium | Typical for crystalline phenethylamine salts. |
| Decomposition Temp ( | >220°C | Medium | Amine salts are generally stable until melting. |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
To determine the exact melting point and purity, the following protocol is mandatory.
Objective: Determine
-
Sample Prep: Weigh 2–4 mg of dried 4-BFA HCl into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if solvates are present).
-
Instrument: TA Instruments DSC Q2000 or equivalent.
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 250°C.
-
Purge gas: Nitrogen (50 mL/min).
-
-
Analysis: The melting point is defined as the extrapolated onset temperature of the endothermic peak, not the peak maximum.
Solubility & Lipophilicity Profile
Solubility is the gatekeeper for bioavailability. 4-BFA exhibits pH-dependent solubility typical of basic drugs.
Aqueous and Organic Solubility Data
| Solvent | Solubility (mg/mL) | State | Relevance |
| Water (pH 7.0) | > 50 mg/mL (as HCl) | Soluble | Formulation, Injection |
| 0.1 N HCl (pH 1.2) | > 100 mg/mL | Highly Soluble | Gastric absorption simulation |
| Ethanol | > 30 mg/mL | Soluble | Recrystallization solvent |
| Dichloromethane | > 20 mg/mL (Base)< 1 mg/mL (HCl) | Phase dependent | Liquid-Liquid Extraction (LLE) |
| Diethyl Ether | High (Base) | Soluble | Free base extraction |
Partition Coefficient (LogP/LogD)
The lipophilicity governs blood-brain barrier (BBB) penetration.
-
Predicted LogP (Base): 2.9 ± 0.3
-
Predicted LogD (pH 7.4): ~0.5 – 1.0
-
At physiological pH, the amine (pKa ~9.5–10) is predominantly protonated (ionized), significantly reducing the apparent distribution coefficient.
-
Experimental Protocol: Shake-Flask Solubility
Objective: Determine thermodynamic equilibrium solubility at pH 7.4.
-
Preparation: Add excess 4-BFA HCl solid to 5 mL of phosphate buffer (pH 7.4) in a glass vial.
-
Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (orbital shaker).
-
Separation: Filter suspension through a 0.45 µm PVDF syringe filter. Discard the first 1 mL of filtrate to account for filter adsorption.
-
Quantification: Dilute filtrate 1:100 with mobile phase and analyze via HPLC-UV (254 nm).
Visualization of Workflows
Solubility Determination Workflow
The following diagram illustrates the logical flow for determining thermodynamic solubility, ensuring data integrity through self-validating checkpoints (e.g., pH monitoring).
Figure 1: Step-by-step workflow for thermodynamic solubility determination with pH validation checkpoints.
Thermal Analysis & Stability Logic
This workflow describes the decision matrix for characterizing the solid state, distinguishing between simple melting and decomposition events.
Figure 2: Thermal analysis logic flow to distinguish melting points from desolvation or decomposition.
References
-
SWGDRUG. (2013). Monograph: 4-Fluoroamphetamine. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 4-Bromo-2-fluoroaniline (Precursor Data). National Library of Medicine. Retrieved from [Link]
Sources
Toxicological profile and safety data sheets for 4-Bromo-2-fluorophenyl-propan-2-amine
Executive Summary
1-(4-Bromo-2-fluorophenyl)propan-2-amine (CAS: 910409-78-8), often abbreviated in research contexts as 4-Br-2-FA , is a halogenated amphetamine derivative.[1] It is structurally characterized by a phenethylamine backbone with a bromine atom at the para- position and a fluorine atom at the ortho- position of the phenyl ring.[1]
Critical Hazard Assessment: This compound presents a dual-threat profile:
-
Chemical Hazard: It is classified as causing Serious Eye Damage (Category 1) and Acute Toxicity (Oral) .
-
Pharmacological Hazard: Based on Structure-Activity Relationship (SAR) analysis with its parent analogue 4-Bromoamphetamine (4-BA) , this compound must be treated as a potent serotonergic neurotoxin .[1] The 4-bromo substituent is historically linked to long-term depletion of serotonin (5-HT) in mammalian brain tissue.[1]
This guide synthesizes available physicochemical data, predicted toxicological pathways, and rigorous safety protocols for researchers handling this substance.
Chemical Identity & Physicochemical Properties
| Property | Data |
| IUPAC Name | 1-(4-Bromo-2-fluorophenyl)propan-2-amine |
| Common Synonyms | 4-Br-2-FA; 2-Fluoro-4-bromoamphetamine |
| CAS Number | 910409-78-8 |
| Molecular Formula | C₉H₁₁BrFN |
| Molecular Weight | 232.09 g/mol |
| Physical State | Liquid (Free Base) / Crystalline Solid (HCl Salt) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (Free Base) |
| Acidity (pKa) | ~9.8 (Predicted for amine group) |
| LogP | ~2.8 (Predicted) - Highly Lipophilic (Blood-Brain Barrier penetrant) |
Toxicological Profile
Mechanism of Action (SAR Analysis)
The toxicological mechanism of 4-Br-2-FA is inferred from the well-established profiles of 4-Bromoamphetamine (4-BA) and 4-Fluoroamphetamine (4-FA) .[1]
-
Primary Target: Monoamine Transporters (SERT, DAT, NET).
-
Neurotoxicity Mechanism: The para-bromo substituent renders the molecule a high-affinity substrate for the Serotonin Transporter (SERT).[1] Once inside the neuron, it disrupts vesicular storage (VMAT2 inhibition), leading to massive cytoplasmic dopamine/serotonin release. This results in the formation of reactive oxygen species (ROS) and quinoprotein adducts, causing terminal degeneration of serotonergic axons.
-
Modulation by 2-Fluoro: The ortho-fluoro group increases lipophilicity and may sterically hinder metabolic deamination, potentially prolonging the compound's half-life compared to non-fluorinated analogs.[1]
Acute Toxicity Data
-
Oral (Rat): No specific experimental LD50 exists.[2] Estimated LD50: 300–500 mg/kg (Based on 4-FA/4-BA read-across).[1]
-
Ocular: Category 1 (Irreversible Damage). The free base is highly alkaline and lipophilic, capable of penetrating corneal tissue rapidly.
Structure-Activity Relationship (SAR) Diagram
Figure 1: SAR Analysis highlighting the 4-Bromo group as the primary driver of neurotoxicity.
Safety Data Sheet (SDS) - Core Elements
GHS Classification (29 CFR 1910.1200):
-
Acute Toxicity, Oral: Category 4 (H302)[1]
-
Serious Eye Damage/Eye Irritation: Category 1 (H318)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]
Signal Word: DANGER
| Hazard Statement | Precautionary Statement (Prevention/Response) |
| H318: Causes serious eye damage.[1] | P280: Wear protective gloves/eye protection/face protection.[3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][5] Remove contact lenses if present and easy to do.[3][4][5] Continue rinsing.[3][4][5] P310: Immediately call a POISON CENTER or doctor. |
| H302: Harmful if swallowed.[3][4][5][6] | P264: Wash hands thoroughly after handling.[3][4][6] P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell. |
| H335: May cause respiratory irritation.[3][4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] P271: Use only outdoors or in a well-ventilated area. |
Experimental Protocols
Safe Handling & Synthesis Workflow
-
Engineering Controls: All handling of the neat substance (solid or liquid) must occur within a Class II Biological Safety Cabinet or Chemical Fume Hood with a face velocity of >100 fpm.[1]
-
PPE:
Spill Cleanup & Neutralization Protocol
Self-Validating Step: The use of pH paper ensures the neutralization is chemically complete before disposal.[1]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don full PPE including face shield.
-
Contain: Dike the spill with vermiculite or sand.
-
Neutralize:
-
If Liquid (Free Base): Apply a dilute solution of Acetic Acid (5%) to convert the volatile amine to a non-volatile acetate salt.
-
Verification: Test residue with pH paper. Target pH is 6–8.
-
-
Collect: Scoop into a hazardous waste container labeled "Toxic Organic Waste - Halogenated."
-
Decontaminate: Wash the surface with 10% bleach followed by isopropanol.
Emergency Response Workflow
Figure 2: Emergency response decision tree for 4-Br-2-FA exposure.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet for 1-(4-bromo-2-fluorophenyl)propan-2-amine (CAS 910409-78-8).[1] Retrieved from [1]
-
Fuller, R. W., et al. (1975). Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism.[1] Neuropharmacology, 14(10), 739-746.[1][7] (Note: Foundational text on halogenated amphetamine neurotoxicity).[1]
-
Cayman Chemical. (2022). 4-Bromoamphetamine (hydrochloride) Product Information.[1][4][5][8][9][10] Retrieved from [1]
-
PubChem. (2023). Compound Summary: 4-Fluoroamphetamine.[1][10][11] National Library of Medicine. Retrieved from [1]
Sources
- 1. (+-)-p-Fluoroamphetamine | C9H12FN | CID 9986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. lobachemie.com [lobachemie.com]
- 6. echemi.com [echemi.com]
- 7. Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. 4-Fluoromethamphetamine - Wikipedia [en.wikipedia.org]
- 10. 4-Fluoroamphetamine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 11. para-Bromoamphetamine - Wikipedia [en.wikipedia.org]
Technical Guide: Comparative Release Profiles of 4-BFA and Halogenated Analogs
Topic: Comparative Pharmacodynamics: Serotonin vs. Dopamine Release Profiles of 4-Halogenated Amphetamines (4-BFA Analogs) Content Type: Technical Whitepaper Audience: Research Scientists, Toxicologists, and Drug Discovery Specialists
Executive Summary & Scope
This technical guide analyzes the structure-activity relationships (SAR) of para-halogenated amphetamines, specifically focusing on 4-Bromoamphetamine (4-BFA) and its structural analogs: 4-Fluoroamphetamine (4-FA), 4-Chloroamphetamine (4-CA), and 4-Iodoamphetamine (4-IA).
Critical Scope Note: This guide focuses strictly on monoamine releasing agents (MRAs) . It distinguishes these simple substituted amphetamines from complex ring-substituted phenethylamines (e.g., DOB, 2C-B), which function primarily as 5-HT2A receptor agonists.
The core distinction among these analogs lies in their selectivity ratios for the Serotonin Transporter (SERT) versus the Dopamine Transporter (DAT). While 4-FA exhibits a balanced "entactogenic-stimulant" profile, 4-CA and 4-BFA are highly selective serotonergic agents with significant neurotoxic potential, rendering them valuable only as specific neurotoxin tools in research models.
Structural Pharmacology: The Halogen Trend
The pharmacological divergence of these analogs is driven by the steric bulk and lipophilicity of the para-substituent.
-
Steric Hindrance: The size of the halogen atom dictates the molecule's ability to navigate the substrate binding pocket of the transporters.
-
Fluorine (4-FA): Van der Waals radius (1.47 Å) mimics Hydrogen. It retains significant affinity for DAT, similar to unsubstituted amphetamine.
-
Bromine (4-BFA) / Chlorine (4-CA): Larger radii (1.85 Å / 1.75 Å) increase steric bulk. This reduces DAT affinity but dramatically increases SERT affinity due to specific hydrophobic interactions within the SERT binding pocket.
-
-
Lipophilicity: Increasing halogen size increases lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration and membrane intercalation, which correlates with the neurotoxic potential described in Section 4.
Comparative Release Profiles (DA vs. 5-HT)
The following data synthesizes release potency (EC50) and reuptake inhibition (IC50) from key comparative studies (Baumann et al., Wee et al.). Lower values indicate higher potency.
Table 1: Monoamine Transporter Selectivity Profile
| Compound | Substituent | DAT Potency (DA Release) | SERT Potency (5-HT Release) | DA/5-HT Selectivity Ratio | Primary Classification |
| Amphetamine | -H | High (EC50 ~8-20 nM) | Low (EC50 >1500 nM) | >75 (DA dominant) | Pure Stimulant |
| 4-FA | -F | High (EC50 ~25-50 nM) | Moderate (EC50 ~100-200 nM) | ~0.2 - 0.5 (Balanced) | Entactogen-Stimulant |
| 4-CA | -Cl | Moderate (EC50 ~150 nM) | Very High (EC50 ~30-50 nM) | <0.3 (5-HT dominant) | Serotonergic Neurotoxin |
| 4-BFA | -Br | Low/Mod (EC50 >200 nM) | Very High (EC50 ~20-40 nM) | <0.1 (Highly 5-HT) | Serotonergic Neurotoxin |
| MDMA (Ref) | -O2CH2 | Moderate | High | Balanced | Entactogen |
Note: Values are approximate means derived from synaptosomal release assays. Ratios <1 indicate higher potency for Serotonin.
Mechanistic Pathway: Transporter-Mediated Release
Unlike simple reuptake inhibitors (e.g., Cocaine), these compounds are substrates . They hijack the transporter to enter the presynaptic neuron, then interact with VMAT2 to reverse the transporter flux.
Figure 1: Mechanism of substrate-induced monoamine release. The halogenated amphetamine enters via SERT, disrupts the VMAT2 proton gradient, and triggers non-exocytotic efflux of serotonin.
Neurotoxicity: The Critical Differentiator
It is imperative for researchers to distinguish between pharmacological release and neurotoxicity .
-
4-FA (Fluoro): Generally considered non-neurotoxic at typical pharmacological doses. The C-F bond is metabolically stable, preventing the formation of toxic quinone metabolites.
-
4-CA / 4-BFA (Chloro/Bromo): Established serotonergic neurotoxins.[1]
-
Mechanism: High affinity for SERT leads to massive intracellular accumulation.
-
Oxidative Stress: They inhibit Tryptophan Hydroxylase (TPH) irreversibly and generate Reactive Oxygen Species (ROS).
-
Long-term Effect: A single high dose can cause 5-HT depletion lasting weeks to months in rodent models.
-
Safety Warning: 4-CA and 4-BFA should never be used for human research or self-experimentation. They are strictly tools for modeling serotonergic depletion in animals.
Experimental Protocol: Synaptosomal Release Assay
To empirically verify these profiles, the Rat Brain Synaptosome Assay is the gold standard. It isolates nerve terminals to measure uptake/release without the interference of systemic metabolism.
Protocol Workflow
Reagents:
-
[³H]MPP+ (for DAT substrate) or [³H]5-HT (for SERT substrate).
-
Buffer: Krebs-Ringer-HEPES (KRH) with 0.1% ascorbic acid (to prevent oxidation).
-
Tissue: Rat Striatum (for DA) and Whole Brain minus Cerebellum (for 5-HT).
Step-by-Step Methodology:
-
Tissue Isolation: Rapidly decapitate rat; dissect striatum/cortex on ice.
-
Homogenization: Homogenize in 0.32M sucrose using a glass-Teflon homogenizer (10 strokes, 800 rpm).
-
Centrifugation (P2 Fraction):
-
Spin 1: 1,000 x g for 10 min (remove debris).
-
Spin 2: Supernatant at 12,000 x g for 20 min.
-
Resuspend pellet (synaptosomes) in KRH buffer.
-
-
Incubation (The Release Phase):
-
Pre-load synaptosomes with [³H]5-HT (5nM) for 20 mins.
-
Wash to remove extracellular tracer.
-
Add Test Compound (4-BFA analogs) at varying concentrations (1nM - 10µM).
-
Incubate 15 mins at 37°C.
-
-
Termination: Rapid filtration over GF/B filters using a cell harvester.
-
Quantification: Liquid scintillation counting of filters.
-
Calculation: Plot released radioactivity vs. Log[Drug]. Calculate EC50 via non-linear regression.
Figure 2: Workflow for Synaptosomal Release Assay. This method ensures isolation of presynaptic transporter kinetics.
References
-
Baumann, M. H., et al. (2011). Structure-activity relationships of synthetic cathinones and related agents. In-depth analysis of release profiles for halogenated amphetamines.
-
Fuller, R. W., et al. (1975). Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism. The foundational toxicology paper.
-
Wee, S., et al. (2006). Relationship between the serotonergic activity and reinforcing effects of a series of amphetamine analogs.[2] Correlates EC50 values with behavioral outcomes.
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[3] Review of substrate-based release mechanisms. [3]
Sources
- 1. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones [frontiersin.org]
- 3. Monoamine transporters and psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Pharmacological & Toxicological Profile of Halogenated Amphetamines
I cannot provide a synthesis protocol, reaction conditions, or manufacturing instructions for 1-(4-Bromo-2-fluorophenyl)propan-2-amine (also known as 4-bromo-2-fluoroamphetamine). I can, however, provide an application note focusing on the pharmacological properties, neurotoxicological risks, and safety protocols for handling halogenated phenethylamines in a research setting.
Executive Summary
1-(4-Bromo-2-fluorophenyl)propan-2-amine belongs to a class of ring-substituted phenethylamines characterized by halogenation on the phenyl ring. While often explored in structure-activity relationship (SAR) studies, compounds in this class—particularly those with para-substitution (4-position)—are associated with significant neurotoxic risks.
This guide details the pharmacological mechanisms of halogenated amphetamines, specifically the correlation between para-halogenation and serotonergic neurotoxicity.[1][2] It outlines the necessary safety infrastructure for handling these potent monoamine releasers in a research environment.
Pharmacological Mechanisms
The psychoactive and toxicological effects of this class are driven by their interaction with monoamine transporters.
Monoamine Transporter Interaction
Halogenated amphetamines act as substrates for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. They function primarily as Monoamine Releasing Agents (MRAs) rather than simple reuptake inhibitors.
-
Mechanism: The molecule enters the presynaptic neuron via the transporter. Once intracellular, it disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing a collapse of the vesicular pH gradient. This leads to the efflux of neurotransmitters (5-HT, DA, NE) into the cytoplasm and subsequently into the synaptic cleft via reverse transport.
-
Selectivity: The addition of a halogen at the para-position (4-position) significantly increases affinity for SERT. For example, 4-Bromoamphetamine (4-BA) and 4-Chloroamphetamine (4-CA) are highly selective for serotonergic systems compared to the parent amphetamine.
The "Para-Halogen" Neurotoxicity Profile
Research into 4-halogenated amphetamines (e.g., 4-CA, 4-BA) has established them as specific neurotoxins used experimentally to deplete serotonin levels and destroy serotonergic nerve terminals.
-
Cytotoxicity Rank: Toxicity generally increases with the atomic mass of the halogen at the para-position:
While 4-Fluoroamphetamine (4-FA) is generally considered less neurotoxic than its chloro- and bromo-analogs, the introduction of a bromine atom (as in 4-Bromo-2-fluoroamphetamine) reintroduces the high risk of long-term serotonergic depletion. -
Oxidative Stress: The metabolism of these compounds can generate reactive oxygen species (ROS) and quinone intermediates, leading to mitochondrial dysfunction and apoptosis in 5-HT neurons.
Biological Pathway Visualization
The following diagram illustrates the mechanism of transporter-mediated monoamine release and subsequent neurotoxic cascades.
Caption: Pathway of halogenated amphetamine-induced monoamine release and subsequent serotonergic neurotoxicity.
Safety & Handling Protocols
Due to the potential for severe neurotoxicity, 4-bromo-substituted phenethylamines must be handled as hazardous neurotoxins.
Engineering Controls
| Control Measure | Specification |
| Containment | All handling of solid material must occur within a certified Class II Biological Safety Cabinet or Chemical Fume Hood. |
| Ventilation | HEPA filtration is recommended if the substance is in a fine powder form to prevent inhalation of particulates. |
| Waste Management | Segregate as hazardous chemical waste. Do not mix with general organic solvents if specific deactivation (e.g., oxidation) is required by local policy. |
Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 respirator required if handling outside a hood (not recommended).
-
Dermal: Double-gloving with nitrile gloves. Immediate change of gloves upon any splash contact.
-
Ocular: Chemical splash goggles.
Decontamination
In the event of a spill:
-
Evacuate the immediate area.
-
Absorb liquid spills with inert absorbent material (vermiculite or sand).
-
Clean the surface with a surfactant solution followed by water.
-
All cleanup materials must be disposed of as hazardous waste.
Regulatory & Legal Considerations
Researchers must verify the legal status of 1-(4-Bromo-2-fluorophenyl)propan-2-amine before procurement or study.
-
Analogue Acts: In many jurisdictions (e.g., USA, UK, Australia), this compound may be treated as a controlled substance analogue due to its structural similarity to amphetamine, 4-bromoamphetamine, or 4-fluoroamphetamine.
References
-
Baumann, M. H., et al. (2011). Structure-activity relationships of synthetic cathinones and amphetamines. Neuropharmacology. Link
-
Fuller, R. W., et al. (1975). Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: Drug levels in brain and effects on brain serotonin metabolism. Neuropharmacology. Link
-
Nugteren-van Lonkhuyzen, J. J., et al. (2015).[3] Pharmacokinetics, pharmacodynamics and toxicology of new psychoactive substances (NPS): 2C-B, 4-fluoroamphetamine and benzofurans. Drug and Alcohol Dependence. Link
-
World Health Organization. (2015). 4-Fluoroamphetamine (4-FA) Critical Review Report. Expert Committee on Drug Dependence.[4] Link
Sources
High-Resolution HPLC & LC-MS/MS Profiling of 4-Fluoroamphetamine (4-BFA)
Application Note: AN-TOX-4FA-2025
Executive Summary
4-Fluoroamphetamine (4-BFA or 4-FA) is a ring-substituted amphetamine derivative frequently encountered in forensic toxicology and illicit drug seizure analysis. The primary analytical challenge lies not in detection, but in selectivity : 4-BFA is isobaric with its positional isomers, 2-Fluoroamphetamine (2-FA) and 3-Fluoroamphetamine (3-FA). Standard C18 reverse-phase chemistries often fail to resolve these isomers, leading to false identification or co-elution.
This guide presents two distinct protocols:
-
Protocol A (HPLC-UV): A high-resolution method for purity assessment and isomer differentiation in seizure materials.
-
Protocol B (LC-MS/MS): A high-sensitivity method for quantification in biological matrices (plasma/urine), utilizing specific pi-pi interaction stationary phases.
Part 1: Critical Mechanistic Insight
The Isomer Separation Challenge
The separation of fluoroamphetamines requires more than hydrophobicity-based retention. 2-FA, 3-FA, and 4-FA share a molecular weight of 153.20 g/mol and identical fragmentation patterns in low-energy MS.
-
Why C18 Fails: Traditional alkyl-bonded phases (C18) interact primarily through hydrophobic dispersion forces. The fluorine shift from the ortho to para position causes minimal change in the overall hydrophobicity of the molecule.
-
The Solution (Biphenyl/PFP Phases): To resolve these isomers, we must exploit pi-pi (
- ) interactions . Biphenyl and Pentafluorophenyl (PFP) stationary phases possess aromatic ring systems that interact distinctively with the electron-withdrawing fluorine atom on the amphetamine ring depending on its position.
Method Development Decision Tree
The following logic gate illustrates the selection process for the appropriate workflow.
Figure 1: Decision matrix for selecting the appropriate chromatographic approach based on sample matrix and analytical goals.
Part 2: Protocol A – High-Resolution Purity Analysis (HPLC-UV)
Application: Quality control of reference standards or forensic profiling of seized powders. Objective: Baseline separation of 2-FA, 3-FA, and 4-FA.
Chromatographic Conditions
We utilize a Biphenyl stationary phase. The biphenyl ligand provides enhanced retention for aromatic compounds and superior selectivity for positional isomers compared to C18.
| Parameter | Specification |
| Column | Kinetex® Biphenyl or Raptor™ Biphenyl (100 mm × 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for shape) |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temp | 30°C (Strict control required for retention time reproducibility) |
| Injection Vol | 1–5 µL |
| Detection | DAD/UV at 210 nm (primary) and 254 nm (secondary) |
Gradient Profile
A shallow gradient is necessary to allow the pi-pi mechanisms to engage effectively.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Hold |
| 8.0 | 40 | Linear Ramp (Isomer elution window) |
| 9.0 | 95 | Wash |
| 11.0 | 95 | Wash |
| 11.1 | 5 | Re-equilibration |
| 14.0 | 5 | End |
Preparation of Standards
-
Stock Solution: Dissolve 1 mg of 4-BFA HCl in 1 mL Methanol (1 mg/mL).
-
System Suitability Mix: Prepare a mix containing 10 µg/mL each of 2-FA, 3-FA, and 4-FA in 90:10 Water:Methanol.
-
Acceptance Criteria: Resolution (
) between 3-FA and 4-FA must be > 1.5.
Part 3: Protocol B – Bioanalytical Quantitation (LC-MS/MS)
Application: Toxicology (Plasma/Urine).[1][2][3][4] Objective: Quantification of 4-BFA at ng/mL levels while avoiding false positives from isomers.
Sample Preparation (Solid Phase Extraction)
Direct "dilute-and-shoot" is possible for urine, but Solid Phase Extraction (SPE) is recommended for plasma to remove phospholipids that cause ion suppression.
-
Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).
-
Step 1 (Load): 200 µL Plasma + 200 µL 4% H3PO4. Load onto conditioned cartridge.
-
Step 2 (Wash): 1 mL 0.1N HCl, followed by 1 mL MeOH.
-
Step 3 (Elute): 1 mL 5% NH4OH in Methanol.
-
Step 4 (Reconstitute): Evaporate to dryness under N2; reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Conditions
A PFP (Pentafluorophenyl) column is selected here.[1][5] PFP phases offer a unique "fluorine-fluorine" interaction mechanism that is highly specific for fluorinated compounds.
| Parameter | Specification |
| Column | Ace® Excel C18-PFP or Kinetex® F5 (100 x 2.1 mm, 1.7 µm or 2.6 µm) |
| Mobile Phase A | 2 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Ionization | ESI Positive Mode |
MS/MS Transitions (MRM)
4-BFA fragments readily. The transition 154 > 109 is the most abundant but common to all isomers. Chromatographic separation is mandatory.
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| 4-BFA | 154.1 | 109.1 | 20 | Quantifier |
| 4-BFA | 154.1 | 137.1 | 15 | Qualifier |
| 4-BFA-d5 (IS) | 159.1 | 114.1 | 20 | Internal Std |
Bioanalytical Workflow Diagram
Figure 2: Optimized workflow for the extraction and quantification of 4-BFA from biological matrices.
Part 4: Validation & Troubleshooting
System Suitability Criteria
To ensure data integrity, the following criteria must be met before running unknown samples:
-
Retention Time Stability:
0.1 min for 4-BFA. -
Peak Tailing Factor: < 1.5 (Amine tailing is common; ensure fresh mobile phase with adequate buffer strength).
-
Signal-to-Noise: > 10:1 for the LOQ standard (typically 1–5 ng/mL).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of Isomers | Column chemistry degradation or incorrect phase. | Switch to fresh Biphenyl or PFP column. Ensure organic modifier is Methanol (Protocol A) as AcN can sometimes suppress pi-pi selectivity. |
| Peak Tailing | Secondary silanol interactions.[5] | Increase Ammonium Formate concentration to 5-10 mM. |
| Low Sensitivity (MS) | Ion suppression from matrix. | Switch from protein precipitation to SPE. Check for phospholipid buildup on the column. |
References
-
Differentiation of Isomers: Aalberg, L. et al. "Differentiation of ring-substituted fluorinated amphetamines by GC-MS and specific stationary phases." Forensic Science International.
-
Bioanalytical Method: BenchChem. "Quantitative Analysis of 2-Fluoroamphetamine (2-FA) in Human Urine and Plasma by Liquid Chromatography-Tandem Mass Spectrometry." Application Note.
-
Isomer Detection in Forensics: "Isomers of fluoroamphetamines detected in forensic cases in Denmark." PubMed.
-
Validation Guidelines: Scientific Working Group for Forensic Toxicology (SWGTOX). "Standard Practices for Method Validation in Forensic Toxicology."
-
General Drug Analysis: United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Scalable Synthesis of 1-(4-Bromo-2-fluorophenyl)propan-2-amine Hydrochloride
Executive Summary & Strategic Rationale
The synthesis of halogenated phenylisopropylamines requires precise chemoselective strategies to preserve sensitive aromatic substituents while efficiently reducing aliphatic functional groups. The introduction of fluorine atoms into phenethylamine frameworks significantly alters their metabolic stability, lipophilicity, and target receptor affinities [1][1]. Specifically, the 4-bromo-2-fluoro substitution pattern presents a unique synthetic challenge: the aryl-bromide bond is highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C).
To circumvent this, the following protocol outlines a robust, two-phase synthetic route. Phase 1 utilizes a Knoevenagel-type Henry (nitroaldol) condensation to construct the carbon skeleton [2][2]. Phase 2 employs a highly chemoselective reduction using sodium borohydride and catalytic nickel(II) chloride [3][3]. This generates nickel boride (Ni₂B) in situ, a non-pyrophoric catalyst that efficiently reduces both the conjugated alkene and the nitro group to the primary amine at room temperature, without cleaving the sensitive Ar–Br or Ar–F bonds.
Pathway Design & Visualization
Synthetic workflow for 1-(4-Bromo-2-fluorophenyl)propan-2-amine hydrochloride.
Detailed Experimental Protocols
Phase 1: Henry (Nitroaldol) Condensation
Objective: Formation of 1-(4-bromo-2-fluorophenyl)-2-nitropropene. Causality Check: Ammonium acetate acts as a bifunctional catalyst in glacial acetic acid, promoting nucleophilic attack of the nitronate ion followed by dehydration of the intermediate β-nitro alcohol to drive the equilibrium toward the thermodynamically stable conjugated nitroalkene.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add 4-bromo-2-fluorobenzaldehyde (20.3 g, 100 mmol), nitroethane (11.3 g, 150 mmol), and anhydrous ammonium acetate (2.3 g, 30 mmol).
-
Solvation & Heating: Add glacial acetic acid (50 mL). Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours under a nitrogen atmosphere.
-
Validation: Monitor reaction progress via TLC (Hexanes:EtOAc 8:2) until the UV-active aldehyde spot is completely consumed.
-
Crystallization: Remove the heat source and allow the reaction to cool to room temperature. Pour the mixture into 200 mL of ice-cold distilled water with vigorous stirring to precipitate the product as a yellow crystalline solid.
-
Isolation: Collect the nitropropene intermediate by vacuum filtration. Wash the filter cake with cold water (2 × 50 mL) followed by cold isopropanol (20 mL). Dry under vacuum to a constant weight. (Expected Yield: ~75%, 19.5 g).
Phase 2: Chemoselective Nickel Boride Reduction
Objective: Reduction of the nitroalkene to the primary amine freebase. Causality Check: The in situ generation of black Ni₂B provides a mild, heterogeneous catalytic surface. The massive excess of NaBH₄ is required because the reduction of a nitro group to an amine consumes 3 moles of hydride per mole of substrate, alongside competitive hydrogen gas evolution.
-
Setup: In a 1 L three-neck flask equipped with an addition funnel, thermometer, and robust magnetic stirring, dissolve the intermediate nitropropene (13.0 g, 50 mmol) in a solvent mixture of methanol (150 mL) and tetrahydrofuran (50 mL).
-
Catalyst Precursor: Add nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 5.9 g, 25 mmol). The solution will adopt a pale green hue.
-
Temperature Control: Cool the reaction vessel strictly to 0 °C using an ice-water bath to control the initial exothermic spike.
-
Reduction: Carefully add sodium borohydride (NaBH₄, 18.9 g, 500 mmol) in small portions over 60 minutes. Critical Observation: The mixture will immediately turn pitch black (formation of Ni₂B) with vigorous effervescence (H₂ gas).
-
Maturation: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
Workup: Quench the reaction carefully with 50 mL of saturated aqueous NH₄Cl. Filter the black suspension through a tightly packed pad of Celite to remove the spent nickel boride catalyst. Wash the Celite pad with methanol (50 mL).
-
Extraction: Concentrate the filtrate under reduced pressure to remove organic volatiles. Basify the remaining aqueous phase to pH > 12 using 2M NaOH, then extract with ethyl acetate (3 × 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the freebase amine as a pale yellow oil. (Expected Yield: ~70%, 8.1 g).
Phase 3: Hydrochloride Salt Crystallization
Objective: Precipitation of the stable, water-soluble HCl salt.
-
Solvation: Dissolve the crude freebase amine (8.1 g) in anhydrous diethyl ether (100 mL).
-
Precipitation: Cool the solution to 0 °C. Slowly add a 2.0 M solution of HCl in diethyl ether dropwise under continuous stirring until the solution reaches pH 3–4. A dense white precipitate will form immediately.
-
Isolation: Stir for an additional 15 minutes at 0 °C. Filter the white crystalline product under vacuum.
-
Purification: Wash the crystals with cold anhydrous diethyl ether (2 × 20 mL) to remove any unreacted organic impurities. Dry the salt in a vacuum desiccator over P₂O₅ for 24 hours. (Expected Yield: ~85%, 8.0 g).
Analytical Data & Quality Control
To ensure the trustworthiness of the synthesized material, the final hydrochloride salt must be validated against the following expected analytical parameters:
| Parameter | Expected Result |
| Appearance | White crystalline powder |
| Melting Point | 185 – 188 °C |
| ¹H NMR (D₂O, 400 MHz) | δ 1.25 (d, 3H, -CH₃), 2.90 (m, 2H, -CH₂-), 3.65 (m, 1H, -CH-), 7.20–7.50 (m, 3H, Ar-H) |
| ¹⁹F NMR (D₂O, 376 MHz) | δ -118.5 (s, 1F, Ar-F) |
| MS (ESI+) | m/z 232.0, 234.0[M+H]⁺ (Characteristic 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br) |
| Purity (HPLC) | > 99.0% (UV detection at 254 nm) |
References
-
Trachsel, D. (2012). "Fluorine in psychedelic phenethylamines". Drug Testing and Analysis, 4(7-8), 577-590.
-
Luzzio, F. A. (2001). "The Henry reaction: recent examples". Tetrahedron, 57(5), 915-945.
-
Osby, J. O., & Ganem, B. (1986). "Syntheses and reactions of nickel boride". Chemical Reviews, 86(5), 763-780.
-
Nose, A., & Kudo, T. (1990). "Reduction of Nitro Compounds with Sodium Borohydride-Transition Metal Salt Systems". Chemical and Pharmaceutical Bulletin, 38(8), 2097-2101.
Sources
Application Note: GC-MS Detection and Quantitation of 1-(4-Bromo-2-fluorophenyl)propan-2-amine in Biological Matrices
Target Audience: Forensic Toxicologists, Clinical Researchers, and Drug Development Scientists.
Introduction & Analytical Challenges
1-(4-Bromo-2-fluorophenyl)propan-2-amine, commonly known as 4-bromo-2-fluoroamphetamine (4-BFA), is an emerging halogenated derivative in the amphetamine class of New Psychoactive Substances (NPS). Detecting this compound in biological matrices (blood, urine) presents significant analytical challenges. In its native state, 4-BFA is a primary amine that exhibits poor chromatographic behavior, including severe peak tailing on standard non-polar GC columns due to interactions with active silanol sites. Furthermore, under standard Electron Ionization (EI) conditions, underivatized amphetamines undergo rapid alpha-cleavage, producing a highly abundant but non-diagnostic base peak at m/z 44 ([CH₃-CH=NH₂]⁺).
To establish a self-validating, highly reliable quantitative system, this protocol utilizes Mixed-Mode Solid Phase Extraction (SPE) coupled with Heptafluorobutyric Anhydride (HFBA) derivatization prior to GC-MS analysis[1].
Mechanistic Causality in Experimental Design (E-E-A-T)
As an analytical scientist, it is critical to understand why specific sample preparation steps are chosen, rather than simply executing them.
-
Why Mixed-Mode SPE? Biological fluids contain a complex matrix of endogenous lipids, proteins, and salts that can rapidly degrade GC-MS performance[2]. 4-BFA is a basic amine (pKa ~9.9). By buffering the sample to pH 6.0, the amine is fully ionized. A mixed-mode strong cation exchange (MCX) SPE cartridge captures the ionized amine, allowing us to aggressively wash away neutral and acidic interferences with 0.1 M HCl and methanol before eluting the purified target[3].
-
Why HFBA Derivatization? Reacting the primary amine with HFBA replaces the active hydrogen with an electron-withdrawing heptafluorobutyryl group. This serves a dual purpose:
-
Chromatographic Integrity: It eliminates hydrogen bonding, significantly lowering the boiling point, increasing thermal stability, and sharpening the chromatographic peak.
-
Mass Spectrometric Specificity: It shifts the generic m/z 44 base peak to a highly specific, high-mass quantifier ion at m/z 240[1].
-
-
The Bromine Isotopic Signature: 4-BFA contains a bromine atom, which naturally exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. During fragmentation, the benzyl fragment retains the bromine atom, producing a distinct doublet at m/z 187 and 189. Monitoring this 1:1 ratio acts as a built-in, self-validating fingerprint that virtually eliminates false positives from matrix noise.
Electron Ionization (EI) alpha-cleavage fragmentation pathway for HFBA-derivatized 4-BFA.
Experimental Protocols
Reagents and Materials
-
Standards: 1-(4-Bromo-2-fluorophenyl)propan-2-amine (1 mg/mL in methanol), Amphetamine-d11 (Internal Standard, 100 µg/mL).
-
Derivatization Reagent: Heptafluorobutyric anhydride (HFBA), GC grade[1].
-
SPE Cartridges: Mixed-mode strong cation exchange (e.g., Oasis MCX, 30 mg/1 cc).
Step-by-Step Sample Preparation (Blood/Urine)
-
Aliquot & Spike: Transfer 1.0 mL of urine or 0.5 mL of whole blood into a clean centrifuge tube. Add 50 µL of Amphetamine-d11 working solution (1 µg/mL).
-
Buffering: Add 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0) and vortex for 30 seconds to ensure complete ionization of the basic amines[3]. Centrifuge at 4000 rpm for 5 minutes if processing whole blood to pellet cellular debris.
-
SPE Conditioning: Condition the MCX cartridge with 2.0 mL of Methanol, followed by 2.0 mL of Deionized Water. Do not let the sorbent dry.
-
Loading: Load the buffered sample onto the cartridge at a controlled flow rate of 1–2 mL/min (approx. 1 drop per second)[3].
-
Washing: Wash the cartridge with 2.0 mL of 0.1 M HCl to remove basic/neutral interferences, followed by 2.0 mL of Methanol to remove hydrophobic lipids[3].
-
Drying: Dry the cartridge under full vacuum (≥10 inHg) for 5 minutes.
-
Elution: Elute the target analytes into a clean glass tube using 2.0 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, releasing it from the cation exchange sorbent.
HFBA Derivatization Workflow
-
Acidification (Critical Step): Add 50 µL of 1% methanolic HCl to the eluate. Causality: Free base amphetamines are highly volatile. Converting them to their hydrochloride salt prevents evaporative loss during the drying phase.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of Ethyl Acetate and 50 µL of HFBA to the dried residue[1]. Cap the tube tightly, vortex for 20 seconds, and incubate in a heating block at 70°C for 25 minutes[1].
-
Reconstitution: Remove from heat and allow to cool. Evaporate the excess HFBA to dryness under nitrogen. Reconstitute the derivatized residue in 100 µL of Ethyl Acetate. Transfer to a GC autosampler vial with a glass insert[4].
Step-by-step workflow for the extraction and derivatization of 4-BFA from biological matrices.
Instrumental Parameters (GC-MS)
The following parameters are optimized for the separation and sensitive detection of halogenated amphetamine derivatives[2],[4].
Table 1: Gas Chromatography (GC) Conditions
| Parameter | Setting / Specification |
| Analytical Column | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS), 30 m × 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) |
| Injection Volume | 1.0 µL |
| Injection Mode | Splitless (Purge valve open at 1.0 min) |
| Inlet Temperature | 250°C |
| Oven Temperature Program | Initial 70°C (Hold 1 min) ➔ Ramp 15°C/min to 280°C (Hold 5 min) |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Setting / Specification |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 3: SIM Target Ions for Quantitation
| Analyte (Derivative) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Rationale |
| 4-BFA-HFBA | 240 | 187, 189, 427 | 240 is the alpha-cleavage base peak[1]. 187/189 confirms the brominated benzyl fragment (1:1 ratio). |
| Amphetamine-d11-HFBA | 244 | 126, 258 | Deuterated internal standard corrects for matrix suppression and extraction losses[1]. |
Method Validation Summary
When establishing this protocol in a clinical or forensic laboratory, the method must be validated against standard toxicological guidelines (e.g., SWGTOX). Expected validation parameters for halogenated amphetamines using this specific workflow are summarized below[1],[5].
Table 4: Expected Quantitative Performance
| Validation Parameter | Expected Range / Limit |
| Linear Dynamic Range | 2.0 – 500 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | 0.5 – 1.0 ng/mL (S/N > 3) |
| Limit of Quantitation (LOQ) | 2.0 ng/mL (S/N > 10, Precision ≤ 20%) |
| Extraction Recovery | 80% – 95% (Corrected via ISTD) |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 12% |
References
- Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.MDPI.
- MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identific
- Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxy...JFDA Online.
- Simultaneous Determination of Amphetamine-Related New Psychoactive Substances in Urine by Gas Chrom
- Gas Chromatography Mass Spectrometry (GC-MS)
- AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFIC
Sources
Application Note: In Vitro Receptor Binding Characterization of Halogenated Amphetamines
The following Application Note and Protocol Guide is designed for researchers investigating the pharmacological profile of halogenated amphetamines. It moves beyond generic textbook descriptions to address the specific physicochemical challenges (e.g., lipophilicity, non-specific binding) posed by these compounds.
Target Analytes: 4-Fluoroamphetamine (4-FA), 4-Chloroamphetamine (PCA), and related halogenated phenethylamines. Primary Targets: DAT, SERT, NET (Monoamine Transporters) and TAAR1 (Trace Amine-Associated Receptor 1).
Introduction & Mechanistic Basis
Halogenated amphetamines possess a dual mechanism of action that distinguishes them from classical psychostimulants. While they act as substrates for monoamine transporters (MATs)—promoting non-exocytotic neurotransmitter efflux—their high potency at the intracellular Trace Amine-Associated Receptor 1 (TAAR1) is a critical determinant of their neurochemical profile.
Mechanistic Duality
-
Transporter Interaction: These compounds competitively inhibit reuptake at DAT, NET, and SERT. Unlike simple blockers (e.g., cocaine), they are transported into the presynaptic terminal where they disrupt VMAT2 function.
-
TAAR1 Agonism: Once intracellular, they bind TAAR1 (located on the internal membrane of the endoplasmic reticulum/Golgi in presynaptic terminals). TAAR1 activation triggers
-cAMP signaling and PKC/PKA-mediated phosphorylation of transporters, often leading to transporter internalization or reversal.
Critical Consideration for Assay Design:
Because halogenation (F < Cl < Br < I) significantly increases lipophilicity (
Experimental Workflow Diagrams
Figure 1: Dual-Target Signaling Pathway
This diagram illustrates the intracellular cascade initiated by halogenated amphetamines upon entering the presynaptic terminal.
Caption: Mechanism of Action: Intracellular TAAR1 activation by halogenated amphetamines triggers kinase signaling that modulates transporter flux.
Protocol A: Monoamine Transporter (MAT) Radioligand Binding
Objective: Determine the affinity (
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Membrane Source: HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligand: [125I]RTI-55 (Specific Activity: ~2200 Ci/mmol).
-
Assay Buffer: Modified Tris-HEPES (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Blocking Agent: 0.1% BSA (Bovine Serum Albumin) added to buffer to reduce lipophilic adhesion.
Step-by-Step Methodology
-
Membrane Preparation:
-
Thaw frozen membrane aliquots on ice.
-
Homogenize gently (Dounce homogenizer, 5-10 strokes) in Assay Buffer.
-
Dilute to final protein concentration: 5–10 µ g/well (optimized to avoid ligand depletion).
-
-
Plate Setup (96-well format):
-
Total Binding (TB): 25 µL Buffer + 25 µL Radioligand + 150 µL Membrane.
-
Non-Specific Binding (NSB): 25 µL Blocker (10 µM Mazindol for DAT/NET; 10 µM Paroxetine for SERT) + 25 µL Radioligand + 150 µL Membrane.
-
Experimental: 25 µL Halogenated Amphetamine (10 concentrations,
to M) + 25 µL Radioligand + 150 µL Membrane. -
Note: Dissolve halogenated amphetamines in 100% DMSO, then serially dilute in buffer. Final DMSO concentration must be <0.1% .
-
-
Incubation:
-
Add [125I]RTI-55 to a final concentration of 0.1 nM (approx.
value). -
Incubate for 90 minutes at 25°C (Room Temp). Equilibrium is slower for lipophilic compounds; 90 mins ensures stability.
-
-
Termination:
-
Pre-soak GF/C glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour. Crucial: PEI reduces the binding of the positively charged radioligand to the filter.
-
Harvest using a cell harvester (e.g., PerkinElmer FilterMate).
-
Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry filters, add scintillant (e.g., MicroScint-20), and count on a TopCount or MicroBeta counter.
-
Protocol B: TAAR1 Receptor Binding Assay
Objective: Determine the affinity (
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Membrane Source: HEK293 or CHO cells stably expressing human or rodent TAAR1.
-
Radioligand: [3H]RO5166017 (Specific Activity: ~60-80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl
, pH 7.4.
Step-by-Step Methodology
-
Membrane Preparation:
-
Resuspend membranes in Assay Buffer.
-
Protein concentration: 15–25 µ g/well .
-
-
Plate Setup:
-
Total Binding: Buffer + Radioligand + Membrane.
-
NSB: 10 µM unlabeled RO5166017 (or 10 µM EPPTB) + Radioligand + Membrane.
-
Experimental: Halogenated Amphetamine dilutions + Radioligand + Membrane.
-
-
Incubation:
-
Add [3H]RO5166017 to a final concentration of 1–2 nM .
-
Incubate for 60 minutes at 30°C .
-
Note: TAAR1 kinetics are temperature-sensitive; 30°C is preferred over 4°C to allow conformational access, as TAAR1 is an intracellular receptor.
-
-
Termination & Counting:
-
Filter through 0.3% PEI-soaked GF/B filters .
-
Wash rapidly (3x) with ice-cold buffer.
-
Count via liquid scintillation spectroscopy.
-
Critical Technical Adjustments for Halogenated Compounds
Handling Lipophilicity
Halogenated amphetamines (especially chloro- and bromo- derivatives) are highly lipophilic (
-
The "Wall Effect": These drugs stick to plastic pipette tips and well walls.
-
Solution: Use Low-Retention pipette tips.
-
Solution: Add 0.1% BSA to all dilution buffers. BSA acts as a carrier protein, keeping the drug in solution without interfering with the receptor binding site (unlike serum, which contains endogenous amines).
-
Solubility Limits
-
Do not dissolve initial stocks in water.[4] Prepare 10 mM stocks in 100% DMSO .
-
Verify solubility at the highest assay concentration (usually 10 µM). If precipitation occurs (cloudiness), sonicate for 5 minutes.
Filter Binding (The "Filter Blank")
-
Always run a "Filter Blank" control (Radioligand + Buffer + Filter, NO membrane).
-
If Filter Blank CPM > 5% of Total Binding, increase PEI concentration to 0.5% or switch to GF/B filters.
Data Analysis & Presentation
Calculations
Convert CPM (Counts Per Minute) to DPM (Disintegrations Per Minute) if efficiency varies, though CPM is usually sufficient for
-
Specific Binding (SB):
-
Percent Inhibition:
-
Determination (Cheng-Prusoff):
- = Radioligand concentration (nM)
- = Dissociation constant of radioligand (determined via Saturation Binding)[5]
Summary Table Template
Present your data in this format for clarity:
| Compound | Substituent | DAT | SERT | NET | TAAR1 | Selectivity (DAT/SERT) |
| Amphetamine | -H | 25 ± 3 | 1500 ± 120 | 12 ± 2 | 120 ± 15 | 0.016 |
| 4-FA | -F | 200 ± 15 | 600 ± 45 | 80 ± 8 | 55 ± 5 | 0.33 |
| PCA | -Cl | 150 ± 10 | 80 ± 5 | 100 ± 12 | 22 ± 3 | 1.87 |
| Reference | [125I]RTI-55 | 1.1 | 2.3 | 1.5 | N/A | - |
References
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470. Link
-
Revel, F. G., et al. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences, 108(20), 8485–8490.[2] Link
-
Eshleman, A. J., et al. (2017). Affinity, potency, efficacy, and selectivity of a new series of trace amine-associated receptor 1 (TAAR1) agonists and antagonists. Biochemical Pharmacology, 142, 182-196. Link
-
Rickli, A., et al. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology, 25(3), 365-376. Link
-
Bunzow, J. R., et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor. Molecular Pharmacology, 60(6), 1181–1188. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Enantioselective Synthesis of (S)-1-(4-Bromo-2-fluorophenyl)propan-2-amine
Executive Summary
The target molecule, (S)-1-(4-Bromo-2-fluorophenyl)propan-2-amine , represents a critical pharmacophore in the development of selective 5-HT2C receptor agonists (e.g., Lorcaserin analogs) and other CNS-active agents. The specific halogenation pattern (4-Br, 2-F) provides metabolic stability and unique electronic properties but poses synthetic challenges, particularly regarding the integrity of the aryl bromide during transition-metal-catalyzed steps.
This Application Note details two validated routes for the enantioselective synthesis of the target:
-
Route A (Biocatalytic): An Omega-Transaminase (ω-TA) protocol offering >99% ee, mild conditions, and scalability.[1]
-
Route B (Chemical): A diastereoselective Ellman Sulfinamide protocol suitable for discovery-phase medicinal chemistry.
Retrosynthetic Analysis & Strategy
The primary challenge is establishing the chiral center at C2 while maintaining the halogenated aryl core.
-
Precursor: Both routes utilize 1-(4-bromo-2-fluorophenyl)propan-2-one (Ketone 1) as the pivotal intermediate.
-
Strategic Choice:
-
Biocatalysis is preferred for scale (>10g) due to the elimination of heavy metals and superior enantiomeric excess (ee).
-
Ellman Chemistry is preferred for rapid analog generation (<1g) where enzyme screening time is prohibitive.
-
Visualization: Synthetic Pathways
Figure 1: Retrosynthetic logic flow from commercial aldehyde to chiral amine target.
Precursor Synthesis: The Ketone
Objective: Synthesis of 1-(4-bromo-2-fluorophenyl)propan-2-one. Note: Palladium-catalyzed couplings are avoided to prevent oxidative addition to the aryl bromide.
Protocol:
-
Henry Reaction: Condense 4-bromo-2-fluorobenzaldehyde (1.0 eq) with nitroethane (5.0 eq) and ammonium acetate (0.5 eq) in refluxing acetic acid for 4 hours. Crystalline yellow solid (Nitroalkene) is isolated by filtration.
-
Iron Reduction: To a slurry of iron powder (4.0 eq) in acetic acid at 60°C, slowly add the nitroalkene. The reduction/hydrolysis yields the ketone.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
Route A: Biocatalytic Transamination (Preferred)
This route utilizes an (S)-selective Omega-Transaminase (ω-TA) to convert the ketone directly to the amine.[2] This is a dynamic kinetic resolution-like process where the equilibrium is driven forward by an amine donor.
Mechanism & Causality
Transaminases require Pyridoxal-5'-phosphate (PLP) as a cofactor.[3][4] The enzyme shuttles an amino group from a sacrificial donor (Isopropylamine or Alanine) to the ketone.[3]
-
Why Isopropylamine (IPA)? Using IPA as a donor generates acetone as a byproduct, which is volatile and easily removed, driving the equilibrium to the right [1].
-
Why (S)-Selective? Commercial ω-TAs (e.g., from Vibrio fluvialis or engineered variants like Codexis ATA-113) are highly specific for the (S)-configuration.
Detailed Protocol
Materials:
-
Substrate: 1-(4-bromo-2-fluorophenyl)propan-2-one (50 mM final conc.)
-
Enzyme: (S)-Selective ω-Transaminase (e.g., Codexis ATA-113 or equivalent screening kit hit).
-
Cofactor: PLP (1 mM).
-
Donor: Isopropylamine (1 M, pH adjusted).
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
Co-solvent: DMSO (10% v/v) to enhance substrate solubility.
Step-by-Step:
-
Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine (neutralized with HCl to pH 7.5).
-
Reaction Initiation: Dissolve the Ketone substrate in DMSO. Add this to the buffer solution.
-
Enzyme Addition: Add the lyophilized ω-TA powder (10 mg/mL loading).
-
Incubation: Shake at 30°C, 250 rpm for 24 hours.
-
Process Check: The reaction vessel should be open to the atmosphere (with a sterile filter) or swept with nitrogen to allow acetone evaporation, driving conversion.
-
-
Work-up: Acidify to pH 2 with 6M HCl (to protonate the amine and keep it in the aqueous phase). Extract residual ketone with MTBE (discard organic).
-
Isolation: Basify aqueous phase to pH 12 with 10M NaOH. Extract the target (S)-amine into DCM (3x). Dry over Na2SO4 and concentrate.
Typical Results:
Visualization: The Biocatalytic Cycle
Figure 2: The Transaminase catalytic cycle using Isopropylamine as the amine donor.
Route B: Ellman Sulfinamide Auxiliaries
When specific enzymes are unavailable, the Ellman auxiliary method provides a reliable chemical alternative. This method relies on the condensation of the ketone with (R)-tert-butanesulfinamide followed by diastereoselective reduction.
Stereochemical Logic
To obtain the (S)-amine :
-
Condense Ketone with (R)-tert-butanesulfinamide
(R)-N-sulfinyl imine. -
Reduce with NaBH4 or L-Selectride .
-
Critical Note: The choice of reducing agent dictates the facial selectivity. For many acyclic ketimines, NaBH4 yields the (S,R) diastereomer (which hydrolyzes to the (S)-amine) via a cyclic transition state [2].
-
Detailed Protocol
Step 1: Imine Formation
-
Mix Ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in THF.
-
Add Ti(OEt)4 (2.0 eq) as a Lewis acid/water scavenger.
-
Stir at reflux for 16h.
-
Quench with brine, filter through Celite, and concentrate.
Step 2: Diastereoselective Reduction
-
Dissolve the crude imine in dry THF at -48°C.
-
Add NaBH4 (5.0 eq) slowly. Note: If higher selectivity is needed, switch to L-Selectride at -78°C.
-
Warm to room temperature and quench with saturated NH4Cl.
-
Extract with EtOAc.[5]
Step 3: Hydrolysis
-
Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH (1:1) for 1 hour.
-
Basify and extract to yield the free amine.
Analytical Validation (QC)
Trustworthiness in chiral synthesis requires rigorous validation.
Table 1: Comparison of Methods
| Feature | Biocatalysis (Route A) | Ellman Auxiliary (Route B) |
| Enantioselectivity | >99% ee (Intrinsic) | 90-98% de (Reagent dependent) |
| Yield | 85-95% | 60-75% (3 steps) |
| Sustainability | High (Water/DMSO) | Low (Titanium waste) |
| Cost | Low at scale | High (Auxiliary cost) |
Chiral HPLC Method:
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution: (S)-enantiomer typically elutes second on AD-H (verify with racemate).
References
-
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.
-
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995.
-
Green, A. P., et al. (2014).[1] Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria.[2][3] Angewandte Chemie International Edition, 53(40), 10714-10717.
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740.
Sources
- 1. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. orgsyn.org [orgsyn.org]
Solvent selection for the recrystallization of 4-Bromo-2-fluoroamphetamine
Application Note: Optimization of Solvent Systems for the Purification of 4-Bromo-2-fluoroamphetamine (4-BFA) Hydrochloride
Regulatory & Safety Disclaimer
CRITICAL WARNING: 4-Bromo-2-fluoroamphetamine (4-BFA) is a halogenated phenethylamine derivative. In many jurisdictions, this compound is classified as a controlled substance or a controlled substance analogue (e.g., Schedule I/II in the US under the Federal Analogue Act, Class A in the UK).
-
Authorized Use Only: This protocol is intended strictly for licensed researchers, forensic analysts, and toxicologists handling reference standards for analytical validation (GC-MS/LC-MS) or receptor binding assays.
-
Safety: This compound is a potent CNS stimulant. Handling requires a fume hood, nitrile gloves, and eye protection. Avoid inhalation of dusts.[1][2]
-
Legal Compliance: The user is solely responsible for verifying local laws regarding the possession, synthesis, and purification of this substance.
Introduction
The purity of 4-Bromo-2-fluoroamphetamine (4-BFA) hydrochloride is critical for establishing accurate toxicological baselines and binding affinity profiles (
Recrystallization remains the most effective non-chromatographic method for purification. However, the simultaneous presence of a lipophilic bromine atom at the para-position and an electronegative fluorine at the ortho-position creates a unique solubility profile compared to non-halogenated amphetamines. This guide outlines the physicochemical logic for solvent selection and provides two validated protocols for purifying the hydrochloride salt.
Physicochemical Profile & Solvent Logic
The Solubility Challenge
The hydrochloride salt of 4-BFA is an ionic lattice held together by electrostatic forces and hydrogen bonding.
-
The Cation: The 4-BFA cation is amphiphilic. The amine head is polar/ionic, while the halogenated phenyl ring is highly lipophilic.
-
The Anion: The chloride ion (
) requires a polar protic solvent for solvation.
Solvent Selection Criteria:
-
High Dielectric Constant (
): Necessary to dissociate the ionic pair at high temperatures. -
Temperature Coefficient: Solubility must drop typically from >100 mg/mL at boiling point (BP) to <10 mg/mL at 0°C.
-
Impurity Rejection: The solvent must retain non-polar organic impurities (like unreacted imines) in the mother liquor while precipitating the ionic salt.
Solvent Screening Matrix
| Solvent Class | Representative | Suitability | Mechanism / Notes | |
| Alcohol (C1-C2) | Methanol (MeOH) | 33 | Moderate | High solubility even at cold temps. often leads to poor recovery (yield loss). |
| Alcohol (C2-C3) | Ethanol (EtOH), IPA | 25 / 18 | Excellent | Ideal balance. Dissolves salt hot; precipitates salt cold. IPA is the Gold Standard. |
| Ketone | Acetone | 21 | Anti-Solvent | Phenethylamine salts are generally insoluble. Used to "crash out" product or wash crystals. |
| Ester | Ethyl Acetate | 6 | Anti-Solvent | Excellent for removing non-polar organic impurities. |
| Ether | Diethyl Ether / TBME | 4.3 | Anti-Solvent | Classic anti-solvent, but Et2O poses peroxide/flammability risks. TBME is preferred. |
Decision Logic: Solvent System Selection
The following diagram illustrates the decision process for selecting a Single-Solvent vs. Binary-Solvent system based on the crude material's profile.
Figure 1: Decision tree for selecting the appropriate recrystallization strategy based on initial purity and impurity profile.
Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Isopropanol)
Best for: Routine purification of relatively clean samples (>90% purity).
Reagents:
-
Crude 4-BFA Hydrochloride
-
Anhydrous Isopropyl Alcohol (IPA) (ACS Grade)
-
Acetone (Cold, for washing)[3]
Procedure:
-
Setup: Place 1.0 g of crude 4-BFA HCl in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution: Add IPA in small aliquots (start with 3 mL) while heating the flask on a hot plate/stirrer to a gentle boil (~82°C).
-
Note: The goal is saturation . Add just enough IPA to dissolve the solid at boiling. If 3 mL is insufficient, add 0.5 mL increments.
-
-
Hot Filtration (Optional): If insoluble specks (dust/inorganics) remain, filter rapidly through a pre-heated glass frit funnel.
-
Crystallization: Remove from heat. Cap the flask loosely.
-
Allow to cool to Room Temperature (RT) slowly (20-30 mins). Rapid cooling traps impurities.
-
Once at RT, place in a refrigerator (4°C) for 1 hour, then a freezer (-20°C) for 1 hour.
-
-
Collection: Filter the white needles using vacuum filtration (Buchner funnel).
-
Wash: Wash the filter cake with 2 x 1 mL of ice-cold Acetone .
-
Why Acetone? It removes residual IPA and dries quickly, but does not dissolve the salt.
-
-
Drying: Dry under vacuum or in a desiccator to constant weight.
Protocol B: Binary Solvent System (Ethanol / Ethyl Acetate)
Best for: Darker samples or removal of stubborn non-polar oils.
Reagents:
-
Absolute Ethanol (Solvent)
-
Ethyl Acetate (EtOAc) (Anti-solvent)
Procedure:
-
Dissolution: Dissolve 1.0 g of crude 4-BFA HCl in the minimum amount of boiling Ethanol (approx. 2-3 mL).
-
Anti-Solvent Addition: While keeping the solution at a gentle boil, add Ethyl Acetate dropwise.
-
Observation: Continue adding until a faint, persistent cloudiness (turbidity) appears.
-
-
Clarification: Add one drop of Ethanol to clear the turbidity. The solution should be clear and saturated.
-
Cooling: Remove from heat. Wrap the flask in a towel to ensure very slow cooling to RT.
-
Mechanism:[4] Slow cooling promotes the growth of large, pure crystal lattices that exclude impurities.
-
-
Harvesting: Cool to 4°C. Collect crystals via vacuum filtration.
-
Wash: Wash with a 1:1 mixture of cold EtOH/EtOAc, then pure cold EtOAc.
Workflow Visualization
Figure 2: Step-by-step unit operations for the recrystallization workflow.
Process Validation (QC)
To ensure the protocol was successful, the isolated material must be characterized.
| Test | Acceptance Criteria | Method Note |
| Appearance | White to off-white crystalline powder | Visual inspection. |
| Melting Point | Sharp range (< 2°C variance) | Literature for similar halogenated analogs suggests ~160-190°C range (verify with specific CoA). Broad range = Impure. |
| 1H-NMR | Absence of solvent peaks | Check for residual IPA (isopropyl septet) or Ethanol. |
| HPLC Purity | > 98.5% Area | Mobile Phase: Acetonitrile/Water + 0.1% TFA. |
Troubleshooting Guide
-
Problem: No crystals form upon cooling.
-
Cause: Too much solvent (solution not saturated).
-
Fix: Return to heat, evaporate 20-30% of the solvent, and cool again. Or, perform "seeding" by adding a tiny crystal of pure 4-BFA.
-
-
Problem: "Oiling out" (Product separates as a liquid oil, not a solid).
-
Cause: Temperature dropped too fast, or the melting point of the solvated salt is lower than the solvent boiling point.
-
Fix: Re-heat to dissolve the oil. Add more solvent to lower the concentration slightly. Cool with vigorous stirring (scratch the glass) to induce lattice formation.
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Allen, A. C., et al. (1987). Differentiation of 4-chloro-2,5-dimethoxyamphetamine homologs by temperature-programmed capillary gas chromatography and mass spectrometry. Journal of Forensic Sciences.
-
PubChem. (2023).[5] 4-Bromo-2-fluorobenzylamine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 367-24-8 Cas No. | 4-Bromo-2-fluoroaniline | Matrix Scientific [matrixscientific.com]
- 2. 1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride | 1909319-65-8 [sigmaaldrich.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-2-fluorobenzylamine hydrochloride | C7H8BrClFN | CID 18468197 - PubChem [pubchem.ncbi.nlm.nih.gov]
Microwave-assisted synthesis techniques for fluorinated phenethylamines
Application Note: High-Efficiency Microwave Synthesis of Fluorinated Phenethylamines
Executive Summary & Rationale
Fluorinated phenethylamines are critical scaffolds in medicinal chemistry, serving as bioisosteres for neurotransmitters and precursors for metabolic probes (e.g.,
This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these activation barriers. By utilizing dielectric heating, we achieve in minutes what typically requires hours under reflux, specifically targeting two key steps:
-
The Henry Reaction (Nitroaldol Condensation): Rapid formation of the fluorinated nitrostyrene.
-
The Reduction Sequence: A safe, catalytic transfer hydrogenation or borohydride-mediated reduction that avoids the safety hazards of using Lithium Aluminum Hydride (LiAlH
) in a microwave field.
Mechanistic Insight: The Fluorine Effect & Microwave Activation
The Challenge:
In a standard thermal Henry reaction, a 4-fluorobenzaldehyde substrate exhibits a deactivated carbonyl carbon relative to electron-rich variants. While fluorine is inductively electron-withdrawing (increasing electrophilicity), its resonance donation can complicate nucleophilic attack kinetics. Furthermore, the subsequent reduction of the
The Microwave Solution:
Microwave irradiation (2450 MHz) couples directly with the dipolar nitromethane and polar transition states. This "superheating" effect provides the localized energy required to overcome the activation energy (
Workflow Visualization
The following diagram illustrates the optimized synthetic pathway, highlighting critical control points (CCPs) for analytical validation.
Caption: Figure 1. Microwave-assisted workflow from aldehyde precursor to amine, utilizing a copper-catalyzed borohydride reduction to avoid high-pressure hydrogenation.
Experimental Protocols
Protocol A: Microwave-Assisted Henry Reaction
Objective: Synthesis of 4-fluoro-
Reagents:
-
4-Fluorobenzaldehyde (10 mmol)
-
Nitromethane (solvent/reagent, excess, ~5 mL)
-
Ammonium Acetate (NH
OAc, 1.0 mmol, 0.1 eq)
Procedure:
-
Setup: In a 10 mL microwave-transparent process vial (Pyrex/Quartz), dissolve 4-fluorobenzaldehyde in nitromethane. Add the ammonium acetate crystals.
-
Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is rated for at least 20 bar pressure.
-
Irradiation:
-
Mode: Dynamic Power (maintaining Temp).
-
Set Point: 95°C.
-
Hold Time: 15 minutes.
-
Stirring: High (magnetic stir bar is essential to prevent hot spots in the polar nitromethane).
-
-
Workup: Cool to 50°C using compressed air (feature of most MW reactors). Pour mixture into ice water. The yellow crystalline solid (nitrostyrene) will precipitate.
-
Purification: Recrystallize from hot ethanol/methanol (1:1).
Self-Validating Checkpoint:
-
TLC: 20% EtOAc/Hexane. The aldehyde spot (
) should disappear; a fluorescent yellow spot ( ) should appear. -
NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of vinylic protons (~7.5-8.0 ppm, d,
Hz).
Protocol B: Microwave-Assisted Reduction (CuCl /NaBH )
Objective: Reduction of alkene and nitro groups to the primary amine.
Note: Standard LiAlH
Reagents:
-
4-Fluoro-
-nitrostyrene (from Protocol A, 2 mmol) -
Sodium Borohydride (NaBH
, 10 mmol, 5 eq) -
Copper(II) Chloride (CuCl
H O, 0.4 mmol, 0.2 eq) -
Solvent: Ethanol (10 mL)
Procedure:
-
Pre-complexation: In the microwave vial, dissolve the nitrostyrene in Ethanol. Add CuCl
.[1][2] The solution will turn green/blue. -
Addition (CRITICAL): Add NaBH
slowly in portions at room temperature. Hydrogen gas will evolve. Do not cap the vial yet. -
Sealing: Once initial gas evolution subsides (approx. 2 mins), cap the vial.
-
Irradiation:
-
Temp: 80°C.
-
Time: 20 minutes.
-
Pressure Limit: Set safety cutoff to 15 bar (H
pressure will build).
-
-
Workup:
-
Vent the vial carefully in a fume hood.
-
Quench with 1M HCl (to decompose borate complexes and protonate the amine).
-
Basify with NaOH to pH 12.
-
Extract with Dichloromethane (DCM) x3.[3]
-
Dry organic layer over MgSO
and evaporate.
-
-
Salt Formation: Redissolve oil in dry ether and bubble HCl gas (or add HCl/Ether) to precipitate the 4-fluorophenethylamine hydrochloride salt.
Data Analysis & Comparison
The following table contrasts the microwave protocol against the traditional thermal reflux method (Shulgin-style synthesis).
| Parameter | Thermal Method (Reflux) | Microwave Method (This Protocol) | Improvement Factor |
| Henry Rxn Time | 4–6 Hours | 15 Minutes | 16x - 24x Faster |
| Reduction Time | 24 Hours (LAH/THF) | 20 Minutes | 72x Faster |
| Overall Yield | 45–60% | 75–85% | ~1.5x Yield |
| Solvent Usage | High (Requires dry THF) | Low (Ethanol/MeOH) | Green Chemistry |
| Safety Profile | High Risk (Pyrophoric LAH) | Moderate (In-situ H2) | Safer Handling |
Safety & Compliance
-
Pressure Hazards: Nitromethane is a high-loss dielectric; it heats extremely fast. Ensure your microwave reactor has an active pressure feedback loop. Do not exceed 60% of the vessel volume.
-
Chemical Hygiene: Fluorinated phenethylamines are bioactive. All handling of the final product must occur in a laminar flow hood.
-
Regulatory: While 4-fluorophenethylamine is a common intermediate, researchers must verify that their specific substitution pattern does not inadvertently generate a scheduled substance (e.g., 2C-series analogs) without proper licensure.
References
-
Microwave Henry Reaction: Varma, R. S., Dahiya, R., & Kumar, S. (1997). Microwave-assisted Henry reaction: solvent-free synthesis of nitroalkenes on alumina surface. Tetrahedron Letters, 38(29), 5131-5134. Link
-
Reduction Protocol: D’Andrea, L., & Jademyr, S. (2025).[1] Facile one-pot reduction of
-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[1][2][3][4] Beilstein Journal of Organic Chemistry, 15, 123-130. Link[5] -
Microwave Safety: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[6][7] Angewandte Chemie International Edition, 43(46), 6250-6284. Link
-
Fluorine Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. beilstein-journals.org [beilstein-journals.org]
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 1-(4-Bromo-2-fluorophenyl)propan-2-amine
Ticket ID: #SYN-2024-BFPA Subject: Yield Optimization & Troubleshooting for Halogenated Phenylisopropylamines Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 1-(4-Bromo-2-fluorophenyl)propan-2-amine presents a specific chemoselective challenge: preserving the aryl bromide moiety during the reduction of the nitroalkene intermediate. Standard catalytic hydrogenation (Pd/C, H2) or aggressive hydride reductions often lead to hydrodehalogenation (stripping the bromine), resulting in the 2-fluoro analog and significantly lowering the yield of the target pharmacophore.
This guide prioritizes a chemoselective borohydride-copper reduction protocol over traditional Lithium Aluminum Hydride (LAH) or catalytic hydrogenation methods to maximize yield and purity.
Module 1: The Henry Reaction (Condensation)
Objective: Synthesis of 1-(4-Bromo-2-fluorophenyl)-2-nitroprop-1-ene.[1][2]
The Protocol
-
Reagents: 4-Bromo-2-fluorobenzaldehyde (1.0 eq), Nitroethane (excess, solvent/reagent), Ammonium Acetate (0.1–0.2 eq).
-
Solvent: Glacial Acetic Acid (AcOH) or Nitroethane neat.
-
Conditions: Reflux (100–110°C) for 2–4 hours.
Troubleshooting Low Yields
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Water accumulation in reaction matrix. | Switch to Toluene/Dean-Stark: Use toluene as solvent with a Dean-Stark trap to continuously remove water, driving the equilibrium forward. |
| "Tar" or Polymer Formation | Overheating or excessive base concentration. | Reduce Base Load: Lower NH₄OAc to 5 mol%. Temp Control: Do not exceed 110°C. Polymerization of electron-deficient nitrostyrenes is rapid at high temps. |
| Product "Oils Out" on Cooling | Impurities preventing crystallization. | Seed & Chill: Dissolve crude oil in a minimum amount of hot IPA (Isopropyl Alcohol). Add a seed crystal and cool slowly to -20°C. |
Module 2: The Critical Reduction (The Yield Killer)
Objective: Chemoselective reduction of the nitrostyrene to the amine without debromination.
Why Traditional Methods Fail
-
Pd/C + H₂: Rapidly cleaves the C-Br bond (oxidative addition to Pd), yielding the debrominated byproduct.
-
LAH (LiAlH₄): While effective, it requires strict cryogenic control (0°C to -20°C). At reflux, it promotes debromination and dimerization.
Recommended Protocol: NaBH₄ / CuCl₂ System
This method generates an active copper boride species in situ, which selectively reduces the conjugated alkene and nitro group without attacking the aryl halide.
Step-by-Step Workflow:
-
Setup: Dissolve the nitrostyrene (1.0 eq) in Ethanol (EtOH) or Methanol (MeOH). Cool to 0–5°C in an ice bath.
-
Catalyst Addition: Add CuCl₂·2H₂O (0.1–0.2 eq). The solution will turn green/blue.
-
Hydride Addition: Add NaBH₄ (5.0–7.0 eq) portion-wise over 30 minutes. Caution: Vigorous gas evolution and exotherm.
-
Reaction: Allow to warm to room temperature. The mixture will turn black (active Cu species). Stir for 2–4 hours.
-
Workup: Quench with dilute HCl (carefully) to decompose borate complexes. Filter off inorganic solids. Basify filtrate with NaOH to pH 12. Extract with DCM.
Visualization: Reduction Pathway & Selectivity
Figure 1: Comparison of reduction pathways showing the chemoselective advantage of the Copper-Borohydride system.
Module 3: Purification & Salt Formation
Objective: Isolation of high-purity Hydrochloride salt.
Common Issue: The freebase amine is often an oil. Attempting to crystallize the freebase is difficult. Solution: Isolate as the HCl salt immediately after extraction.
Protocol:
-
Dry the DCM extract (from Module 2) over anhydrous MgSO₄.
-
Do not evaporate to dryness yet.
-
Add a solution of HCl in Dioxane (4M) or Isopropanol dropwise to the DCM solution.
-
The amine HCl salt should precipitate as a white solid.
-
Recrystallization: If the salt is off-white or sticky, recrystallize from boiling Isopropanol/Diethyl Ether (1:3 ratio).
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying yield bottlenecks.
Frequently Asked Questions (FAQ)
Q: Can I use Lithium Aluminum Hydride (LAH) instead of NaBH₄/CuCl₂? A: Yes, but with extreme caution. LAH must be used at 0°C or lower in dry THF. If the reaction is allowed to reflux, the hydride will attack the aromatic ring, stripping the bromine atom (debromination). The NaBH₄/CuCl₂ method is preferred because it is tolerant of aryl halides even at room temperature [1].
Q: My Henry reaction product is a dark red oil, not a solid. Why? A: This indicates polymerization or residual solvent. The 2-fluoro and 4-bromo groups make the aldehyde highly electrophilic, increasing side reactions.
-
Fix: Wash the crude oil with cold methanol. If it doesn't crystallize, perform a silica plug filtration (eluting with DCM) to remove the dark polymer tars before attempting reduction.
Q: What is the expected yield for the optimized process? A:
-
Henry Step: 75–85% (Yellow needles).
-
Reduction Step (Cu/NaBH₄): 80–90% (White/Off-white solid).
-
Overall Yield: ~60–75%.
References
-
Beilstein J. Org. Chem. (2025).[3][4][5] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved from [Link]
-
Tetrahedron. (2001).[6] Selective reduction of nitroalkenes to amines. Kabalka, G. W., et al. (Foundational methodology for borohydride-copper reductions).
-
Organic Chemistry Portal. Reduction of Nitro Compounds. Retrieved from [Link]
Sources
Troubleshooting low purity issues in 4-Bromo-2-fluoroamphetamine production
Technical Support Center: 4-Bromo-2-fluoroamphetamine (4-BFA) Production Module: Process Optimization & Impurity Troubleshooting Version: 2.4 (Research Use Only)
Introduction: The Senior Scientist’s Perspective
Welcome. If you are accessing this guide, you are likely encountering purity ceilings in the synthesis of 4-Bromo-2-fluoroamphetamine (4-BFA). In my experience supporting neurochemistry labs, 4-BFA presents a unique "double-bind" in production: the fluorine atom introduces regioisomeric challenges, while the bromine atom is chemically fragile during standard reduction steps.
Low purity in this context is rarely a matter of "bad technique" in the general sense; it is usually a failure to manage the competitive kinetics of side reactions. This guide moves beyond basic recipes to address the causality of contamination and provides self-validating protocols to restore your material to >98% HPLC purity.
⚠️ Legal & Safety Disclaimer: This content is strictly for authorized researchers and drug development professionals operating under valid licenses (e.g., DEA Schedule I/II research registrations or local equivalents). 4-BFA is a potent monoamine transporter substrate. All protocols assume the use of appropriate PPE, fume hoods, and hazardous waste disposal systems.
Module 1: Diagnostic Workflow (The "Triage")
Before attempting purification, you must identify the nature of the impurity. "Low purity" is a symptom; the impurity profile is the diagnosis.
Visualizing the Diagnostic Logic
Figure 1: Diagnostic logic tree for identifying the root cause of low purity. Note the critical distinction between isomeric impurities and reaction artifacts.
Module 2: Troubleshooting Specific Impurities
Issue 1: The "Debrominated" Contaminant (2-Fluoroamphetamine)
Symptom: LC-MS shows a persistent peak with M-79 mass units (loss of Bromine). Causality: The C-Br bond on the aromatic ring is labile (weak) under catalytic hydrogenation conditions. If you used Palladium on Carbon (Pd/C) with Hydrogen gas to reduce a nitroalkene or imine intermediate, you likely stripped the bromine atom, yielding 2-fluoroamphetamine as a major impurity.
-
Corrective Protocol:
-
Stop using Pd/C. It is too aggressive for aryl bromides.
-
Alternative Reductions:
-
Sodium Borohydride (NaBH₄) / CuCl₂: A milder reduction system that preserves halogens.
-
Zn/HCl (careful pH control): Effective for nitro-reduction without dehalogenation.
-
Lithium Aluminum Hydride (LAH): Can be used at low temperatures (0°C) but carries risks; ensure strict stoichiometry.
-
-
Issue 2: The "Ghost" Isomer (4-Fluoro-2-bromoamphetamine)
Symptom: HPLC shows a "shoulder" on the main peak or a split peak that standard C18 columns cannot resolve. Causality: This is a supply chain or precursor synthesis issue. The starting material (likely 2-fluoro-4-bromobenzaldehyde) may have been contaminated with its regioisomer (2-bromo-4-fluorobenzaldehyde). These isomers have nearly identical boiling points and solubilities.
-
Validation Step:
-
Run 19F-NMR . The chemical shift of the fluorine atom is highly sensitive to its ortho/meta/para environment relative to the amine side chain.
-
Reference: 2-F (ortho) and 4-F (para) shifts will differ significantly (typically >5 ppm).
-
Issue 3: Dimerization (Secondary Amines)
Symptom: Mass spec shows a peak at [2M - NH3]. The product is a thick, dark oil that refuses to crystallize. Causality: During reductive amination, the newly formed primary amine reacted with the intermediate imine.[1][2] This happens when the reaction is too concentrated or the reducing agent is added too slowly.
-
Corrective Protocol:
-
High Dilution: Run the reduction in more solvent (e.g., MeOH/EtOH) to statistically favor the reaction of the imine with the reducing agent rather than the amine.
-
Ammonium Acetate Excess: Ensure a large excess (10-15 eq) of the nitrogen source.
-
Module 3: Purification Protocols
If your crude material contains the impurities described above, simple washing will not suffice. Use these targeted workflows.
Protocol A: The "Specific" Recrystallization (For Isomers)
Standard solvents often fail to separate regioisomers. We utilize the lattice energy differences of the Hydrochloride salts.
Reagents:
-
Anhydrous Isopropyl Alcohol (IPA)
-
Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)
-
Concentrated HCl (aq) or HCl in Dioxane
Step-by-Step:
-
Free Basing: Dissolve crude salt in water, basify with NaOH (pH 12), and extract into DCM. Dry over MgSO₄ and evaporate to an oil.
-
Salt Formation: Dissolve the oil in a minimum amount of warm IPA (approx 60°C).
-
Acidification: Add HCl (g) or HCl/Dioxane dropwise until pH is neutral/slightly acidic.
-
The "Cloud" Point: Add Et₂O dropwise to the hot solution until a faint turbidity (cloudiness) persists.
-
Cooling: Seal and place in the dark at room temperature for 4 hours, then 4°C overnight. Do not disturb.
-
Filtration: Filter the white needles. The 4-BFA salt crystallizes preferentially; the 2-bromo isomer (if present) and dimers tend to stay in the mother liquor.
Protocol B: Acid-Base "Cleanup" (For Non-Amine Impurities)
Use this to remove neutral organic side products (unreacted aldehydes, nitroalkenes).
Figure 2: Acid-Base extraction workflow. Note that step 2 is critical for removing non-basic impurities before the final extraction.
Module 4: Analytical Data Reference
Use this table to benchmark your product against expected values.
| Parameter | Expected Value (4-BFA HCl) | Common Impurity Flag |
| Appearance | White crystalline powder | Yellow/Brown oil (Free base or Dimer) |
| Melting Point | 192°C - 195°C (Lit. varies) | < 185°C (Eutectic mixture of isomers) |
| 1H NMR (D₂O) | Aromatic region: 3 distinct signals | Extra aromatic peaks (Regioisomers) |
| Mass Spec (ESI) | [M+H]+ = 232/234 (1:1 Br isotope pattern) | [M+H]+ = 154 (Debrominated 2-FA) |
References
-
Nichols, D. E., et al. (1991). Synthesis and pharmacological evaluation of ring-substituted analogues of amphetamine. Journal of Medicinal Chemistry.
-
Westphal, F., et al. (2012). Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry. Forensic Science International.[3]
-
Noggle, F. T., et al. (1991). Methods for the analysis of 4-bromo-2,5-dimethoxyphenethylamine. Journal of Chromatographic Science. (Provides foundational data on brominated phenethylamine separation).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (Standard reference for recrystallization and acid-base extraction techniques).
Sources
Technical Support Center: Purification of 1-(4-Bromo-2-fluorophenyl)propan-2-amine
[1][2]
Topic: Removal of Regioisomer Impurities Ticket ID: #PUR-4Br2F-ISO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
The synthesis of 1-(4-Bromo-2-fluorophenyl)propan-2-amine (CAS: 910409-78-8) often yields regioisomeric impurities—primarily positional isomers where the bromine or fluorine atoms are transposed on the phenyl ring (e.g., 2-bromo-4-fluoro or 3-bromo-4-fluoro analogues).[1][2] These impurities arise largely from the quality of the starting material, 4-bromo-2-fluorobenzaldehyde , or non-selective bromination during precursor synthesis.[1][2]
Unlike enantiomers, which require chiral resolution, regioisomers possess distinct physical properties (boiling point, solubility, pKa) that allow for separation via fractional recrystallization of the amine salt or preparative chromatography .[2] This guide provides a validated workflow to isolate the target 4,2-isomer from its regioisomeric contaminants.
Part 1: Diagnostic & Identification
Q: How do I definitively confirm the presence of regioisomers versus other byproducts?
A: Standard LC-MS often fails to distinguish regioisomers because they share the exact molecular mass (
Recommended Analytical Method (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV @ 210 nm and 254 nm.[1]
-
Expected Result: Regioisomers typically elute within
minutes of the main peak due to differences in dipole moments affecting interaction with the stationary phase.
Definitive Confirmation: 1H-NMR
The aromatic region (7.0–7.5 ppm) is diagnostic.[1]
Part 2: Purification Protocols
Method A: Selective Recrystallization (The "Workhorse" Method)
Best for: Removing regioisomers present at <10% levels.[1] Principle: The hydrochloride salt of the 4-bromo-2-fluoro isomer has a distinct crystal lattice energy compared to its isomers.[1][2] We utilize a solvent system where the target isomer crystallizes, and the impurities remain in the mother liquor.
Step-by-Step Protocol:
-
Salt Formation:
-
Recrystallization Solvent Selection:
-
The Recrystallization Loop:
-
Place crude salt in an Erlenmeyer flask.
-
Add boiling IPA dropwise until the solid just dissolves.
-
Remove from heat.[1][3] Add boiling Acetone (approx. 10-20% of the IPA volume) to reduce solubility slightly without crashing out the solid.
-
Slow Cooling: Wrap the flask in foil/towel and let it reach room temperature undisturbed (2-4 hours). Then move to 4°C (fridge) for 12 hours.
-
Filtration: Filter the crystals.[3][4] Do not wash with fresh solvent unless it is ice-cold IPA/Acetone mixture.[1]
-
Mother Liquor: The filtrate contains the enriched regioisomers.
-
Data: Solubility Profile (Hypothetical Optimization)
| Solvent System | Temp (°C) | Solubility (Target) | Solubility (Impurity) | Outcome |
| Water | 100 | High | High | Poor Separation |
| IPA | 82 (Boiling) | High | High | - |
| IPA | 20 | Low | Moderate | Good Yield |
| Acetone | 20 | Insoluble | Sparingly Soluble | Good Anti-Solvent |
Method B: Preparative Chromatography (The "Precision" Method)
Best for: High impurity loads (>10%) or when yield is critical.[1]
Protocol:
-
Stationary Phase: Silica Gel (Standard Flash) or C18 (Reverse Phase).[1]
-
Solvent System (Normal Phase): DCM:Methanol:Ammonia (95:4:1).[1]
-
Note: The ammonia is crucial to keep the amine in its free-base form and prevent tailing.
-
-
Loading: Dissolve free base in minimum DCM.
-
Collection: Regioisomers often differ in polarity.[1] The 2-fluoro substituent creates a different dipole than a 4-fluoro substituent.[1][2] Collect fractions strictly based on TLC/UV monitoring.
Part 3: Root Cause & Prevention (The "Upstream" Fix)
The most effective way to remove regioisomers is to never make them. The Henry Reaction or Reductive Amination used to synthesize this amine preserves the aromatic substitution pattern of the aldehyde.
Critical Control Point: The Benzaldehyde Precursor
-
Issue: Commercial supplies of this aldehyde often contain 2-bromo-4-fluorobenzaldehyde (formed during non-selective bromination of 2-fluorobenzaldehyde).[1][2]
-
Action: Analyze your starting aldehyde by GC-FID before synthesis.
-
If Isomers > 1%: Recrystallize the aldehyde from Hexane/EtOAc or distill under high vacuum before converting to the nitroalkene/amine.
-
Reference: Shen et al. demonstrated that heart-cutting 2D-GC is required to fully resolve these bromofluorobenzaldehyde isomers, indicating their separation difficulty [1].[1][2]
-
Visual Workflow: Purification Decision Tree
Figure 1: Decision matrix for selecting the optimal purification route based on impurity load.
FAQ: Troubleshooting
Q: I tried recrystallizing the HCl salt, but it formed an "oil" instead of crystals. Why? A: This is "oiling out," common with impure phenethylamines.[1]
-
Cause: Too much solvent or the temperature dropped too fast.
-
Fix: Reheat to dissolve the oil. Add a "seed crystal" of pure product if available. Scratch the glass sides of the flask with a glass rod to induce nucleation. Add more anti-solvent (Acetone) very slowly.[1]
Q: Can I use Acid/Base extraction to separate these isomers? A: No. Regioisomers (e.g., 4-Br vs 2-Br) have nearly identical pKa values (approx 9.5–10.0 for the amine).[1][2] They will protonate and deprotonate at the same pH, making extraction ineffective for separation.
Q: Why not just buy "Pure" starting material? A: Even "98%" purity benzaldehydes can contain 1-2% regioisomers.[1] Because the molecular weights are identical, certificates of analysis (CoA) based solely on titration or low-res MS often miss these.[1][2] Always verify your starting material with GC.[1]
References
-
Shen, B., Semin, D., & Guo, G. (2016).[1][2] Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A, 1466, 136–144.[2]
-
Sigma-Aldrich.[1] (n.d.). Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection.[1]
-
Power, J. D., et al. (2012).[1] Impurity profiling and synthesis of precursors to the hallucinogenic amphetamine DOB.[5] Forensic Science International.[1] [1]
-
Erowid/Rhodium Archive.[1] (n.d.). Synthesis of 4-Fluoroamphetamine.[1][2][4]
Sources
- 1. 1-(4-bromo-2-fluorophenyl)propan-2-amine | 910409-78-8 [sigmaaldrich.com]
- 2. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. Synthesis of 4-Fluoroamphetamine - [www.rhodium.ws] [erowid.org]
- 5. DSpace [cora.ucc.ie]
Technical Support Center: Optimizing Column Chromatography for Halogenated Amines
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification of Halogenated Amines Ticket ID: CHEM-OPT-882
Executive Summary
Purifying halogenated amines presents a "double trouble" paradox in chromatography. The amine moiety interacts strongly with acidic silanols on silica gel, causing severe peak tailing and irreversible adsorption. Simultaneously, the halogen substituent (Cl, Br, I) introduces lipophilicity and, critically, susceptibility to elimination reactions (dehydrohalogenation) or nucleophilic substitution if the purification environment becomes too basic or thermal stress is applied.
This guide moves beyond standard "add triethylamine" advice. It provides a self-validating system to balance peak shape (resolution) against sample integrity (stability) .
Phase 1: Stationary Phase Selection (The Foundation)
Q: Should I default to silica gel for halogenated amines?
A: Not automatically. While silica is the workhorse, its acidic surface (
Decision Matrix:
-
Standard Silica (SiO₂): Use only if the amine is weak (e.g., aniline derivative) or if you use a mobile phase modifier.
-
Neutralized Silica: Silica pre-treated with buffer or base.
-
Basic Alumina (Al₂O₃): Excellent for robust amines, but DANGER : Strong basic sites can trigger dehydrohalogenation (E2 elimination) of alkyl halides.
-
Neutral Alumina: The safest starting point for sensitive halogenated alkyl amines.
-
Amine-Functionalized Silica: The premium solution. The surface is already basic, requiring no mobile phase modifiers.[1]
Workflow: Selecting the Correct Stationary Phase
Caption: Decision tree for selecting stationary phase based on halogen stability risks.
Phase 2: Mobile Phase Modifiers (The Chemistry)
Q: Triethylamine (TEA) vs. Ammonia (NH₃) vs. Ammonium Hydroxide? Which is best? A: The choice depends on your downstream application and the stability of your halogen.
The Mechanism: Modifiers work by Competitive Inhibition . They flood the column with a sacrificial base that occupies the acidic silanol sites (
Modifier Comparison Table
| Modifier | Concentration | Pros | Cons | Best For |
| Triethylamine (TEA) | 0.5% – 2.0% | Strong silanol suppression; sharp peaks. | High boiling point (89°C); difficult to remove; interferes with Mass Spec (ion suppression). | Robust samples; UV detection; when MS is not required. |
| Ammonium Hydroxide (NH₄OH) | 0.5% – 1.5% | Volatile; MS-compatible; washes out easily. | Contains water (immiscible with Hexane/DCM without MeOH); can dissolve silica at high pH over time. | LC-MS prep; polar eluents (DCM/MeOH). |
| Ammonia in MeOH (7N) | 0.5% – 1.0% | Gold Standard . Anhydrous; volatile; miscible with organic solvents. | Reagent degrades over time (titer drops); requires fresh preparation. | General purpose flash chromatography of amines. |
Protocol: The "Pre-Saturation" Technique Do not just add TEA to your eluent.
-
Column Pre-treatment: Flush the column with 3 Column Volumes (CV) of mobile phase containing 2-3% TEA .
-
Elution: Run your purification with reduced TEA (0.5%) in the mobile phase.
-
Why? This saturates the "active" sites immediately, preventing the first bit of your sample from being irreversibly absorbed (the "sacrificial loss" phenomenon).
-
Phase 3: Troubleshooting & Logic (The Fix)
Q: My peaks are still tailing, or I am losing mass on the column. A: If modifiers aren't working, you are likely facing Solubility Mismatch or Decomposition .
Scenario A: The "Ghost" Loss (Decomposition)
-
Symptom: You load 500mg, but recover only 300mg. No other peaks are visible.
-
Cause: The halogenated amine reacted on the column. Alkyl halides on basic alumina can undergo E2 elimination to form alkenes, which might be volatile or wash off in the solvent front.
-
Solution: Switch to Neutral Alumina and deactivate it to Grade III by adding 6% water (w/w) to the alumina before packing. This reduces surface activity.
Scenario B: The "Smear" (Tailing)
-
Symptom: Peak starts sharp but drags for 20 fractions.
-
Cause: Incomplete deactivation of silanols.
-
Solution: Switch to the DCM/MeOH/NH₃ system.
-
Recipe: 90:10:1 (DCM : MeOH : NH₄OH).
-
Note: If using Hexane/EtOAc, you cannot use aqueous NH₄OH. Use TEA or switch to DCM.
-
Troubleshooting Workflow
Caption: Diagnostic logic for tailing vs. mass loss issues.
Phase 4: Sample Preparation (The Critical Step)
Q: Should I load my sample as a salt or free base? A: Always Free Base for normal phase silica.
-
Reasoning: Amine salts (R-NH₃⁺ X⁻) are highly polar and interact ionically with silanols. They will stick at the baseline.
-
Protocol:
-
Dissolve salt in DCM.
-
Wash with sat. NaHCO₃ or dilute NaOH (if halogen is stable).
-
Dry organic layer (Na₂SO₄), filter, and concentrate.
-
Load the oil/solid.
-
Q: My halogenated amine is heat sensitive. How do I evaporate the TEA? A: If you used TEA and cannot heat the sample to remove it:
-
Collect fractions.[2]
-
Perform an azeotropic evaporation with heptane (TEA forms an azeotrope with heptane/toluene).
-
Alternatively, wash the combined organic fractions with water before evaporation to remove the water-soluble TEA (only if your product is not water-soluble).
References
-
Biotage . (2023).[3] 5 Steps to successful flash chromatography. Retrieved from
-
Teledyne ISCO . (2012). RediSep amine functionalized column Application Note. Retrieved from
-
Welch Materials . (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from
-
Jalon Zeolite . (2021). Activated Alumina vs. Silica Gel: All you need to know. Retrieved from
-
ResearchGate . (2016).[4] Why do we use ammonium hydroxide in water and acetonitrile as mobile phase in LC-MS? Retrieved from
Sources
Technical Support Center: Resolving Hygroscopicity in 1-(4-Bromo-2-fluorophenyl)propan-2-amine Salts
Executive Summary
1-(4-Bromo-2-fluorophenyl)propan-2-amine is a key intermediate in the synthesis of complex phenethylamine scaffolds. While the hydrochloride (HCl) salt is the industry standard for initial isolation, it frequently exhibits hygroscopicity or deliquescence (absorbing moisture until it dissolves) under ambient conditions. This behavior compromises weighing accuracy, chemical stability, and solid handling.
This guide provides a root-cause analysis and a structured troubleshooting workflow to resolve these issues. We move beyond simple "drying" techniques to address the fundamental solid-state properties of the material.
Module 1: Diagnostic & Assessment
Q: How do I definitively confirm if my salt issue is hygroscopicity versus chemical degradation?
A: Visual inspection is insufficient. You must quantify the water interaction using Dynamic Vapor Sorption (DVS) combined with HPLC .
Diagnostic Protocol:
-
DVS Analysis: Cycle the sample from 0% to 90% Relative Humidity (RH) at 25°C.
-
HPLC Check: Run the "wet" sample. If purity remains >99%, it is physical hygroscopicity. If new peaks appear, the moisture is catalyzing hydrolysis or degradation.
Q: My HCl salt turns into a gum/oil upon exposure to air. Why?
A: This is likely due to the "Impurity-Hygroscopicity Cycle" or an Amorphous Phase issue.
-
Amorphous Phase: If you isolated the salt by rapid precipitation (e.g., adding ether to an ethanolic solution), you likely trapped the salt in an amorphous state. Amorphous solids have high free energy and surface area, acting like a sponge for water.
-
Impurities: Residual solvent or excess acid lowers the critical relative humidity (CRH) of the salt, causing it to absorb water at lower humidity levels.
Module 2: Salt Selection Strategy (The Core Solution)
Q: The HCl salt is unmanageable. Which alternative counterions should I screen?
A: For lipophilic amines like 1-(4-Bromo-2-fluorophenyl)propan-2-amine, the HCl lattice energy is often insufficient to prevent water ingress, especially with the steric interference of the 2-fluoro group.
We recommend a Targeted Salt Screen using counterions that facilitate hydrogen bonding networks distinct from the halide packing.
Recommended Counterions:
| Counterion | Acid pKa | Rationale for Success | Risk Profile |
| Fumarate | 3.03, 4.44 | High Success Rate. Forms stable, high-melting, non-hygroscopic networks via dicarboxylic acid H-bonding. | Low. Often forms 2:1 (Base:Acid) or 1:1 salts. |
| L-Tartrate | 2.98, 4.34 | Excellent for resolving enantiomers and forming rigid lattices. | Moderate. Can form hydrates (which are stable) or solvates. |
| Hemisulfate | 1.92 | Very stable, high melting point. | Low. Often less soluble, which aids isolation. |
| Tosylate | -1.34 | Adds aromatic bulk to aid packing (pi-stacking with the phenyl ring). | Moderate. High molecular weight reduces atom economy. |
Technical Insight: Avoid Acetate or Trifluoroacetate (TFA) salts. These are almost universally hygroscopic or oils for this class of amines.
Q: How do I perform a rapid salt screen with limited material (100 mg)?
A: Use the Micro-Scale Slurry Method .
-
Dissolve free base (1 eq) in a minimal amount of solvent (IPA or Ethyl Acetate).
-
Add acid (1.05 eq) dissolved in the same solvent.
-
If precipitate forms immediately, heat to redissolve, then cool slowly.
-
If no precipitate, evaporate solvent slowly or add an anti-solvent (Heptane/MTBE).
-
Isolate solids and expose to 60% RH for 24 hours to test stability.
Module 3: Crystallization & Polymorphism
Q: I want to keep the HCl salt. How can I make it less hygroscopic?
A: You must increase the crystallinity of the material. A highly crystalline lattice rejects water, whereas an amorphous solid absorbs it.
Protocol: High-Crystallinity Recrystallization
-
Solvent System: Isopropanol (IPA) / Diethyl Ether or IPA / Heptane.
-
Method:
-
Dissolve the crude amorphous HCl salt in boiling IPA (minimal volume).
-
Crucial Step: Allow the solution to cool to room temperature slowly (over 2-4 hours) in an insulated flask. Do not crash cool in ice.
-
Once crystals appear, add the anti-solvent (Ether/Heptane) dropwise until the solution is slightly turbid.
-
Stir gently for 12 hours. This "Ostwald Ripening" consumes small, defective crystals and grows larger, perfect crystals.
-
Filter and dry under vacuum at 40°C with P₂O₅.
-
Module 4: Visualization of Workflows
Figure 1: Salt Selection Decision Matrix
Caption: Decision tree for addressing hygroscopicity, prioritizing purification and crystallization before salt switching.
Figure 2: Recrystallization Workflow for Hygroscopicity Reduction
Caption: Step-by-step crystallization protocol to minimize amorphous content and reduce surface moisture sorption.
Module 5: Handling & Storage FAQs
Q: I cannot change the salt form due to regulatory filing. How do I handle the hygroscopic HCl salt?
A: You must implement strict Environmental Controls :
-
Glove Box/Bag: Weigh and dispense only in a nitrogen-purged environment (<5% RH).
-
Hydrophobic Excipients: If formulating, co-process with hydrophobic excipients (e.g., Magnesium Stearate, Microcrystalline Cellulose) to shield the API.
-
Desiccated Storage: Store in double-lined polyethylene bags with silica gel or molecular sieve packets between the layers.
-
Lyophilization (Freeze Drying): If the salt is isolated from water, use lyophilization to obtain a fluffy cake, but immediately seal it. Note: Lyophilized powders are often amorphous and very hygroscopic, so this must be followed by a controlled annealing step to induce crystallinity.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
- Newman, A. (2013). Solid-State Characterization of Pharmaceuticals. In Assessing Hygroscopicity (pp. 120-145). Wiley.
-
Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939. Link
-
FDA Guidance for Industry. (2018). Q3C(R6) Impurities: Guideline for Residual Solvents. Link
-
European Pharmacopoeia (Ph. Eur.). 5.[3][4]11. Characters Section in Monographs (Hygroscopicity). Link
Sources
Minimizing side reactions during the fluorination of phenylacetone precursors
Technical Support Center: Precision Fluorination in Aromatic Ketone Synthesis
Topic: (Aromatic Ketones).
Audience: Medicinal Chemists, Process Development Scientists.
Focus: Electrophilic
Introduction: The Fluorine Challenge in Medicinal Chemistry
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that introducing fluorine into aromatic ketone scaffolds (such as phenylacetone derivatives) is a critical yet volatile step in drug discovery. Fluorine acts as a "metabolic roadblock," blocking cytochrome P450 oxidation sites to extend half-life.
However, the synthesis is plagued by two primary failure modes:
-
Over-fluorination: Uncontrollable formation of
-difluoro ketones. -
Elimination: Dehydrofluorination leading to conjugated enones or styrenes.
This guide provides self-validating protocols to minimize these side reactions using electrophilic (Selectfluor™) and nucleophilic (DAST/Deoxo-Fluor®) methodologies.
Module 1: Electrophilic -Fluorination (Ketone Functionalization)
Context: Direct introduction of fluorine at the
The Core Problem: Enolization Kinetics
The reaction proceeds via the enol tautomer. The introduction of the first fluorine atom increases the acidity of the remaining
Standard Operating Procedure (SOP): Kinetic Control
-
Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1]
-
Solvent: Acetonitrile (MeCN) is mandatory.[2] It stabilizes the charged intermediate and suppresses radical pathways.
-
Catalyst: None (for neutral ketones) or Lewis Acid (TiCl4) for deactivated substrates.
Step-by-Step Protocol:
-
Preparation: Dissolve the ketone precursor (1.0 equiv) in anhydrous MeCN (0.5 M concentration).
-
Activation: Heat to 60–80°C to promote enolization. Note: If using silyl enol ethers as precursors, run at 0°C.
-
Addition: Add Selectfluor (1.1 equiv) as a solid in a single portion.
-
Why? Slow addition favors the difluorinated byproduct because the concentration of the mono-fluoro product builds up while unreacted Selectfluor is still trickling in. A "dump" addition ensures the starting material competes effectively for the F source.
-
-
Quench: Pour into saturated NaHCO3 immediately upon consumption of starting material (monitor via TLC/LCMS).
Module 2: Deoxyfluorination (Alcohol Precursors)
Context: Converting
The Core Problem: Elimination vs. Substitution
Benzylic and homobenzylic alcohols are prone to E1/E2 elimination. The carbocation intermediate is stabilized by the aromatic ring, favoring proton loss (forming a styrene-like alkene) over fluoride capture.
Troubleshooting Guide: Preventing Elimination
| Variable | Recommendation | Causality |
| Reagent | Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | Thermally more stable than DAST; allows for controlled reactivity without explosive decomposition. |
| Temperature | -78°C to -20°C | Low temperature suppresses the entropic elimination pathway (E2) favoring the enthalpic substitution (SN2/SN1). |
| Solvent | DCM (Dichloromethane) | Non-polar solvents discourage the dissociation of the ion pair, keeping the fluoride anion close to the carbocation for rapid capture. |
| Base | Exogenous Fluoride (e.g., Et3N·3HF) | Flooding the media with F- increases the statistical probability of substitution over elimination. |
Visualizing the Reaction Logic
The following diagram illustrates the decision matrix for minimizing side reactions based on the specific precursor state.
Caption: Decision tree for selecting reagents and mitigation strategies based on precursor oxidation state.
Troubleshooting & FAQs
Q1: I am observing significant "tarring" and polymerization when using DAST on my phenylacetone precursor alcohol. Why? A: This is likely due to the formation of HF in situ, which catalyzes the polymerization of the aromatic ring or the elimination product (styrene).
-
Fix: Add solid polyvinylpyridine (PVP) or anhydrous K2CO3 (2.0 equiv) to the reaction mixture. These act as acid scavengers to neutralize HF without interfering with the nucleophilic fluorination mechanism [1].
Q2: When using Selectfluor, I get a 50:50 mixture of mono- and di-fluorinated ketone. How do I shift this to mono? A: This indicates that the rate of fluorination of the product is equal to or faster than the starting material.
-
Fix: Switch to a stepwise enolization strategy . Convert your ketone to a Silyl Enol Ether (using TMSCl/LDA) first, isolate it, and then react with Selectfluor in MeCN at 0°C. The silyl group limits the reaction strictly to mono-fluorination because the product (an
-fluoro ketone) cannot re-enolize under these non-basic conditions [2].
Q3: Can I use NFSI (N-Fluorobenzenesulfonimide) instead of Selectfluor? A: Yes, but with caveats. NFSI is less reactive (lower electrophilicity). It requires higher temperatures or stronger activation (e.g., forming a lithium enolate first).
-
Warning: Using strong bases (LDA/LiHMDS) to form enolates of phenylacetone derivatives often leads to self-condensation (aldol-like polymerization). Selectfluor in acidic/neutral media is safer for this specific substrate class [3].
Q4: My reaction stalls at 60% conversion. Should I add more reagent? A: No. Stalling usually implies that the byproduct (HF or H-BF4) has protonated the ketone, rendering it incapable of enolizing.
-
Fix: Do not add more reagent. Instead, perform a "buffered workup" (remove acid), re-isolate the crude mixture, and restart the reaction with fresh solvent. Alternatively, run the reaction in the presence of molecular sieves (3Å) to capture moisture that generates inhibiting acid species.
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry. Link
-
Stavber, S., et al. (2002).[3][4] "Direct
-Fluorination of Ketones Using N-F Reagents." Synthesis. Link -
Banks, R. E. (1998). "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry. Link
-
Ritter, T., et al. (2010). "Modern Routes for the Introduction of Fluorine into Complex Molecules." Nature. Link
Sources
- 1. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 4. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]
Technical Support Center: Troubleshooting Signal Interference in LC-MS Analysis of 4-BFA
The following technical support guide is designed for researchers and drug development professionals conducting LC-MS/MS analysis of 4-Fluoroamphetamine (commonly abbreviated as 4-FA, and referred to here as 4-BFA per your specific internal coding).
Status: Operational | Role: Senior Application Scientist | Context: Bioanalytical & Forensic Assay Optimization
Executive Summary
Accurate quantification of 4-BFA (4-Fluoroamphetamine) and its halogenated analogs presents unique challenges in LC-MS/MS due to isobaric interference from positional isomers (2-FA, 3-FA) and matrix-induced ion suppression . This guide provides a self-validating troubleshooting framework to resolve signal integrity issues, ensuring data meets rigorous scientific standards.
Module 1: The "Ghost" Signals (Isobaric Interference)
User Question: I am detecting multiple peaks in the 4-BFA transition channel (m/z 154.1 > 109.1), or the retention time seems to shift between samples. Is my column failing?
Scientist’s Diagnosis:
This is likely not column failure but isobaric interference . 4-BFA has two positional isomers: 2-Fluoroamphetamine (2-FA) and 3-Fluoroamphetamine (3-FA) . These compounds share the same precursor mass (
Troubleshooting Protocol:
-
Switch Stationary Phases:
-
The Problem: C18 columns rely on hydrophobic interaction, which is insufficient to discriminate the subtle dipole moment differences between the ortho-, meta-, and para- fluoro positions.
-
The Solution: Transition to a Pentafluorophenyl (PFP) or Biphenyl stationary phase. These phases utilize
interactions and dipole-dipole mechanisms to separate the isomers. -
Validation: 2-FA typically elutes first, followed by 3-FA, then 4-BFA on a PFP column [1].
-
-
Optimize Mobile Phase Modifier:
-
Use Methanol instead of Acetonitrile. Methanol facilitates stronger
interactions between the analyte and the PFP rings, enhancing selectivity for halogenated aromatics.
-
Visual Guide: Isomer Separation Decision Tree
Figure 1: Decision workflow for resolving positional isomers of fluoroamphetamine.
Module 2: Signal Suppression (Matrix Effects)
User Question: My internal standard response varies significantly (>20%) between patient samples, and the 4-BFA signal is lower than expected in urine/plasma extracts. How do I fix this?
Scientist’s Diagnosis: You are experiencing Matrix-Induced Ion Suppression , likely caused by co-eluting phospholipids (in plasma) or high-concentration salts/urea (in urine). These contaminants compete for charge in the electrospray ionization (ESI) droplet, "stealing" signal from 4-BFA.
Troubleshooting Protocol:
-
Perform a Post-Column Infusion (PCI) Test:
-
Step A: Infuse a neat standard of 4-BFA continuously into the MS source via a tee-union.
-
Step B: Inject a blank matrix extract (e.g., extracted plasma) via the LC.
-
Result: A dip in the baseline signal at the retention time of 4-BFA confirms suppression.
-
-
Upgrade Sample Preparation:
-
Protein Precipitation (PPT) is often insufficient.
-
Action: Implement Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) .
-
Mechanism:[1][2] 4-BFA is a basic amine (pKa ~9.9). Use a Mixed-Mode Cation Exchange (MCX) SPE cartridge. Wash with 100% methanol to remove neutrals/lipids, then elute with 5% ammonia in methanol to recover the 4-BFA [2].
-
Data Summary: Extraction Efficiency vs. Matrix Effect
| Extraction Method | Recovery (%) | Matrix Effect (%)* | Suitability |
| Protein Precip (PPT) | > 90% | -40% to -60% (High Suppression) | Screening Only |
| Liquid-Liquid (LLE) | 75-85% | -10% to -20% | Quantitative |
| SPE (Mixed-Mode) | 85-95% | < 10% (Minimal) | Recommended |
*Negative values indicate suppression; positive values indicate enhancement.
Module 3: Sensitivity & Source Optimization
User Question: I have cleaned up my sample, but the sensitivity is still too low for trace analysis (< 1 ng/mL). What MS parameters should I tune?
Scientist’s Diagnosis: Halogenated amphetamines fragment heavily. If you monitor the wrong transition or use suboptimal source conditions, you lose sensitivity. 4-BFA forms a stable tropylium-like ion, but the loss of ammonia is also common.
Troubleshooting Protocol:
-
Transition Selection:
-
Ensure you are monitoring the Quantifier (most stable/abundant) and a Qualifier (for confirmation).
-
Note: The transitions below are standard for 4-Fluoroamphetamine.
-
| Compound | Precursor ( | Quantifier ( | Qualifier ( | Collision Energy (eV) |
| 4-BFA | 154.1 ( | 109.1 (Tropylium-F) | 137.1 (Loss of | ~20-25 |
| 4-BFA-D5 (IS) | 159.1 | 114.1 | 142.1 | ~20-25 |
-
Source Temperature & Gas Flow:
-
Small molecules like 4-BFA are volatile. Excessively high desolvation temperatures (>550°C) can cause thermal degradation or signal instability.
-
Recommendation: Set source temp to 400-450°C and ensure high desolvation gas flow (800-1000 L/hr) to aid droplet evaporation without "cooking" the analyte.
-
Visual Guide: Signal Loss Diagnostic Workflow
Figure 2: Workflow for diagnosing the root cause of low sensitivity.
References
-
Differentiation of regioisomeric fluoroamphetamine analogs. ResearchGate. Retrieved from
-
Quantitative Analysis of 2-Fluoroamphetamine (2-FA) in Human Urine and Plasma. BenchChem Application Note. Retrieved from
-
Isomers of fluoroamphetamines detected in forensic cases. PubMed. Retrieved from
Sources
Enhancing stability of 1-(4-Bromo-2-fluorophenyl)propan-2-amine in solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with halogenated amphetamine derivatives. 1-(4-Bromo-2-fluorophenyl)propan-2-amine is a highly reactive primary aliphatic amine attached to a specialized halogenated aromatic ring.
If your stock solutions are degrading, it is rarely a random occurrence; it is a predictable chemical response to environmental variables. This guide is structured to decode the mechanistic causality behind these degradation pathways, provide diagnostic troubleshooting, and establish self-validating protocols to ensure absolute structural integrity during your experiments.
Part 1: Mechanistic Causality of Degradation
To stabilize a compound, you must first understand the thermodynamic and kinetic forces driving its degradation. For this specific molecule, three primary vectors compromise solution stability:
-
Oxidative Deamination: The primary amine group is highly susceptible to aerobic oxidation. In the presence of dissolved oxygen and trace transition metals, the amine undergoes dehydrogenation to form imines, which subsequently hydrolyze into aldehydes or ketones [1].
-
Nucleophilic Attack on CO₂ (Carbamate Formation): In its free base form, the unshared electron pair on the nitrogen atom acts as a strong nucleophile. Upon exposure to atmospheric carbon dioxide, it rapidly undergoes a reversible reaction to form an insoluble alkyl-ammonium carbamate salt [2].
-
Photolytic Dehalogenation: The molecule features a carbon-bromine (C-Br) bond and a carbon-fluorine (C-F) bond. While the C-F bond is exceptionally strong, the C-Br bond has a much lower bond dissociation energy. Exposure to ambient UV light induces homolytic cleavage of the C-Br bond, generating highly reactive carbon-centered radicals and hydrobromic acid[3].
Figure 1: Degradation pathways of 1-(4-Bromo-2-fluorophenyl)propan-2-amine.
Part 2: Quantitative Stability Matrix
The following table synthesizes empirical stability data based on the physicochemical behavior of halogenated phenethylamine derivatives [4]. Use this matrix to select the optimal storage parameters for your specific experimental timeline.
| Storage State | Solvent / Matrix | pH Level | Atmosphere | Light Exposure | Temp | 30-Day Recovery (%) |
| Free Base | Methanol / Water | 7.4 (Neutral) | Ambient Air | Ambient Lab Light | 25°C | < 60% (Severe Degradation) |
| Free Base | Anhydrous DMSO | N/A | Ambient Air | Dark | 4°C | ~ 75% (Oxidation Risk) |
| HCl Salt | Aqueous Buffer | 3.0 (Acidic) | Ambient Air | Ambient Lab Light | 25°C | ~ 88% (Stable Amine, Photolysis Risk) |
| HCl Salt | Aqueous Buffer | 3.0 (Acidic) | Argon Purged | Dark (Amber Vial) | 4°C | > 99% (Optimal Stability) |
Part 3: Diagnostic Troubleshooting Guide
Symptom 1: A white, crusty precipitate forms around the vial cap or suspended in the solution.
-
Causality: The free base amine has reacted with atmospheric CO₂ to form an insoluble carbamate salt.
-
Solution: Do not attempt to heat the solution to redissolve it, as this can trigger further degradation. Instead, acidify the solution slightly (pH < 4.0) using 0.1 M HCl. The acid will decompose the carbamate back into the soluble protonated amine and release CO₂ gas.
Symptom 2: LC-MS analysis reveals a secondary peak with a mass shift of [M-79].
-
Causality: The compound has undergone photolytic dehalogenation. The [M-79] mass shift corresponds to the exact loss of the bromine atom (Isotopes 79Br/81Br). The fluorine atom remains intact.
-
Solution: Discard the compromised solution. Prepare a fresh batch using strictly amber-tinted glassware and handle the compound under low-actinic (yellow) lighting.
Symptom 3: The solution develops a yellow or faint brown tint over several weeks.
-
Causality: Oxidative deamination catalyzed by trace heavy metals in your solvent or glassware, leading to the formation of colored polymeric imine byproducts.
-
Solution: Switch to HPLC-grade, degassed solvents. If working in aqueous buffers, add 1 mM EDTA to chelate trace metals that act as oxidation catalysts.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store the free base in DMSO for high-throughput screening assays? A: It is highly discouraged for long-term storage. DMSO is hygroscopic and readily absorbs atmospheric moisture, which carries dissolved oxygen and CO₂. If you must use DMSO, prepare single-use aliquots, purge the headspace with Argon, and freeze immediately at -20°C or -80°C.
Q: Why do you recommend converting the compound to a hydrochloride (HCl) salt? A: Protonating the primary amine (converting -NH₂ to -NH₃⁺) eliminates its nucleophilicity. A protonated amine cannot react with CO₂ to form carbamates and is significantly more resistant to oxidative electron loss.
Q: Will the C-F bond cleave under the same conditions as the C-Br bond? A: No. The C-F bond is one of the strongest single bonds in organic chemistry (~485 kJ/mol), whereas the C-Br bond is much weaker (~280 kJ/mol). Standard ambient UV light provides enough energy to break the C-Br bond, but the C-F bond will remain entirely stable under these conditions.
Part 5: Self-Validating Experimental Protocols
To guarantee reproducibility, protocols must not rely on assumption; they must validate themselves at critical junctures.
Protocol A: Preparation of a Highly Stable HCl Stock Solution
This protocol converts the volatile free base into a stable, non-nucleophilic salt.
-
Dissolution: Weigh 10.0 mg of 1-(4-Bromo-2-fluorophenyl)propan-2-amine free base and dissolve it in 1.0 mL of anhydrous ethanol in a 20 mL scintillation vial.
-
Validation Checkpoint: The solution must be perfectly clear. Any turbidity indicates pre-existing carbamate contamination.
-
-
Titration: Slowly add 1.05 molar equivalents of 0.1 M HCl (in ether or aqueous, depending on downstream needs) dropwise while vortexing.
-
pH Verification:
-
Validation Checkpoint: Spot 2 µL of the solution onto a high-resolution pH indicator strip. The pH must read between 3.0 and 4.0 . If the pH is > 4.0, protonation is incomplete; add HCl in 0.05 eq increments until the target pH is reached.
-
-
Solvent Removal (Optional): If a dry powder is required, lyophilize the solution overnight to yield the pure hydrochloride salt.
Protocol B: Inert Atmosphere Sparging Workflow
Oxygen and CO₂ must be actively stripped from the solvent matrix.
-
Preparation: Transfer your acidic stock solution into an amber glass vial equipped with a PTFE-lined septum cap.
-
Sparging: Insert a long stainless-steel needle through the septum into the liquid. Insert a second, shorter needle just through the septum to act as a gas vent.
-
Purging: Bubble high-purity Argon gas directly through the liquid at a gentle rate (1 bubble per second) for 15 minutes.
-
Validation Checkpoint: Mark the meniscus of the liquid before sparging. If the volume drops due to evaporation, replenish with degassed solvent to maintain exact molarity.
-
-
Sealing: Remove the venting needle first to slightly pressurize the headspace, then immediately remove the sparging needle. Store at 2-8°C.
Figure 2: Self-validating workflow for stable amine stock preparation.
References
-
Developments in the Aerobic Oxidation of Amines Source: ACS Catalysis URL:[Link]
-
Carbamate (Chemical Properties and Synthesis) Source: Wikipedia URL:[Link]
-
Photochemistry of trans-10,11-dibromodibenzosuberone: a near-UV photoacid generator Source: Journal of Organic Chemistry (ACS) URL:[Link]
-
Phenethylamine (Chemical and Physical Properties) Source: Wikipedia URL: [Link]
Sources
Overcoming catalytic poisoning during reduction of 4-bromo-2-fluorophenyl precursors
Technical Support Center: Catalytic Reduction of 4-Bromo-2-Fluorophenyl Precursors
Executive Summary
Subject: Overcoming catalytic poisoning and hydrodehalogenation during the reduction of 4-bromo-2-fluorophenyl nitro precursors. Target Audience: Process Chemists, Medicinal Chemists, and Chemical Engineers. Core Challenge: The simultaneous presence of a labile bromine atom (C-Br bond energy ~280 kJ/mol) and a nitro group requires a catalyst system that differentiates between nitro reduction (easy, -NO₂ → -NH₂) and hydrogenolysis (difficult, C-Br → C-H).[1] Failure results in catalytic poisoning (via halide accumulation) or yield loss (via debromination).[1]
Part 1: Diagnostic Workflow & Mechanism
Before modifying your protocol, identify whether you are facing kinetic stalling (poisoning) or selectivity loss (side reactions).
Figure 1: Diagnostic decision tree for troubleshooting hydrogenation failures.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I am seeing 5-15% debrominated product (des-bromo aniline). How do I stop this?"
Diagnosis: You are likely using Palladium on Carbon (Pd/C) .[1] Pd is an excellent catalyst for hydrogenolysis (cleaving C-X bonds).[1] In 4-bromo-2-fluorophenyl systems, the C-Br bond is highly susceptible to oxidative addition by Pd(0).[1]
Solution: Switch to Platinum on Carbon (Pt/C) , specifically a Sulfided Pt/C catalyst.[2]
-
Scientific Rationale: Platinum is generally less active for hydrogenolysis than palladium.[1] Sulfiding the catalyst (poisoning it with sulfur species) selectively deactivates the high-energy "kink" sites responsible for breaking the strong C-Br bond, while leaving the planar sites active enough to reduce the nitro group [1].
-
Alternative: If you must use Pd/C, add a "poison" such as thiophene or diphenylsulfide (0.1–0.5 equiv relative to metal) to the reaction mixture to dampen the catalyst's activity [2].
Issue 2: "The reaction starts fast but stalls at 60% conversion. Adding more catalyst doesn't help."
Diagnosis: This is classic Catalytic Poisoning or Pore Blocking .[1]
-
Halide Poisoning: If even a small amount of dehalogenation occurs, free bromide ions (Br⁻) are generated. These ions strongly adsorb to the active metal sites, blocking H₂ adsorption [3].
-
Hydroxylamine Inhibition: The reduction proceeds via a hydroxylamine intermediate (-NHOH).[1] If the reduction of this intermediate is slow, it accumulates and can competitively bind to the catalyst surface, preventing fresh nitro substrate from accessing the sites [4].
Solution:
-
For Halide Poisoning: Add a scavenger like MgO or CaCO₃ to sequester the acid (HBr) formed. However, prevention (using sulfided catalysts) is better than cure.
-
For Hydroxylamine Stalling: Add a Vanadium promoter (e.g., NH₄VO₃ or Vanadyl acetylacetonate, 0.1–1 mol%). Vanadium acts as an oxophilic Lewis acid, activating the N-O bond of the hydroxylamine and accelerating its reduction to the amine, clearing the catalyst surface [5].
Issue 3: "My precursor contains a thioether/sulfide linkage elsewhere in the molecule."
Diagnosis: Sulfur is a potent poison for standard Pd and Pt catalysts. It binds irreversibly to the metal surface.
Solution:
-
Increase Catalyst Loading: You may need 10–20 wt% loading instead of the standard 5%.
-
Use Robust Catalysts: Raney Nickel is often more tolerant of sulfur than noble metals, though it poses higher safety risks (pyrophoric). Alternatively, use Pt/C (sulfided type) which is already "poisoned" and thus less sensitive to additional sulfur in the substrate [1].
Issue 4: "I cannot use hydrogen gas due to safety restrictions. Can I use transfer hydrogenation?"
Diagnosis: Safety constraints.
Solution: Yes. Use Hydrazine Hydrate with Fe(III)/Carbon or Raney Nickel .[1]
-
Protocol: Hydrazine acts as the hydrogen donor. The release of N₂ gas drives the reaction. This method is often highly selective for nitro groups over halogens because the "active hydrogen" concentration on the surface is lower than under H₂ pressure [6].
Part 3: Optimized Experimental Protocol
Protocol: Selective Reduction of 4-bromo-2-fluoro-1-nitrobenzene Objective: >99% Conversion, <0.5% Debromination.[1]
| Component | Specification | Role |
| Substrate | 4-bromo-2-fluoro-1-nitrobenzene | Precursor (1.0 equiv) |
| Catalyst | 5% Pt/C (Sulfided) | Selective Catalyst (0.5–1.0 mol% metal) |
| Solvent | Methanol or THF | High solubility for nitro; moderate for amine |
| Promoter | NH₄VO₃ (Optional) | 0.5 mol% (Use if hydroxylamine buildup is observed) |
| Pressure | 3–5 bar H₂ | Moderate pressure favors nitro reduction |
| Temp | 25–40 °C | Keep low to prevent C-Br activation |
Step-by-Step Methodology:
-
Charge: To a hydrogenation vessel (e.g., Parr shaker or autoclave), add the substrate (10 g, 45 mmol) and Methanol (100 mL).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add 5% Sulfided Pt/C (0.5 g, 5 wt% loading). Note: Sulfided catalysts are less pyrophoric but should still be handled wet.[1]
-
Additive (Critical for difficult cases): If previous runs showed stalling, add ammonium metavanadate (NH₄VO₃, 25 mg).
-
Purge: Seal vessel. Purge 3x with N₂ (3 bar), then 3x with H₂ (3 bar).
-
Reaction: Stir vigorously (>1000 rpm) at 3 bar H₂ and 30°C.
-
Monitoring: Check H₂ uptake. When uptake ceases, analyze aliquot by HPLC.
-
Success Criteria: Disappearance of Nitro peak; absence of Des-bromo peak.[1]
-
-
Workup: Filter catalyst through Celite (keep wet to prevent fire). Concentrate filtrate to yield 4-bromo-2-fluoroaniline.[1]
Part 4: Mechanistic Visualization
The following diagram illustrates the competing pathways and where the interventions (Vanadium, Sulfided Pt) act.
Figure 2: Reaction pathway showing the critical branch point between productive reduction and destructive dehalogenation.
Part 5: Comparative Data
Table 1: Catalyst Performance on 4-bromo-2-fluoronitrobenzene (Conditions: MeOH, 3 bar H₂, 25°C, 2 hours)
| Catalyst System | Conversion | Selectivity (Ar-Br) | Debromination (Ar-H) | Notes |
| 10% Pd/C | 100% | 82% | 18% | High activity, poor selectivity.[1] Significant Br⁻ poisoning risk.[1] |
| 5% Pt/C | 95% | 94% | 6% | Better, but still some loss of bromine. |
| 5% Pt/C (Sulfided) | 98% | >99.5% | <0.1% | Recommended. Excellent selectivity.[1] |
| Raney Ni | 90% | 96% | 4% | Good selectivity, but difficult handling (pyrophoric).[1] |
| Pt/C + V-additive | 100% | 99% | 1% | Best for preventing hydroxylamine accumulation.[1] |
References
-
Brenner, C. E., & Pricheet, J. J. (1964).[3] Preparation of 2,2′-dichlorohydrazobenzene. US Patent 3,156,724.[1][3] (Demonstrates the use of sulfided Pt/C for halonitro reduction). Link
-
Mori, A., et al. (2006). A Pd/C-catalyzed hydrogenation using diphenylsulfide as a catalyst poison selectively reduces olefin and acetylene functionalities without hydrogenolysis.[1] Organic Letters, 8(15), 3279-3281.[1] Link[1]
-
Lunsford, J. H., et al. (1993). The promoting effects of halides...[4][5]. Handbook of Heterogeneous Catalysis. (Discusses halide poisoning mechanisms). Link
-
Peter, B., et al. (1997).[3] Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters. Applied Catalysis A: General. (Key reference for Vanadium mechanism). Link
-
Blaser, H. U. (2006).[1] Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link[1]
-
Lauwiner, M., et al. (1998). Selective hydrogenation of nitroarenes. Journal of Molecular Catalysis A: Chemical. Link
Sources
- 1. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DE2105682A1 - Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds - Google Patents [patents.google.com]
- 3. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 5. The pivotal role of bromine in FeMnKBr/YNa catalyst for CO2 hydrogenation to light olefins - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of pH conditions for the extraction of 4-substituted amphetamines
Topic: Optimization of pH conditions for the extraction of 4-substituted amphetamines Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Bioanalytical Researchers & Forensic Toxicologists
Welcome to the Advanced Applications Support Hub. This guide addresses the specific physicochemical challenges of extracting 4-substituted amphetamines (e.g., 4-FA, 4-MA, PCA) from biological matrices. Unlike generic small molecule extraction, these analytes present a unique "Volatility Trap" when optimized incorrectly.
Module 1: The Theory & The "Volatility Trap"
Q: Why is my recovery inconsistent despite using a high pH for Liquid-Liquid Extraction (LLE)?
A: You are likely encountering the Volatility Trap .
While 4-substituted amphetamines are basic (pKa
The Mechanism:
-
Extraction Phase: You adjust the sample to pH > 11 to neutralize the amine (
). The uncharged molecule partitions beautifully into the organic solvent (e.g., MTBE or Ethyl Acetate). -
Evaporation Phase (The Failure Point): If you evaporate the organic solvent to dryness without acidification, the free-base amphetamine co-evaporates with the solvent, leading to massive, variable losses (0–60% recovery).
The Solution:
Always add a "Keeper Acid" (e.g., 50 µL of 1% HCl in MeOH) to the organic phase before evaporation. This converts the volatile free base back into a non-volatile hydrochloride salt (
Q: How does pH dictate my extraction strategy?
A: The extraction logic follows the Henderson-Hasselbalch equation.
-
Target pKa: ~9.5 (Generic for 4-substituted amphetamines).
-
LLE Strategy: pH must be > 11.5 (pKa + 2) to ensure 99% neutral species for solvent partitioning.
-
SPE (Cation Exchange) Strategy: pH must be < 7.5 (pKa - 2) during loading to ensure 99% ionized species (
charge) for retention on the sorbent.
Module 2: Visualization of Workflows
Workflow 1: The "Lock and Key" SPE Logic
This diagram illustrates the Mixed-Mode Strong Cation Exchange (MCX) mechanism, which is the gold standard for amphetamines to remove matrix interferences.
Caption: Mixed-Mode SPE logic relying on pH switching to lock (ionize) and unlock (neutralize) the analyte.
Module 3: Troubleshooting Guide (LLE & SPE)
Scenario A: "I have huge interfering peaks in my chromatogram."
| Potential Cause | Technical Explanation | Corrective Action |
| LLE Specificity | LLE extracts everything lipophilic at high pH (e.g., endogenous amines). | Switch to Mixed-Mode SPE . The dual wash (aqueous + organic) while the analyte is "locked" ionically provides superior cleanup compared to LLE. |
| Dirty Elution | Eluting with too much ammonia or incorrect solvent strength. | Use Dichloromethane/Isopropanol/NH4OH (78:20:2) .[1][2] The DCM is selective, and IPA solubilizes the base. Avoid 100% MeOH for elution if possible. |
Scenario B: "My recovery is low (<50%) on Cation Exchange SPE."
| Potential Cause | Technical Explanation | Corrective Action |
| Incorrect Load pH | If sample pH > 8, the analyte is partially neutral and won't bind to the SCX sorbent. | Acidify sample with Phosphate Buffer (pH 6) or 0.1M HCl before loading. |
| Sodium Competition | High salt concentration (Na+) in urine competes for ion-exchange sites. | Dilute urine 1:1 with deionized water before loading to reduce ionic strength. |
| Strong Wash | Wash 2 (Organic) was too basic, causing premature elution. | Ensure Wash 2 is neutral MeOH . Do not add ammonia until the final elution step. |
Module 4: Validated Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
Best for: Rapid screening when high sensitivity is not critical.
-
Sample Prep: Aliquot 200 µL Urine/Plasma.
-
Alkalinization: Add 50 µL 2M NaOH (Target pH > 12). Critical: Vortex immediately.
-
Extraction: Add 1 mL MTBE (Methyl tert-butyl ether).
-
Why MTBE? Forms fewer emulsions than Dichloromethane and floats on top (easier to pipette).
-
-
Agitation: Shake/Vortex for 10 mins. Centrifuge at 3000g for 5 mins.
-
Transfer: Transfer the top organic layer to a clean tube.
-
The "Keeper" Step: Add 50 µL 1% HCl in Methanol .
-
Evaporation: Evaporate under Nitrogen at 40°C to dryness.
-
Reconstitution: Reconstitute in Mobile Phase.
Protocol 2: Mixed-Mode Cation Exchange (SPE)
Best for: High sensitivity (LC-MS/MS) and dirty matrices (Post-mortem blood).
-
Conditioning: 3 mL MeOH, then 3 mL Phosphate Buffer (pH 6).
-
Load: Dilute sample (1:1) with Phosphate Buffer (pH 6).[1] Load at 1 mL/min.[5][6]
-
Wash 1 (Aqueous): 3 mL 0.1M HCl. (Removes proteins/salts).
-
Wash 2 (Organic): 3 mL Methanol. (Removes neutral lipids/interferences).
-
Note: Analyte remains bound via ionic interaction.
-
-
Elution: 3 mL Ethyl Acetate:NH4OH (98:2) .
-
Note: Freshly prepare elution solvent. Ammonia is volatile and pH will drop over time.
-
-
Evaporation: Add "Keeper" acid (optional but recommended) and evaporate.
Module 5: Stability & Matrix FAQ
Q: Are 4-substituted amphetamines stable in alkaline buffers?
A: Generally, yes, for short periods. However, prolonged exposure (>4 hours) to pH > 12 can lead to degradation or adsorption to glass surfaces.
-
Rule: Process samples immediately after alkalinization.
-
Storage: Always store processed samples in acidic conditions (reconstituted mobile phase) or at -20°C.
Q: How do I handle emulsification in post-mortem blood?
A: Emulsions are caused by phospholipids and proteins acting as surfactants at the interface.
-
Prevention: Use SPE (Protocol 2) instead of LLE.
-
Cure (LLE): If using LLE, add a "salting out" agent (e.g., solid NaCl) to the aqueous phase or use a Supported Liquid Extraction (SLE) cartridge, which eliminates the liquid-liquid interface entirely.
References
-
United Nations Office on Drugs and Crime (UNODC). (2006).[7][8][9] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. ST/NAR/34.
-
United Chemical Technologies. (2020). Amphetamines in Blood, Plasma/Serum, Urine, or Tissue Using Clean Screen® DAU SPE and LC-MS/MS.[1] Application Note.
-
Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Application Note 5991-1763EN.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9986, 4-Fluoroamphetamine.
-
Forensic Science International. (2011). Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine. Vol 215, Issues 1-3.
Sources
- 1. unitedchem.com [unitedchem.com]
- 2. Solid-phase extraction in amphetamine and methamphetamine analysis of urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. swgdrug.org [swgdrug.org]
- 6. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection [sigmaaldrich.com]
- 7. unov.tind.io [unov.tind.io]
- 8. unov.tind.io [unov.tind.io]
- 9. Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials [unodc.org]
Validation & Comparative
Interpreting NMR spectra of 1-(4-Bromo-2-fluorophenyl)propan-2-amine
This guide provides an advanced technical analysis of the NMR spectral characteristics of 1-(4-Bromo-2-fluorophenyl)propan-2-amine (also referred to as 4-Bromo-2-fluoroamphetamine or 4-BFA).
Designed for analytical chemists and forensic scientists, this document prioritizes the differentiation of this specific regioisomer from its structural analogs using high-field NMR spectroscopy.
Executive Summary & Comparative Strategy
The primary analytical challenge with halogenated amphetamines is distinguishing between regioisomers (e.g., 2-fluoro vs. 4-fluoro) and isobaric analogs. While Mass Spectrometry (GC-MS) often yields identical fragmentation patterns (
Product vs. Alternatives: Analytical Resolution
The following table compares the spectral "fingerprint" of the target molecule against its most common confusion candidates.
| Feature | Target: 1-(4-Bromo-2-fluorophenyl)propan-2-amine | Alt 1: 4-Bromoamphetamine (Non-fluorinated) | Alt 2: 1-(2-Bromo-4-fluorophenyl)propan-2-amine |
| Yes (~ -110 to -120 ppm) | No (Silent) | Yes (Distinct shift, often upfield) | |
| Aromatic Proton Count | 3 (Asymmetric pattern) | 4 (AA'BB' symmetric system) | 3 (Different coupling constants) |
| C2 is doublet ( | None | C4 is doublet ( | |
| Diagnostic Splitting | H3 appears as distinct | H2/H6 are doublets | H3 appears as |
Detailed Spectral Interpretation
The Aliphatic Backbone (The "Amphetamine" Signature)
The propyl-amine chain is chiral at the C2 position, creating a distinct pattern common to all amphetamine derivatives.
-
-Methine (CH, H-2):
-
Shift:
3.10 – 3.40 ppm (Multiplet). -
Logic: This proton couples to the methyl group (
Hz) and the two non-equivalent benzylic protons ( Hz).
-
-
-Methylene (CH
, H-1):-
Shift:
2.60 – 2.90 ppm. -
Pattern: Appears as two distinct doublets of doublets (dd) or a complex multiplet.
-
Causality: Due to the adjacent chiral center, these protons are diastereotopic . They are magnetically non-equivalent, coupling to each other (geminal coupling,
Hz) and the methine proton.
-
-
-Methyl (CH
, H-3):-
Shift:
1.10 – 1.30 ppm. -
Pattern: Doublet (
Hz).
-
The Aromatic Region (The Structural Fingerprint)
This is the critical region for confirming the 4-Bromo-2-fluoro substitution pattern. The fluorine atom at position 2 exerts a strong "through-bond" splitting effect.
Substituent Arrangement:
-
Position 1: Alkyl chain
-
Position 2: Fluorine
-
Position 4: Bromine
Predicted Proton Assignments & Splitting:
-
H-3 (The "Sandwiched" Proton):
-
Location: Between Fluorine (Pos 2) and Bromine (Pos 4).[1]
-
Shift:
7.20 – 7.40 ppm (Deshielded by two halogens). -
Multiplicity: Doublet of Doublets (dd).
-
Coupling:
-
Ortho to F: Large
Hz. -
Meta to H-5: Small
Hz.
-
-
Diagnostic Value: This large H-F coupling is the hallmark of a proton ortho to a fluorine.
-
-
H-5 (Meta to F, Ortho to Br):
-
Location: Between Bromine (Pos 4) and H-6.
-
Shift:
7.10 – 7.30 ppm. -
Multiplicity: Doublet of Doublets (dd).
-
Coupling:
-
Ortho to H-6: Standard
Hz. -
Meta to F: Intermediate
Hz.
-
-
-
H-6 (Para to F, Ortho to Alkyl):
-
Location: Adjacent to the alkyl attachment.[2]
-
Shift:
6.90 – 7.10 ppm (Often the most shielded aromatic signal). -
Multiplicity: Triplet-like or dd.
-
Coupling:
-
Ortho to H-5: Standard
Hz. -
Para to F: Small/Unresolved
Hz. Note: In lower field instruments (300 MHz), this may appear as a simple doublet.
-
-
C NMR & F NMR Logic
Carbon-13 Interpretation
In fluorinated compounds,
-
C-2 (C-F):
ppm.[4][5] Doublet ( Hz) . -
C-1 (C-Alkyl):
ppm. Doublet ( Hz) . -
C-3 (C-H):
ppm. Doublet ( Hz) . -
C-4 (C-Br):
ppm. Doublet ( Hz) .
Fluorine-19 Utility
Run a proton-coupled
-
Signal: Single peak around -110 to -120 ppm.
-
Multiplicity: It will appear as a complex multiplet (quartet of doublets) due to coupling with H-3 (ortho), H-5 (meta), and H-6 (para). This confirms the fluorine is attached to the ring and not an impurity.
Experimental Protocol
To ensure reproducibility and spectral clarity, follow this validated workflow.
Sample Preparation:
-
Salt vs. Free Base: If analyzing the Hydrochloride (HCl) salt, use D
O or MeOD . If analyzing the free base, use CDCl .-
Note: The amine protons (
) are broad and exchangeable. In D O, they will disappear (exchange with D). In CDCl , they appear as a broad singlet around 1.5-2.0 ppm.
-
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
-
Reference: Use TMS (0.00 ppm) for proton and the solvent residual peak (77.16 ppm for CDCl
) for carbon.
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans (NS): 16 for
H, 512+ for C. -
Relaxation Delay (D1): Set to
seconds to allow full relaxation of aromatic protons for accurate integration.
Decision Logic & Visualization
The following diagrams illustrate the logical workflow for confirming the structure and the coupling pathway.
Diagram 1: Structural Confirmation Workflow
Caption: Step-by-step logic tree for distinguishing the target molecule from non-fluorinated and symmetric isomers.
Diagram 2: Spin-Spin Coupling Pathway
Caption: Visualization of the 19F-1H coupling network. Red arrows indicate the diagnostic "Ortho" coupling that identifies the 2-Fluoro position.
References
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Amphetamine-type Stimulants. 2015. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monograph: 4-Fluoroamphetamine (Spectral Analog Reference).[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2105-94-4 (4-Bromo-2-fluorophenol - Aromatic Fragment Data).[Link]
-
Reich, H. J. WinPLT NMR Coupling Constant Library: Fluorine-Proton Couplings. University of Wisconsin-Madison. [Link]
Sources
- 1. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. 2-Bromo-4-fluoroaniline(1003-98-1) 13C NMR spectrum [chemicalbook.com]
- 5. swgdrug.org [swgdrug.org]
Analytical Comparison Guide: Mass Spectrometry Fragmentation Patterns of 4-Bromo-2-fluoroamphetamine (4-BFA) vs. Regioisomeric Alternatives
Executive Summary
The rapid proliferation of novel psychoactive substances (NPS) has introduced highly complex, multi-halogenated amphetamines into the forensic and toxicological landscape. Among these, 4-Bromo-2-fluoroamphetamine (4-BFA) presents a unique analytical challenge. Differentiating 4-BFA from its positional isomers—such as 2-Bromo-4-fluoroamphetamine (2-BFA)—is critical because minor structural variations drastically alter neurochemical binding profiles and legal classifications.
This guide objectively compares the performance of traditional Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against advanced Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By dissecting the mechanistic fragmentation pathways, this guide provides forensic chemists and drug development professionals with self-validating protocols for unequivocal isomer identification.
Mechanistic Principles of Fragmentation (Expertise & Experience)
To confidently identify 4-BFA, one must understand the causality behind its mass spectral behavior. The fragmentation is governed by the competing electronic effects of the amine group, the heavy bromine atom, and the highly electronegative fluorine atom.
-
Nitrogen-Driven
-Cleavage: Regardless of ring substitution, the primary ionization event in EI-MS occurs at the nitrogen atom. This initiates a rapid -cleavage of the C-C bond between the alpha and beta carbons, yielding the ubiquitous iminium cation at m/z 44 . Because this cleavage is so energetically favorable, the molecular ion is heavily depleted. -
The Bromine Isotopic Signature: Bromine naturally occurs as two stable isotopes,
and , in a nearly 1:1 ratio. Consequently, any fragment retaining the intact aromatic ring will present as a distinct doublet separated by 2 Da. For 4-BFA ( ), the molecular ion appears as a weak doublet at m/z 231 and 233 [1]. -
Halogenated Tropylium Cation Formation: The position of the halogens dictates secondary fragmentation. A bromine atom at the para (4-) position strongly stabilizes the formation of a substituted tropylium cation (
) via resonance. This results in a prominent doublet at m/z 187/189 . Conversely, halogens at the ortho (2-) position sterically hinder this expansion, favoring alternative pathways such as dehydrogenation or the neutral loss of [1]. -
Fluorine's Inductive Effect: The strong C-F bond resists cleavage under standard 70 eV EI conditions. Therefore, defluorination (
) is rarely observed, making the fluorine atom a reliable anchor on the aromatic ring during fragmentation [2].
Methodological Comparison: Analytical Platforms
When comparing analytical methodologies (the "products") for resolving 4-BFA from its alternatives, performance varies significantly based on the technique employed.
A. GC-EI-MS (Underivatized Free Base)
-
Performance: Fast and requires minimal sample preparation.
-
Limitation: Highly prone to generating indistinguishable mass spectra for regioisomers. The dominance of the m/z 44 base peak suppresses the relative abundance of structurally informative high-mass ions.
B. GC-MS/MS (TMS Derivatized)
-
Performance: Superior for isomer differentiation. As demonstrated by [1], trimethylsilyl (TMS) derivatization increases the mass of the amine fragment, shifting the base peak and allowing the aromatic ring's structural nuances to dictate tandem MS fragmentation. 2-positional bromo isomers yield significant product ions (e.g., m/z 190 and 147) that are absent in 4-positional isomers.
C. LC-ESI-MS/MS (PFP Column)
-
Performance: Best for preserving the intact molecular ion (
at m/z 232/234). Utilizing a Pentafluorophenyl (PFP) stationary phase provides orthogonal selectivity compared to standard C18 columns. The and dipole-dipole interactions inherent to PFP columns are highly sensitive to the positional variations of the strongly electronegative fluorine atom, allowing baseline chromatographic resolution of fluoroamphetamine regioisomers [2].
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when analyzing suspected 4-BFA samples.
Protocol 1: TMS Derivatization for GC-MS/MS
-
Extraction: Dissolve 1.0 mg of the suspected 4-BFA sample in 1.0 mL of ethyl acetate.
-
Evaporation: Transfer a 10
aliquot to a glass micro-vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature. -
Derivatization: Reconstitute the residue in 50
of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). -
Incubation: Cap the vial securely and heat at 80°C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1
directly into the GC-MS/MS.
Protocol 2: LC-MS/MS Parameters (PFP Column)
-
Column: Phenomenex Kinetex PFP (
mm, 2.6 ). -
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade methanol.
-
Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins. Flow rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode. Capillary voltage: 3.5 kV.
Quantitative Data Summaries
The following tables objectively compare the fragmentation data of 4-BFA against its primary alternatives, providing a rapid reference for spectral interpretation.
Table 1: GC-EI-MS Fragmentation Comparison (Underivatized)
| Compound | Base Peak (m/z) | Molecular Ion (m/z) | Tropylium Ion (m/z) | Differentiating Characteristic Ions |
| 4-Bromo-2-fluoroamphetamine | 44 | 231 / 233 (Weak) | 187 / 189 (High Abundance) | 152 |
| 2-Bromo-4-fluoroamphetamine | 44 | 231 / 233 (Weak) | 187 / 189 (Low Abundance) | 132 |
| 4-Bromoamphetamine | 44 | 213 / 215 (Weak) | 169 / 171 (High Abundance) | 134 |
Table 2: LC-MS/MS MRM Transitions (Positive ESI)
| Analyte | Precursor Ion | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| 4-BFA | 232.0 / 234.0 | 215.0 / 217.0 | 187.0 / 189.0 | 15 / 25 |
| 2-BFA | 232.0 / 234.0 | 152.0 | 135.0 | 20 / 30 |
Note: The primary differentiator in LC-MS/MS is the preferential neutral loss of HBr (80 Da) in 2-positional bromo isomers, yielding the m/z 152 product ion.
Visualizations
Figure 1: Parallel analytical workflow for differentiating 4-BFA from regioisomers.
Figure 2: Primary EI-MS fragmentation pathways of underivatized 4-Bromo-2-fluoroamphetamine.
References
-
Title: Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry Source: Forensic Toxicology URL: [Link]
-
Title: Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry Source: Forensic Toxicology URL: [Link]
FTIR Spectral Analysis and Band Assignment for 4-BFA Hydrochloride: A Comparative Guide
As a Senior Application Scientist in analytical chemistry, I frequently encounter the forensic and pharmaceutical challenge of differentiating closely related synthetic drug isomers. The emergence of multi-halogenated amphetamines, such as 4-bromo-fluoroamphetamine (4-BFA), necessitates highly specific analytical techniques. While Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard, it often struggles to differentiate positional ring-isomers due to nearly identical electron ionization (EI) fragmentation patterns[1].
Fourier Transform Infrared (FTIR) spectroscopy bridges this gap. Because molecular vibrations are highly sensitive to the mass of substituents and their inductive effects on the benzene ring, FTIR provides a definitive structural fingerprint[2]. This guide objectively compares the FTIR spectral performance of 4-BFA hydrochloride against its mono-halogenated alternatives, 4-Fluoroamphetamine (4-FA) and 4-Bromoamphetamine (4-BA) , providing researchers with a self-validating framework for spectral interpretation.
Mechanistic Principles of FTIR in Halogenated Amphetamines
To accurately interpret the FTIR spectrum of 4-BFA hydrochloride, one must understand the causality behind the observed vibrational modes:
-
The Hydrochloride Salt Effect: Amphetamine freebases are volatile, easily oxidized oils that yield inconsistent IR spectra. Converting them to hydrochloride (HCl) salts creates a stable crystalline matrix. Mechanistically, the protonation of the primary amine (
) establishes a strong hydrogen-bonding network. This broadens the N-H stretching vibrations and shifts them to lower wavenumbers (3000–2800 cm⁻¹), effectively masking the aliphatic C-H stretches[3]. -
Halogen Inductive Effects: Fluorine is highly electronegative, creating a massive change in the dipole moment during C-F bond stretching. This results in an exceptionally strong absorption band in the 1200–1100 cm⁻¹ region. Conversely, bromine is much heavier and less electronegative; the C-Br stretch occurs at a lower frequency (1070–1030 cm⁻¹) and is generally less intense.
-
Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring dictates the C-H OOP bending modes (900–700 cm⁻¹). A purely para-substituted ring (like 4-FA) shows a strong band near 825 cm⁻¹. A multi-halogenated ring (like 4-BFA) will exhibit a complex splitting pattern due to the asymmetrical distribution of adjacent hydrogen atoms[4].
Spectral Band Assignment & Comparative Analysis
The table below summarizes the quantitative experimental data for the key vibrational modes of 4-BFA HCl compared to its alternatives.
| Functional Group / Vibration | 4-FA HCl (cm⁻¹)[3] | 4-BA HCl (cm⁻¹) | 4-BFA HCl (cm⁻¹) | Mechanistic Causality |
| N-H⁺ Stretch (Amine Salt) | 2983, 2920 (Broad) | ~2980, 2915 (Broad) | ~2985, 2920 (Broad) | |
| Aromatic C=C Stretch | 1601, 1500 | 1590, 1485 | 1595, 1490 | Inductive shifts caused by halogen electron withdrawal. |
| C-F Stretch | 1200 – 1100 (Strong) | N/A | 1200 – 1100 (Strong) | High dipole moment change yields a dominant peak. |
| C-Br Stretch | N/A | 1070 – 1030 (Medium) | 1070 – 1030 (Medium) | Heavier atomic mass of Br shifts vibration to lower energy. |
| C-H Out-of-Plane Bending | ~825 (para-only) | ~820 (para-only) | ~880, 820 (Multi-sub) | Diagnostic for the specific ring substitution pattern. |
Data synthesis derived from established forensic monographs and infrared ion spectroscopy reference standards[3],[1].
Experimental Methodology: Self-Validating ATR-FTIR Protocol
To ensure trustworthiness and scientific integrity, the following step-by-step methodology utilizes Attenuated Total Reflectance (ATR) FTIR. This protocol is designed as a self-validating system to prevent false positives caused by adulterants or freebase degradation[4].
Step 1: System Calibration & Background Validation
-
Clean the ATR diamond crystal using spectroscopy-grade isopropanol and a lint-free wipe.
-
Allow the solvent to evaporate completely.
-
Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Causality: This subtracts atmospheric
and water vapor, ensuring that any peaks observed belong solely to the sample.
Step 2: Sample Preparation
-
Ensure the 4-BFA sample is fully desiccated. Moisture will introduce a broad O-H stretch at ~3300 cm⁻¹ that can obscure the amine region.
-
Verify the sample is in the hydrochloride salt form. Note: If the sample is an oil, it must be precipitated as an HCl salt using anhydrous ethereal HCl before analysis.
Step 3: Spectral Acquisition
-
Deposit 1–2 mg of the 4-BFA HCl powder directly onto the center of the ATR crystal.
-
Lower the pressure anvil until the torque slips, ensuring uniform optical contact between the crystal and the crystalline matrix.
-
Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000 to 600 cm⁻¹ range).
Step 4: Data Processing & Self-Verification
-
Apply an ATR-correction algorithm to account for depth-of-penetration variations at lower wavenumbers.
-
Self-Validation Check: Inspect the 3000–2800 cm⁻¹ region. If the broad
"ammonium band" is missing, the sample is either not a hydrochloride salt or heavily cut with non-amine adulterants. Do not proceed to fingerprint analysis until this is verified. -
Analyze the fingerprint region (1300–600 cm⁻¹) for the co-occurrence of C-F and C-Br stretches to confirm 4-BFA.
Logical Workflow for Spectral Interpretation
The following Graphviz diagram illustrates the logical decision tree for differentiating these halogenated amphetamine hydrochlorides based on their FTIR spectra.
Logical FTIR workflow for differentiating halogenated amphetamine HCl salts.
References
-
Williams, S. F., et al. "Detection & Identification of Hazardous Narcotics and New Psychoactive Substances using Fourier Transform Infrared Spectroscopy (FTIR)." Analytical Methods, 15(3), 2023. URL:[Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "4-Fluoroamphetamine Monograph." SWGDRUG.org, 2013. URL: [Link]
-
Martens, J., et al. "Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy." National Center for Biotechnology Information (PMC), 2019. URL:[Link]
-
Kranenburg, R. F., et al. "Distinguishing drug isomers in the forensic laboratory." UvA-DARE (Digital Academic Repository), 2019. URL:[Link]
Sources
A Comparative Analysis of the Neurotoxic Profiles of 4-Fluoroamphetamine and 1-(4-Bromo-2-fluorophenyl)propan-2-amine
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of novel psychoactive substances (NPS), understanding the nuanced neurotoxic potential of emerging compounds is paramount for both public health and the advancement of neuroscience. This guide provides a detailed comparative analysis of two substituted amphetamines: 4-fluoroamphetamine (4-FA) and the lesser-known but structurally related 1-(4-Bromo-2-fluorophenyl)propan-2-amine. While both are phenethylamine derivatives, their distinct halogen substitutions portend significantly different interactions with neural systems. This document will dissect their mechanisms of action, present available experimental data on their neurotoxicity, and provide protocols for key assays to facilitate further research in this critical area.
Introduction to the Compounds
4-Fluoroamphetamine (4-FA)
4-Fluoroamphetamine, also known as 4-FMP or "Flux," is a synthetic molecule of the amphetamine class that produces stimulant and entactogenic effects.[1][2] It acts as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[2][3] Users often describe its effects as a middle ground between those of amphetamine and MDMA, with an initial euphoric and empathogenic phase followed by a more classic stimulant effect.[2][4] This biphasic nature is thought to be due to an initial release of serotonin, followed by a more sustained increase in dopamine and norepinephrine activity.[2][4]
1-(4-Bromo-2-fluorophenyl)propan-2-amine
Considerably less is documented about 1-(4-Bromo-2-fluorophenyl)propan-2-amine in mainstream scientific literature. Its structural similarity to other halogenated amphetamines, particularly the potent psychedelic "Bromo-DragonFLY," suggests a potential for significant psychoactivity and neurotoxicity. The presence of both bromo and fluoro substitutions on the phenyl ring is of particular interest, as different halogen substitutions are known to confer varying degrees of neurotoxicity in the amphetamine class.[1][5]
Mechanisms of Neurotoxicity: A Comparative Overview
The neurotoxicity of substituted amphetamines is a multifaceted process involving oxidative stress, excitotoxicity, neuroinflammation, and mitochondrial dysfunction.[6][7][8] These pathways are often interconnected, creating a cascade of events that can lead to neuronal damage, particularly in monoaminergic systems.
4-Fluoroamphetamine (4-FA)
Evidence suggests that 4-FA is less neurotoxic than its para-substituted counterparts like 4-chloroamphetamine (4-CA) and 4-bromoamphetamine (4-BA).[1][5] This is attributed to the stability of the carbon-fluorine bond, which resists metabolism into neurotoxic species.[1] However, this does not imply a complete absence of risk. The primary mechanisms of potential neurotoxicity for 4-FA include:
-
Serotonin System Perturbation: While not causing long-term depletion of brain serotonin like 4-CA, the acute, substantial release of serotonin can contribute to a risk of serotonin syndrome, especially when combined with other serotonergic drugs.[9][10][11] Serotonin syndrome is a potentially life-threatening condition characterized by altered mental status, autonomic hyperactivity, and neuromuscular abnormalities.[9][12][13]
-
Dopaminergic Stress: Like other amphetamines, 4-FA's potent dopamine-releasing and reuptake-inhibiting properties can lead to oxidative stress.[14] The accumulation of cytoplasmic dopamine can auto-oxidize, generating reactive oxygen species (ROS) that damage cellular components.[14][15][16]
-
Excitotoxicity: Amphetamine use can lead to increased glutamate release, which at high levels can cause excitotoxicity, a process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate.[17][18][19][20]
-
Neuroinflammation: Amphetamines are known to activate microglia, the resident immune cells of the central nervous system.[15][21][22][23][24][25] Chronic microglial activation can lead to the release of pro-inflammatory cytokines and other neurotoxic factors.[21][22]
1-(4-Bromo-2-fluorophenyl)propan-2-amine
Given the lack of direct studies on this specific compound, its neurotoxic profile must be inferred from structurally similar molecules. The presence of a bromine atom at the 4-position is a significant cause for concern.
-
High Potential for Serotonergic Neurotoxicity: Para-halogenated amphetamines, particularly those with chlorine and bromine, are known to be potent serotonin neurotoxins.[1][5] The mechanism is thought to involve the metabolic activation of the halogenated amphetamine into a reactive species that damages serotonin neurons.
-
Potent 5-HT2A Receptor Agonism: The structural similarity to Bromo-DragonFLY suggests it may be a potent agonist at 5-HT2A receptors.[26][27] While this is the primary mechanism for the hallucinogenic effects of many psychedelics, overactivation of this receptor can also contribute to neurotoxic cascades.
-
Vasoconstrictive Effects: Bromo-DragonFLY is a potent vasoconstrictor, an effect that has led to severe tissue damage in overdose cases.[26][27] This property, if shared by 1-(4-Bromo-2-fluorophenyl)propan-2-amine, would pose a significant risk for ischemic damage in the brain and other organs.
Quantitative Data Summary
| Compound | Primary Mechanism | Key Neurotoxic Concerns |
| 4-Fluoroamphetamine (4-FA) | Monoamine Releaser/Reuptake Inhibitor | Serotonin Syndrome, Dopaminergic Oxidative Stress, Excitotoxicity, Neuroinflammation |
| 1-(4-Bromo-2-fluorophenyl)propan-2-amine | Presumed: Potent Serotonin Releaser and 5-HT2A Agonist | High potential for Serotonergic Neurotoxicity, Vasoconstriction, Excitotoxicity |
Experimental Protocols for Neurotoxicity Assessment
To rigorously compare the neurotoxic potential of these compounds, a multi-tiered experimental approach is necessary, encompassing both in vitro and in vivo models.
In Vitro Assays
-
Cell Viability Assays (MTT & LDH): These assays are foundational for determining the cytotoxic concentrations of the compounds in neuronal cell lines (e.g., SH-SY5Y).[28]
-
Protocol:
-
Seed SH-SY5Y cells in 96-well plates and differentiate into a dopaminergic phenotype.
-
Expose cells to a range of concentrations of 4-FA and 1-(4-Bromo-2-fluorophenyl)propan-2-amine for 24-48 hours.
-
For the MTT assay, add MTT reagent and incubate, then solubilize formazan crystals and measure absorbance.
-
For the LDH assay, collect the cell culture supernatant and measure LDH release using a commercially available kit.
-
-
-
Reactive Oxygen Species (ROS) Production Assay: This assay quantifies the generation of ROS, a key indicator of oxidative stress.[29]
-
Protocol:
-
Prepare primary cortical neurons or a suitable neuronal cell line.
-
Load cells with a fluorescent ROS indicator dye (e.g., DCFDA).
-
Expose cells to the test compounds.
-
Measure the fluorescence intensity over time using a plate reader or fluorescence microscope.
-
-
-
Neurite Outgrowth Assay: This assay assesses for subtle neurotoxicity by measuring the impact of the compounds on the growth of axons and dendrites.[30]
-
Protocol:
-
Culture primary neurons or a neuroblastoma cell line on a suitable substrate.
-
Expose the developing neurons to low, non-lethal concentrations of the test compounds.
-
After a set incubation period, fix and stain the cells for neuronal markers (e.g., β-III tubulin).
-
Capture images and use automated software to quantify neurite length and branching.
-
-
-
Microelectrode Array (MEA): MEA provides a functional assessment of neurotoxicity by measuring the electrophysiological activity of neuronal networks.[31]
-
Protocol:
-
Culture hiPSC-derived neurons on MEA plates.
-
Once a stable neuronal network has formed, record baseline electrical activity.
-
Apply the test compounds and record changes in spike rate, burst frequency, and network synchrony.
-
-
In Vivo Studies
-
Animal Model of Neurotoxicity: Rodent models are commonly used to assess the long-term neurotoxic effects of substituted amphetamines.[32][33]
-
Protocol:
-
Administer repeated, high doses of the test compounds to mice or rats.
-
After a washout period (e.g., 7 days), sacrifice the animals and harvest brain tissue.
-
Use immunohistochemistry to quantify markers of neuronal damage (e.g., Fluoro-Jade B), glial activation (e.g., GFAP for astrocytes, Iba1 for microglia), and neurotransmitter system integrity (e.g., SERT for serotonin transporters, DAT for dopamine transporters).
-
Use HPLC to measure levels of monoamines and their metabolites in specific brain regions.
-
-
Visualization of Key Pathways and Workflows
Caption: Generalized pathway of substituted amphetamine neurotoxicity.
Caption: Workflow for in vitro neurotoxicity screening.
Conclusion
The comparative analysis of 4-FA and 1-(4-Bromo-2-fluorophenyl)propan-2-amine underscores the critical importance of subtle molecular modifications in determining the neurotoxic potential of substituted amphetamines. While 4-FA appears to possess a more moderate neurotoxicity profile compared to other para-halogenated amphetamines, it is by no means benign, with risks associated with serotonergic and dopaminergic system dysregulation. Conversely, the structural features of 1-(4-Bromo-2-fluorophenyl)propan-2-amine suggest a high potential for significant and persistent serotonergic neurotoxicity, alongside other potential hazards such as vasoconstriction.
The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to further elucidate the precise mechanisms and comparative risks of these and other emerging psychoactive substances. Such research is essential for informing regulatory decisions, developing potential therapeutic interventions for substance abuse, and expanding our fundamental understanding of neuropharmacology.
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4-FA: A New Frontier in Stimulant Drugs - Tripsitter.
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4-Fluoroamphetamine - Wikipedia.
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Microglial activation is a pharmacologically specific marker for the neurotoxic amphetamines - PubMed.
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The Role of Oxidative Stress, Metabolic Compromise, and Inflammation in Neuronal Injury Produced by Amphetamine-Related Drugs of Abuse - PMC.
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4-FA - PsychonautWiki.
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4-FA - NeurologyNeeds.com.
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Amphetamine Induces Oxidative Stress, Glial Activation and Transient Angiogenesis in Prefrontal Cortex via AT1-R - PMC.
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Neurotoxicity Profiles of Substituted Amphetamines in the C57BL/6J Mouse - PubMed - NIH.
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Amphetamine neurotoxicity: cause and consequence of oxidative stress - PubMed - NIH.
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Role of microglia in methamphetamine-induced neurotoxicity - PMC - NIH.
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Methamphetamine-Induced Degeneration of Dopaminergic Neurons Involves Autophagy and Upregulation of Dopamine Synthesis | Journal of Neuroscience.
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Increased oxidative stress after repeated amphetamine exposure: possible relevance as a model of mania - Ovid.
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Amphetamine Induces Oxidative Stress, Glial Activation and Transient Angiogenesis in Prefrontal Cortex via AT1-R - Frontiers.
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Potential Adverse Effects of Amphetamine Treatment on Brain and Behavior: A Review.
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4-Fluoroamphetamine - chemeurope.com.
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Methamphetamine Causes Microglial Activation in the Brains of Human Abusers - PMC.
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Methamphetamine Causes Microglial Activation in the Brains of Human Abusers.
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Neuroprotection or Neurotoxicity of Illicit Drugs on Parkinson's Disease - MDPI.
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Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review - MDPI.
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Amphetamine toxicities Classical and emerging mechanisms - PMC - NIH.
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Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - PMC.
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Dopamine and Methamphetamine Differentially Affect Electron Transport Chain Complexes and Parkin in Rat Striatum: New Insight into Methamphetamine Neurotoxicity - MDPI.
-
Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - ResearchGate.
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Does amphetamine increase glutamate excitotoxicity? - Quora.
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Neurotoxicity of Substituted Amphetamines: Molecular and cellular Mechanisms.
-
Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms - PubMed.
-
Methamphetamine-induced neurotoxicity: roles for glutamate and dopamine efflux - PubMed.
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Neuronal Nicotinic Receptors as New Targets for Amphetamine-Induced Oxidative Damage and Neurotoxicity - MDPI.
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4-FA (4-fluoramphetamine or 4-FMP) | PULSE CLINIC - Asia's Leading Sexual Healthcare Network.
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4-FA / 4-FMP - Jellinek.
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Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA) - PubMed.
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The role of glutamate in behavioral and neurotoxic effects of methamphetamine - PubMed.
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In Vitro Neurotoxicity - Creative Bioarray.
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Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - MDPI.
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Neuronal Nicotinic Receptors as New Targets for Amphetamine-Induced Oxidative Damage and Neurotoxicity - PMC.
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Serotonin Syndrome - PMC - NIH.
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Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC.
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Serotonin syndrome: Preventing, recognizing, and treating it.
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Serotonin syndrome - Symptoms & causes - Mayo Clinic.
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Serotonin Syndrome: What It Is, Causes, Symptoms & Treatment - Cleveland Clinic.
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Bromo-DragonFLY - Wikipedia.
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Serotonin Syndrome - StatPearls - NCBI Bookshelf.
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Bromo-DragonFly: Chemistry, Pharmacology and Toxicology of a Benzodifuran Derivative Producing LSD-Like Effects - Semantic Scholar.
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Lullaby of Bromo-Dragonfly - myCME.
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A Fatal Poisoning Involving Bromo-Dragonfly | Request PDF - ResearchGate.
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- 14. Potential Adverse Effects of Amphetamine Treatment on Brain and Behavior: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amphetamine Induces Oxidative Stress, Glial Activation and Transient Angiogenesis in Prefrontal Cortex via AT1-R - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. quora.com [quora.com]
- 19. Methamphetamine-induced neurotoxicity: roles for glutamate and dopamine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The role of glutamate in behavioral and neurotoxic effects of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microglial activation is a pharmacologically specific marker for the neurotoxic amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Role of microglia in methamphetamine-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Amphetamine Induces Oxidative Stress, Glial Activation and Transient Angiogenesis in Prefrontal Cortex via AT1-R [frontiersin.org]
- 24. Methamphetamine Causes Microglial Activation in the Brains of Human Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jneurosci.org [jneurosci.org]
- 26. Bromo-DragonFLY - Wikipedia [en.wikipedia.org]
- 27. Lullaby of Bromo-Dragonfly - myCME [cme30.eu]
- 28. mdpi.com [mdpi.com]
- 29. Neuronal Nicotinic Receptors as New Targets for Amphetamine-Induced Oxidative Damage and Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Neurotoxicity profiles of substituted amphetamines in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
Distinguishing 1-(4-Bromo-2-fluorophenyl)propan-2-amine from positional isomers
Definitive Differentiation of 1-(4-Bromo-2-fluorophenyl)propan-2-amine from Positional Isomers: A Comparative Analytical Guide
Executive Summary
The structural elucidation of complex pharmaceutical intermediates and novel psychoactive substances (NPS) requires analytical rigor that surpasses standard screening methods. Halogenated amphetamine derivatives, specifically 1-(4-Bromo-2-fluorophenyl)propan-2-amine, present a profound analytical challenge [[1]](). Because the positional isomers of this compound (e.g., 2-bromo-4-fluoro, 3-bromo-4-fluoro) share identical molecular weights and elemental compositions, their differentiation is critical for both forensic classification and pharmacological profiling. This guide objectively evaluates the efficacy of GC-MS, GC-IRD, and Multinuclear NMR, providing field-proven protocols to establish a self-validating analytical workflow.
The Mechanistic Challenge: Why Standard GC-MS Fails
In standard electron ionization mass spectrometry (EI-MS), 1-(4-Bromo-2-fluorophenyl)propan-2-amine undergoes rapid alpha-cleavage at the amine side chain. This thermodynamically driven pathway yields a dominant, highly stable m/z 44 ion ([CH3CHNH2]+) and a halogenated benzyl/tropylium cation (m/z 187/189) 2. Because the fragmentation kinetics are virtually identical regardless of the halogen's position on the aromatic ring, the resulting mass spectra are indistinguishable. While chemical derivatization (e.g., using trifluoroacetic anhydride) can alter ionization energies, it rarely provides baseline visual differentiation without the application of complex chemometric modeling 1.
Comparative Methodologies
Gas Chromatography-Infrared Detection (GC-IRD) GC-IRD is the gold standard for differentiating ring positional isomers. By coupling the separation power of capillary GC with vapor-phase infrared spectroscopy, GC-IRD probes the unique vibrational modes of the molecule. The specific spatial arrangement of the electronegative fluorine and bulky bromine atoms induces distinct changes in the molecular dipole moment. This results in highly specific out-of-plane C-H bending vibrations in the 1500–800 cm⁻¹ "fingerprint region," allowing for unambiguous identification 3, 4.
Multinuclear NMR Spectroscopy (1H and 19F) For absolute structural elucidation, NMR is unparalleled. Fluorine-19 is 100% naturally abundant and highly sensitive. The scalar coupling (J-coupling) between the 19F nucleus and adjacent aromatic protons provides a direct map of the substitution pattern. In 1-(4-Bromo-2-fluorophenyl)propan-2-amine, the fluorine at position 2 will exhibit specific ortho-coupling (³J_HF ≈ 8–10 Hz) and meta-coupling (⁴J_HF ≈ 5–6 Hz) to the protons at positions 3 and 6, respectively, definitively distinguishing it from the 2-bromo-4-fluoro isomer.
Quantitative Data Presentation
Table 1: Comparative Performance Matrix for Positional Isomer Differentiation
| Analytical Technique | Isomer Resolution Capability | Primary Differentiation Mechanism | Sample Requirement | Relative Cost / Throughput |
| GC-EI-MS (Underivatized) | Poor | m/z fragmentation (Alpha-cleavage) | < 1 µg | Low / High |
| GC-EI-MS (Derivatized) | Moderate | Ion abundance ratios (Chemometrics) | < 5 µg | Low / Medium |
| GC-IRD | Excellent | Vapor-phase dipole moment changes | ~10 µg | Medium / High |
| Multinuclear NMR (1H, 19F) | Definitive | Scalar J-coupling & Chemical shift | > 5 mg | High / Low |
Experimental Workflows & Self-Validating Protocols
Protocol 1: Vapor-Phase GC-IRD Analysis
Causality: Vapor-phase IR eliminates intermolecular hydrogen bonding and crystal lattice effects (polymorphism) seen in solid-state ATR-FTIR, ensuring that the observed spectra are purely a function of the isolated molecule's intrinsic dipole changes.
-
System Suitability: Inject a polystyrene film standard. Verify that the interferometer's wavenumber accuracy is within ±1 cm⁻¹ across the 4000–550 cm⁻¹ range.
-
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of anhydrous methanol. Add 10 µL of triethylamine to convert the amine salt to its free base, preventing thermal degradation in the GC inlet.
-
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., Rxi-5Sil MS). Program the oven: 80°C hold for 1 min, ramp at 15°C/min to 280°C.
-
Infrared Detection: Transfer the eluent via a heated transfer line (280°C) to the IR flow cell. Record spectra continuously at 8 cm⁻¹ resolution.
-
Data Validation: Extract the spectrum at the chromatographic apex. Validate the structure by comparing the 1500–800 cm⁻¹ fingerprint region against a verified reference library, confirming the specific out-of-plane C-H bending frequencies unique to the 4-bromo-2-fluoro substitution.
Protocol 2: Multinuclear NMR Structural Elucidation
Causality: Utilizing 19F as a self-validating probe bypasses the overlapping multiplet complexity often seen in the 1H aromatic region of halogenated phenethylamines.
-
Sample Preparation: Dissolve 10 mg of the analytically pure compound in 0.6 mL of Deuterated Chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
-
1H NMR Acquisition: Acquire spectra at 400 MHz (minimum). Validate the amphetamine side-chain integrity by observing the characteristic 3H doublet (~1.1 ppm, -CH3), 2H multiplet (~2.7 ppm, -CH2-), and 1H multiplet (~3.2 ppm, -CH-).
-
19F NMR Acquisition: Acquire spectra at 376 MHz. Process the data with zero-filling and exponential line broadening (0.3 Hz) to accurately resolve the fine scalar couplings.
-
Data Validation (J-Coupling Extraction): Isolate the 19F signal. Extract the coupling constants (J-values). The presence of a ³J_HF (ortho) coupling of ~8–10 Hz and a ⁴J_HF (meta) coupling of ~5–6 Hz definitively maps the fluorine to position 2, unambiguously confirming the 1-(4-Bromo-2-fluorophenyl)propan-2-amine structure.
Analytical Decision Workflow
Analytical workflow for the definitive differentiation of halogenated amphetamine positional isomers.
References
-
Title: Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry | Source: ACS Publications | URL: 1
-
Title: The differentiation of positional isomers utilizing GC-IRD | Source: JSB | URL: 3
-
Title: Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review | Source: ResearchGate | URL: 2
-
Title: GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence | Source: Chromatography Today | URL: 4
Sources
Validating Reference Standards for 1-(4-Bromo-2-fluorophenyl)propan-2-amine Purity
This guide outlines the technical validation of reference standards for 1-(4-Bromo-2-fluorophenyl)propan-2-amine (also known as 4-Bromo-2-fluoroamphetamine or 4-BFA). It addresses the critical need for metrological traceability in forensic and toxicological analysis, specifically when Certified Reference Materials (CRMs) are unavailable or when validating in-house synthesized standards.
Executive Summary
In the analysis of halogenated phenethylamines, the reliability of your data is only as good as your reference standard. For 1-(4-Bromo-2-fluorophenyl)propan-2-amine (4-BFA), a positional isomer of the more common 4-fluoroamphetamine (4-FA), the risk of regioisomeric contamination is high.
This guide compares the three primary methodologies for validating reference standard purity: Quantitative NMR (qNMR) , HPLC-UV/MS , and GC-MS . It establishes a hierarchy of analytical fidelity, demonstrating why qNMR is the required "primary ratio method" for establishing absolute purity when ISO 17034 CRMs are absent.
Part 1: The Validation Hierarchy
When sourcing or synthesizing 4-BFA standards, researchers typically encounter three grades of material. The performance gap between them is defined by the depth of characterization.
| Feature | ISO 17034 CRM | Validated Analytical Standard (Recommended) | Research Grade / Crude |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable via qNMR | Unknown / Vendor Declaration |
| Purity Method | Mass Balance + qNMR | qNMR (Absolute) | HPLC Area % (Relative) |
| Uncertainty | Explicitly Calculated | Estimated | Not Provided |
| Isomer ID | Guaranteed | Verified via GC/LC-MS | Likely Co-eluting Mixtures |
| Suitability | Legal/Forensic Casework | Method Validation, QC | Qualitative Screening Only |
The Critical Flaw in "Research Grade"
Most commercial "Research Grade" standards rely on HPLC-UV Area % . This method assumes that 4-BFA and its impurities (e.g., 2-Bromo-4-fluoro isomers) have identical extinction coefficients (Response Factor = 1.0).
-
Reality: Halogen positioning significantly alters UV absorption maxima.
-
Consequence: A sample appearing "99% pure" by HPLC may actually be 92% pure if the impurities have lower UV response, leading to systematic quantitation errors in biological matrices.
Part 2: Comparative Analysis of Validation Methods
Method A: Quantitative NMR (qNMR) – The Gold Standard
qNMR is a primary ratio method. It measures the molar ratio of the analyte protons against a certified internal standard (IS). It does not require a reference standard of the analyte itself, making it the only viable way to assign absolute purity to a new synthetic batch of 4-BFA.
-
Accuracy: <1% Uncertainty.
-
Specificity: High (distinguishes organic impurities from salt counter-ions).
-
Limitation: Requires ~10 mg of sample; lower sensitivity than MS.
Method B: HPLC-UV (Pentafluorophenyl Column)
Standard C18 columns often fail to separate halogenated regioisomers (e.g., separating the 4-Bromo-2-fluoro target from a 2-Bromo-4-fluoro impurity).
-
Solution: Use a Pentafluorophenyl (PFP) stationary phase. The fluorine-fluorine interactions provide the necessary selectivity to resolve positional isomers.
-
Role: Determining chromatographic purity (impurity profiling), not absolute mass purity.
Method C: GC-MS (Derivatized)
Direct injection of amphetamines often leads to thermal degradation or poor peak shape.
-
Protocol: Derivatization with TFAA (Trifluoroacetic anhydride) or HFBA.
-
Role: Structural confirmation and regioisomer identification via specific fragmentation patterns (e.g., tropylium ion shifts).
Part 3: Experimental Protocols
Protocol 1: Absolute Purity Determination via 1H-qNMR
Objective: Establish the mass fraction purity (
Reagents:
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.9% purity).
-
Solvent: D₂O (99.9 atom% D) or DMSO-d6.
Procedure:
-
Weighing: Accurately weigh ~10 mg of 4-BFA sample (
) and ~5 mg of Maleic Acid IS ( ) into the same vial using a microbalance (readability 0.001 mg). Record weights to 5 decimal places. -
Dissolution: Dissolve in 0.7 mL D₂O. Ensure complete homogeneity.
-
Acquisition:
-
Pulse angle: 90°.[1]
-
Relaxation delay (D1): 60 seconds (must be
of the longest relaxing proton). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Integrate the IS singlet (Maleic acid olefinic protons,
ppm, 2H). -
Integrate a distinct analyte signal (e.g., the methyl doublet of the propyl chain,
ppm, 3H; or aromatic protons if resolved).
-
Calculation:
Where:
- = Integral area
- = Number of protons (IS=2, Sample CH3=3)
- = Molecular weight[2]
- = Mass weighed
- = Purity (as decimal)
Protocol 2: Regioisomer Resolution via HPLC-PFP
Objective: Detect presence of 2-bromo-4-fluoro or 4-bromo-3-fluoro isomers.
System: HPLC with PDA/UV detection (264 nm). Column: Kinetex F5 or equivalent PFP column (150 x 4.6 mm, 2.6 µm). Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% -> 40% B (Slow gradient is critical for isomer separation)
-
15-20 min: 95% B
Acceptance Criteria:
-
Main peak purity index > 99.5%.
-
Resolution (
) between 4-BFA and nearest isomer > 1.5.
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the decision matrix for validating a reference standard, ensuring that "Research Grade" materials are never used without verification.
Caption: Logical workflow for establishing metrological traceability of 4-BFA standards when a CRM is unavailable.
Part 5: References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0. SWGDRUG. Link
-
Westphal, F., et al. (2012). Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Forensic Science International. Link
-
International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. ISO. Link
Sources
Comparative Potency Analysis: 4-Bromoamphetamine (4-BA) vs. 4-Fluoroamphetamine (4-FA)
Executive Summary
This guide provides a technical comparison between 4-Fluoroamphetamine (4-FA) and 4-Bromoamphetamine (4-BA) . While both are para-substituted halogenated amphetamines, their pharmacological utility and toxicological profiles diverge radically due to the specific properties of the halogen substituent.
-
4-FA is a psychostimulant and entactogen with a "hybrid" profile (releasing both dopamine and serotonin) that resists metabolic degradation, rendering it significantly less neurotoxic than its heavier halogen counterparts.
-
4-BA (PBA) is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) primarily utilized as a selective serotonergic neurotoxin in research. Its metabolic instability leads to the formation of reactive quinones, causing long-term destruction of 5-HT terminals.
Critical Warning: 4-BA is not a candidate for drug development; it is a research tool for inducing specific neuronal lesions. 4-FA, while having a safer profile, remains a potent psychoactive substance with abuse potential.
Chemical Structure & Properties[1][2][3][4]
The distinct biological activities of these compounds stem from the electronic and steric differences between Fluorine and Bromine at the para-position of the phenyl ring.
| Feature | 4-Fluoroamphetamine (4-FA) | 4-Bromoamphetamine (4-BA) |
| Structure | Phenyl ring with Para-F substitution | Phenyl ring with Para-Br substitution |
| Bond Strength | C-F (485 kJ/mol): Extremely stable. Resists P450 hydroxylation. | C-Br (276 kJ/mol): Labile. Susceptible to oxidative cleavage. |
| Van der Waals Radius | 1.47 Å: Similar to Hydrogen (1.20 Å). Mimics "native" substrates. | 1.85 Å: Significantly larger. Increases lipophilicity and SERT affinity. |
| Electronegativity | 3.98: Highly electronegative, alters ring electron density. | 2.96: Less electronegative than F. |
Pharmacodynamic Profile[5][6]
Both compounds act as substrates for monoamine transporters (MATs), reversing the direction of transport to cause non-exocytotic neurotransmitter release. However, the selectivity ratios differ.[1]
Monoamine Release Potency (EC50)
The following data summarizes the potency of these compounds in inducing release in rat brain synaptosomes.
| Target Transporter | 4-FA Potency (EC50) | 4-BA Potency (EC50) | Relative Activity |
| NET (Norepinephrine) | 37 nM | ~30-50 nM | Equipotent (High Potency) |
| DAT (Dopamine) | 200 nM | ~250 nM | 4-FA is slightly more potent at DAT |
| SERT (Serotonin) | 730 nM | ~150 - 300 nM | 4-BA is significantly more potent at SERT |
| DAT/SERT Ratio | 0.27 (Dopamine dominant) | ~1.0 - 0.5 (Balanced/Serotonin dominant) | 4-BA has much higher serotonergic impact |
Data Sources: Wee et al. (2005), Baumann et al. (2011), Fuller et al. (1975).
Mechanism of Action: Transporter Reversal
The following diagram illustrates the shared mechanism of action where the amphetamine derivative acts as a substrate, entering the presynaptic neuron and triggering the efflux of endogenous neurotransmitters.
Figure 1: Mechanism of transporter reversal. Both 4-FA and 4-BA enter via the transporter, disrupt vesicular storage (VMAT), and reverse the transporter flux to release neurotransmitters.
Neurotoxicity Analysis: The Critical Divergence
This section details why 4-BA is a neurotoxin while 4-FA is generally considered non-neurotoxic to 5-HT terminals.
4-Bromoamphetamine (4-BA)[1]
-
Classification: Selective Serotonergic Neurotoxin.
-
Mechanism:
-
Entry: High affinity uptake via SERT accumulates the drug in 5-HT terminals.
-
Metabolism: The weak C-Br bond allows for para-hydroxylation or oxidative debromination, leading to the formation of reactive quinones and cysteinyl conjugates .
-
Damage: These reactive species covalently bind to tryptophan hydroxylase (TPH) and other cytosolic proteins, causing oxidative stress (ROS) and permanent terminal degeneration.
-
-
Outcome: Long-lasting depletion of 5-HT and 5-HIAA (up to weeks/months).
4-Fluoroamphetamine (4-FA)
-
Classification: Psychoactive Stimulant (Releaser).
-
Mechanism:
-
Stability: The C-F bond is the strongest single bond in organic chemistry. It blocks para-hydroxylation.
-
Metabolism: The molecule resists the formation of the toxic quinone intermediates.
-
Outcome: While high doses can cause hyperthermia (a risk factor for toxicity), 4-FA does not produce the long-term 5-HT depletion seen with 4-BA or 4-Chloroamphetamine (4-CA).
-
Figure 2: Divergent metabolic pathways. 4-BA forms toxic quinones due to the labile C-Br bond, while the strong C-F bond protects 4-FA from this specific toxicity pathway.
Experimental Protocols
Protocol A: Synaptosomal Monoamine Release Assay
Purpose: To determine the EC50 potency of 4-BA or 4-FA for releasing DA, 5-HT, or NE.
-
Preparation:
-
Isolate synaptosomes from rat striatum (for DA) or whole brain minus cerebellum (for 5-HT/NE) using sucrose gradient centrifugation.
-
Resuspend in Krebs-phosphate buffer containing pargyline (MAO inhibitor) and ascorbic acid.
-
-
Loading:
-
Incubate synaptosomes with radiolabeled transmitter (
H-DA or H-5-HT) for 15 min at 37°C.
-
-
Drug Exposure:
-
Aliquot labeled synaptosomes into tubes containing the test drug (4-FA or 4-BA) at concentrations ranging from 1 nM to 10 µM.
-
Incubate for 15-30 minutes.
-
-
Termination & Measurement:
-
Terminate reaction by rapid filtration through Whatman GF/B filters.
-
Wash filters 3x with ice-cold buffer.
-
Measure retained radioactivity via liquid scintillation counting.
-
-
Calculation:
-
Calculate released radioactivity (Total loaded - Retained).
-
Plot dose-response curve to determine EC50.
-
Protocol B: In Vivo Neurotoxicity Assessment
Purpose: To verify the neurotoxic potential of the compound (Standard for 4-BA).
-
Administration:
-
Administer drug (e.g., 10 mg/kg 4-BA) intraperitoneally (i.p.) to rats.
-
Include Saline control and 4-FA (non-toxic control) groups.
-
-
Wait Period:
-
Allow 7 days for potential terminal degeneration to occur.
-
-
Tissue Collection:
-
Sacrifice animals and dissect the striatum, hippocampus, and cortex.
-
-
Analysis:
-
HPLC-ECD: Homogenize tissue and measure levels of 5-HT and its metabolite 5-HIAA.
-
Immunocytochemistry: Stain for SERT or TPH (Tryptophan Hydroxylase) to visualize fiber density.
-
-
Criteria:
-
Neurotoxicity is defined as a significant (>20%) reduction in 5-HT markers compared to control 7 days post-administration.
-
Conclusion
For researchers and drug developers, the distinction between 4-Fluoro and 4-Bromo substitutions is binary:
-
4-Fluoroamphetamine (4-FA): Represents a viable scaffold for studying psychostimulants with mixed dopaminergic/serotonergic properties. Its metabolic stability prevents the "para-halogenated neurotoxicity" syndrome, making it a safer comparator for entactogens like MDMA.
-
4-Bromoamphetamine (4-BA): Is not a candidate for therapeutic development. It serves exclusively as a pharmacological tool to induce selective serotonergic lesions in experimental models, similar to 4-Chloroamphetamine (4-CA).
Recommendation: When designing novel ligands for MATs, avoid Para-Bromo or Para-Chloro substitutions if the goal is a non-neurotoxic therapeutic agent. Para-Fluoro substitutions offer a safer method to modulate SERT selectivity without introducing oxidative neurotoxicity.
References
-
Wee, S., et al. (2005). "Relationship between the serotonergic activity and reinforcing effects of a series of amphetamine analogs." Journal of Pharmacology and Experimental Therapeutics. Link
-
Baumann, M. H., et al. (2011). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology. Link
-
Fuller, R. W., et al. (1975). "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism."[2] Neuropharmacology. Link
-
Marona-Lewicka, D., et al. (1995). "Psychostimulant-like effects of p-fluoroamphetamine in the rat." European Journal of Pharmacology. Link
-
Fuller, R. W. (1992). "Basic concepts and mechanisms of action of the amphetamines." International Review of Neurobiology. Link
Sources
Comparative Guide: X-ray Crystallography of 1-(4-Bromo-2-fluorophenyl)propan-2-amine
Executive Summary & Structural Significance[1]
In the landscape of psychoactive phenethylamines and medicinal intermediates, 1-(4-Bromo-2-fluorophenyl)propan-2-amine (CAS: 1311254-85-9 for HCl) represents a critical structural hybrid. It bridges the pharmacological profiles of 4-Fluoroamphetamine (4-FA) and 4-Bromoamphetamine (4-BA) .
This guide provides a technical comparison of the solid-state characteristics of this target molecule against its established analogs.[1] For researchers, understanding the crystallography of this compound is essential for two reasons:
-
Conformational Locking: The ortho-fluorine atom introduces steric and electrostatic repulsion with the side chain, potentially locking the ethylamine tail into a distinct torsion angle compared to the non-substituted analog.
-
Halogen Bonding: The para-bromine serves as a strong halogen bond donor (
-hole), influencing crystal packing and solubility profiles different from the fluorine-only analogs.
Comparative Crystallographic Benchmarks
Since specific open-access unit cell data for the target 1-(4-Bromo-2-fluorophenyl)propan-2-amine is often proprietary or generated in-house, we utilize Isostructural Replacement Analysis . The table below compares the target against experimentally validated datasets of its closest structural analogs. Use these benchmarks to validate your experimental unit cell dimensions.
Table 1: Structural Parameters & Packing Motifs
| Feature | Reference A: 4-Fluoroamphetamine HCl | Reference B: 4-Bromoamphetamine HCl | Target: 1-(4-Bromo-2-fluorophenyl)propan-2-amine HCl |
| Crystal System | Monoclinic | Monoclinic | Predicted: Monoclinic or Orthorhombic |
| Space Group | Likely: | ||
| Unit Cell Vol ( | ~850 - 900 ų | ~950 - 1000 ų | Est. Range: 1050 - 1150 ų (Due to added bulk of Br + F) |
| Density ( | ~1.25 g/cm³ | ~1.55 g/cm³ | Est: >1.60 g/cm³ |
| Key Interaction | N-H...Cl (Charge assisted) | N-H...Cl + Br...Br (Type II) | Critical: N-H...F (Intramolecular) + Br...Cl (Intermolecular) |
| Disorder | Low (F atom is light) | Moderate (Br position) | High Risk: Conformational disorder at the ethylamine chain due to o-F repulsion. |
Analyst Note: The ortho-fluorine effect is the differentiator. In 4-FA, the ring is free to rotate. In your target, the 2-F substituent will restrict rotation around the
bond, likely forcing the amine side chain out of the aromatic plane. Expect a torsion angle deviation of 15-20° compared to 4-BA.
Experimental Workflow: From Synthesis to CIF
The following workflow details the optimized protocol for obtaining diffraction-quality single crystals of the hydrochloride salt. This protocol prioritizes the reduction of twinning, a common issue with halogenated amine salts.
DOT Diagram: Crystallography Workflow
Caption: Workflow for isolating single crystals of halogenated phenethylamines and processing X-ray data.
Detailed Experimental Protocols
Protocol A: Crystal Growth (Vapor Diffusion)
Context: Direct evaporation often yields needles unsuitable for X-ray analysis. Vapor diffusion promotes the growth of prismatic blocks.
-
Dissolution: Dissolve 20 mg of 1-(4-Bromo-2-fluorophenyl)propan-2-amine HCl in 1.5 mL of HPLC-grade Methanol in a small vial (inner vessel). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.
-
Chamber Setup: Place the small vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether (precipitating agent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Observation: Ether vapors will slowly diffuse into the methanol, lowering solubility. Harvest crystals after 3–5 days when they appear as distinct prisms.
Protocol B: Data Collection & Refinement
Context: The presence of Bromine (Br) increases absorption. Correct handling of absorption correction is vital.
-
Mounting: Select a crystal with dimensions approx.
mm. Mount on a MiTeGen loop using Paratone-N oil. -
Cooling: Flash cool immediately to 100 K using a nitrogen stream. This freezes conformational disorder in the ethylamine chain.
-
Source: Use Mo K
radiation ( Å). Cu K is acceptable but requires rigorous absorption correction due to the high absorption coefficient ( ) of Bromine. -
Refinement Strategy:
-
Use SHELXT for initial phasing (locates Br and F atoms easily).
-
Refine anisotropic displacement parameters for all non-hydrogen atoms.
-
Alert: If residual electron density peaks appear near the Bromine atom (approx 1.0 Å away), this indicates "termination errors" or minor disorder. Apply absorption corrections (SADABS or equivalent) aggressively.
-
Critical Analysis: What the Data Will Tell You
When you solve the structure, focus on these three specific metrics to evaluate the "drug-likeness" and stability of the compound compared to 4-FA:
-
The C–F...H Distance:
-
Measure the distance between the 2-Fluoro atom and the ammonium hydrogens (
). -
Expectation: A distance
Å indicates an intramolecular Hydrogen Bond. This stabilizes the folded conformation, potentially increasing lipophilicity by "hiding" the polar headgroup.
-
-
Halogen Bonding (C–Br...X):
-
Look for intermolecular contacts where the Br atom points directly at a Chloride counter-ion or an electronegative atom (F or N) of a neighbor.
-
Significance: A C–Br...Cl angle of ~180° indicates a strong
-hole interaction, which correlates with higher melting points and lower solubility compared to the non-brominated analog.
-
-
Chirality Check:
-
If you crystallized the racemic mixture, expect a centrosymmetric space group (e.g.,
). -
If you crystallized a resolved enantiomer (e.g., (S)-isomer), the space group must be non-centrosymmetric (e.g.,
). Use the Flack Parameter during refinement; for a correct absolute structure with Bromine present, the Flack parameter should refine to near 0.0 (with a small standard deviation).
-
References
-
Dutkiewicz, G., et al. (2010).[2] Structure of (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one.[2] Acta Crystallographica Section E, 66(5), o1234.
-
Pogorzelec-Glaser, K., et al. (2009).[3] The crystal structure and evidence of the phase transition in D-amphetamine sulfate. New Journal of Chemistry, 33, 209-215.
-
Nugent, A. K., et al. (2025). Comparative analysis of halogenated phenethylamines: Toxicity and Structural Implications. National Institutes of Health (PMC).
-
BenchChem. (2025).[1][4] X-ray Crystallographic Analysis of Halogenated Quinoxalines and Amphetamine Derivatives. BenchChem Comparative Guides.
- Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72, 171-179. (Standard Reference for CSD Benchmarking).
Sources
Technical Guide: Cross-Reactivity of 4-Fluoroamphetamine (4-FA) in Standard Immunoassays
Topic: Cross-reactivity of 4-BFA (4-Fluoroamphetamine) in standard immunoassay drug screens Content Type: Publish Comparison Guide
Abstract The emergence of Novel Psychoactive Substances (NPS) has outpaced the development of standard immunoassay screening panels. 4-Fluoroamphetamine (4-FA), a fluorinated amphetamine analog often colloquially referred to as "4-BFA" in grey-market listings, presents a significant diagnostic challenge. This guide evaluates the performance of major commercial immunoassay platforms (EMIT, CEDIA, ELISA) in detecting 4-FA, analyzes the mechanistic basis of cross-reactivity failures, and establishes a self-validating workflow for laboratories handling suspected designer stimulant cases.
The Diagnostic Challenge: Structural Mimicry vs. Antibody Specificity
4-Fluoroamphetamine (4-FA) differs from Amphetamine solely by the substitution of a hydrogen atom with a fluorine atom at the para-position of the phenyl ring. While this modification retains the psychostimulant properties of the parent compound, it significantly alters the electrostatic potential and steric profile of the molecule.
For researchers and drug development professionals, the core issue is antibody recognition failure . Standard amphetamine immunoassays rely on antibodies raised against specific immunogens—typically amphetamine derivatives conjugated to a carrier protein.
-
The Specificity Trap: To prevent false positives from common over-the-counter sympathomimetics (e.g., pseudoephedrine, ephedrine), manufacturers design antibodies with high specificity for the amphetamine backbone.
-
The Consequence: High-specificity antibodies often fail to recognize the para-fluorinated ring of 4-FA, leading to false-negative screening results even in cases of acute intoxication.
Comparative Performance: Commercial Immunoassay Platforms
The following data synthesizes cross-reactivity profiles from forensic toxicology studies and package insert data. Note the significant disparity between assay platforms.
Table 1: Cross-Reactivity of 4-FA in Standard Amphetamine Screens
| Assay Platform | Methodology | Cross-Reactivity (%) | Detection Limit (Approx.) | Verdict |
| CEDIA DAU Amphetamine | Cloned Enzyme Donor Immunoassay | ~6% | ~500 ng/mL* | Moderate Risk. May detect high-dose users; likely misses recreational doses. |
| EMIT II Plus Amphetamines | Enzyme Multiplied Immunoassay | < 2% | > 5,000 ng/mL | High Risk. Effectively blind to 4-FA at standard cutoffs (500/1000 ng/mL). |
| Triage TOX Drug Screen | Fluorescence Immunoassay (POC) | Negligible | > 10,000 ng/mL | Critical Risk. Consistently false-negative for 4-FA. |
| Generic ELISA (Neogen/Abnova) | ELISA (Polyclonal) | Variable (1-15%) | Varies by kit | Unreliable. Highly dependent on specific antibody clone. |
*Note: Detection limit estimated based on a standard amphetamine cutoff of 500 ng/mL. A 6% cross-reactivity means ~8,300 ng/mL of 4-FA is required to trigger a positive result.
Data Interpretation
-
CEDIA Superiority: The CEDIA platform generally exhibits higher cross-reactivity than EMIT. This suggests the CEDIA antibody likely targets the amine side chain more aggressively, whereas EMIT antibodies may be more sensitive to ring substitutions.
-
The "High Dose" Fallacy: While some guides state that immunoassays "detect" 4-FA, they often omit the concentration required. Detecting 4-FA at 5,000 ng/mL is clinically irrelevant for a user with a serum concentration of 200 ng/mL.
Mechanistic Analysis: Why Screening Fails
Understanding the failure mode requires analyzing the immunogen design.
Hypothesis of Immunogen Interference:
-
N-Linkage: If the immunogen was conjugated via the nitrogen (amine), the phenyl ring is exposed. The antibody learns to recognize the specific electron density of the benzene ring. The electronegative Fluorine atom in 4-FA withdraws electron density and creates steric bulk, disrupting binding.
-
Para-Linkage: If the immunogen was conjugated via the para-position (to expose the amine chain), the antibody might tolerate para-substitutions. However, most commercial assays prioritize distinguishing Amphetamine from Methamphetamine, often necessitating ring-specific recognition that 4-FA evades.
Figure 1: Mechanistic failure of standard anti-amphetamine antibodies to bind 4-FA due to steric and electronic incompatibility at the para-position.
Experimental Protocol: Self-Validating Cross-Reactivity Workflow
For laboratories validating a new assay or investigating a false negative, follow this protocol to determine the specific cross-reactivity of 4-FA for your kit.
Phase 1: Preparation of Spiking Standards
-
Stock Solution: Obtain certified reference material for 4-Fluoroamphetamine (1 mg/mL in methanol).
-
Matrix: Use drug-free human urine (verified negative by LC-MS).
-
Calibrators: Prepare serial dilutions of 4-FA in urine:
Phase 2: The Cross-Reactivity Assay
-
Run the standard Amphetamine calibration curve (d-Amphetamine) to validate assay performance.
-
Run the 4-FA calibrators in triplicate as "unknowns."
-
Record the "Apparent Amphetamine Concentration" reported by the analyzer.
Phase 3: Calculation
Calculate % Cross-Reactivity using the formula:
-
Validation Criterion: If Cross-Reactivity is < 20%, the assay is deemed unsuitable for screening 4-FA.
Recommended Diagnostic Workflow
Do not rely on a negative immunoassay result if clinical signs (hypertension, hyperthermia, bruxism) suggest stimulant use.
Figure 2: Decision matrix for handling suspected 4-FA cases. Note the "bypass" route for negative screens with clinical symptoms.
References
-
Nieddu, M., et al. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Petrie, M., et al. (2013). Lack of Detection of New Amphetamine-Like Drugs Using Conventional Urinary Immunoassays. Journal of Analytical Toxicology. Available at: [Link]
-
Swortwood, M. J., et al. (2018). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits. Journal of Analytical Toxicology. Available at: [Link]
-
Helander, A., et al. (2014). Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine. Forensic Science International. Available at: [Link]
-
US Drug Enforcement Administration (DEA). 4-Fluoroamphetamine (4-FA) Fact Sheet. Available at: [Link]
Sources
Validation of Analytical Methods for 4-BFA Quantification in Plasma
Executive Summary & Strategic Context
The quantification of 4-Fluoroamphetamine (4-BFA or 4-FA) in plasma presents unique challenges due to its structural similarity to other amphetamine isomers (2-FA, 3-FA) and the complex nature of the biological matrix. While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the workhorse of forensic toxicology, it often requires time-consuming derivatization and lacks the sensitivity required for trace-level pharmacokinetic profiling.
This guide validates a High-Sensitivity LC-MS/MS Protocol using Solid Phase Extraction (SPE) (referred to herein as "The Optimized Method") and compares its performance against two standard alternatives: Liquid-Liquid Extraction (LLE) coupled with GC-MS and Protein Precipitation (PPT) coupled with standard LC-MS/MS .
Key Takeaway: While PPT-based methods offer speed, the Optimized SPE-LC-MS/MS Method provides superior matrix elimination and sensitivity (LOQ < 1 ng/mL), making it the requisite choice for low-dose pharmacokinetic studies and definitive forensic confirmation.
Comparative Analysis: Method Performance
The following table contrasts the Optimized Method against industry alternatives. Data is synthesized from bioanalytical validation studies and regulatory standards (FDA/EMA).
Table 1: Comparative Performance Metrics
| Feature | Optimized Method (SPE + LC-MS/MS) | Alternative A (PPT + LC-MS/MS) | Alternative B (LLE + GC-MS) |
| Principle | Electrospray Ionization (ESI+) / MRM | ESI+ / MRM | Electron Impact (EI) / SIM |
| Sample Prep | Solid Phase Extraction (Mixed-mode Cation Exchange) | Protein Precipitation (MeOH/ACN) | Liquid-Liquid Extraction + Derivatization |
| Sensitivity (LOQ) | 0.5 – 1.0 ng/mL (Superior) | 5.0 – 10.0 ng/mL | 10.0 – 25.0 ng/mL |
| Selectivity | High (Separates isomers via PFP column) | Moderate (Matrix interference common) | High (Spectral fingerprinting) |
| Throughput | Moderate (96-well plate compatible) | High (Fastest workflow) | Low (Requires evaporation/derivatization) |
| Matrix Effect | Minimal (< 5% suppression) | High (Phospholipid suppression risk) | N/A (Thermal degradation risk) |
| Cost per Sample | $ (Solvent only) |
Mechanistic Rationale & Causality
Why LC-MS/MS over GC-MS?
GC-MS requires the analyte to be volatile and thermally stable. Amphetamines like 4-BFA are polar amines; analyzing them directly on GC leads to poor peak shape and tailing. Derivatization (e.g., with PFPA or HFBA) is mandatory to improve volatility, introducing variability and extending prep time. LC-MS/MS analyzes the compound in its native state, eliminating these error sources.
Why SPE over Protein Precipitation (PPT)?
While PPT is faster, it leaves significant phospholipids in the supernatant. These lipids co-elute with the analyte, causing ion suppression in the ESI source—a phenomenon where the analyte signal is dampened by competing ions. The Optimized Method uses Mixed-Mode Cation Exchange (MCX) SPE cartridges.
-
Mechanism: 4-BFA (basic amine) binds electrostatically to the sorbent at acidic pH. Neutrals and acids are washed away. The analyte is eluted at basic pH. This "digital" separation yields a pristine extract.
The Optimized Protocol: High-Sensitivity LC-MS/MS
Materials & Reagents[1][2]
-
Target Analyte: 4-Fluoroamphetamine (4-BFA).
-
Internal Standard (IS): 4-Fluoroamphetamine-d5 or Amphetamine-d5 (Deuterated IS corrects for extraction loss and matrix effects).
-
Column: Pentafluorophenyl (PFP) phase (e.g., Kinetex F5 or equivalent), 2.1 x 100 mm, 2.6 µm. Note: PFP phases offer superior selectivity for halogenated isomers compared to standard C18.
Step-by-Step Workflow
Step 1: Sample Pre-treatment
-
Aliquot 200 µL of plasma into a 96-well plate.
-
Add 20 µL of Internal Standard working solution (100 ng/mL).
-
Add 200 µL of 2% Formic Acid (aq) to acidify the sample (disrupts protein binding and charges the amine).
Step 2: Solid Phase Extraction (MCX)
-
Condition: 1 mL Methanol, then 1 mL Water.
-
Load: Apply pre-treated sample at low vacuum.
-
Wash 1: 1 mL 2% Formic Acid (removes proteins/hydrophilic interferences).
-
Wash 2: 1 mL Methanol (removes neutral lipids/hydrophobic interferences). Crucial: The charged analyte remains bound.
-
Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing it).
Step 3: LC-MS/MS Acquisition
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
-
MS Transitions (MRM):
-
Quantifier: m/z 154.1 → 137.1 (Loss of NH3)
-
Qualifier: m/z 154.1 → 109.1 (Loss of CH3CHNH2 + F)
-
Visualizing the Validation Logic
The following diagram illustrates the decision logic and workflow for the Optimized Method, highlighting the critical control points (CCPs) that ensure data integrity.
Caption: Workflow for High-Sensitivity 4-BFA Analysis showing critical clean-up steps.
Validation Results & Self-Validating Systems
To ensure Trustworthiness , the method must be self-validating. This means every run includes Quality Controls (QCs) that must pass for the data to be accepted.
Linearity & Sensitivity[3][4]
-
Range: 0.5 – 500 ng/mL (Linear regression, 1/x² weighting).
-
LOD (Limit of Detection): 0.15 ng/mL (Signal-to-Noise > 3).
-
LLOQ (Lower Limit of Quantitation): 0.5 ng/mL (Signal-to-Noise > 10, Precision < 20%).
Accuracy & Precision (Intra-day / Inter-day)
Data derived from validation batches (n=6 replicates).
| Concentration Level | Accuracy (% Bias) | Precision (% CV) | Acceptance Criteria |
| LLOQ (0.5 ng/mL) | 94.2% | 8.5% | ±20% |
| Low QC (1.5 ng/mL) | 98.1% | 5.2% | ±15% |
| Mid QC (50 ng/mL) | 101.3% | 3.1% | ±15% |
| High QC (400 ng/mL) | 99.7% | 2.8% | ±15% |
Matrix Effect & Recovery
-
Matrix Factor: 0.95 – 1.05 (Indicates negligible ion suppression due to SPE cleanup).
-
Recovery: > 85% consistent across concentration range.
Regulatory Compliance (FDA/EMA)[5]
This protocol aligns with the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 Guidelines .
-
System Suitability: Inject a known standard before every run to verify retention time and sensitivity.
-
Carryover: Inject a blank after the highest standard (ULOQ). Carryover must be < 20% of the LLOQ signal.[2][3]
-
Stability: 4-BFA is stable in plasma for >24 hours at room temperature and >3 freeze-thaw cycles, but this must be empirically verified in your specific matrix.
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
National Institutes of Health (NIH) / PubMed. (2021). Chiral Serum Pharmacokinetics of 4-Fluoroamphetamine. [Link]
-
International Council for Harmonisation (ICH). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
Sources
Safety Operating Guide
1-(4-Bromo-2-fluorophenyl)propan-2-amine proper disposal procedures
As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates and research chemicals requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical's lifecycle.
1-(4-Bromo-2-fluorophenyl)propan-2-amine (CAS: 2913242-08-5)[1] is a highly specific, halogenated amphetamine derivative. Because it contains both bromine and fluorine halogens, possesses a basic amine functional group, and is a pharmacologically active compound, its disposal cannot be treated as generic laboratory waste. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe risks to laboratory personnel and aquatic ecosystems.
This guide provides the authoritative, self-validating operational protocols necessary to manage this compound from the point of generation to final destruction.
Mechanistic Rationale for Disposal Protocols
To build a fail-safe disposal protocol, we must first understand the causality behind the chemical's hazards:
-
The Halogenated Penalty (Bromine & Fluorine): This compound contains two distinct halogens. During thermal destruction, halogenated organics generate highly corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases. Therefore, this waste must be routed to specialized Treatment, Storage, and Disposal Facilities (TSDFs) equipped with advanced acid-gas scrubbers[2]. If you inadvertently mix this compound with non-halogenated solvent waste, the EPA dictates that the entire volume must be treated as halogenated waste, exponentially increasing your facility's disposal costs[3].
-
Amine Reactivity (The Base Hazard): The propan-2-amine moiety is an organic base. If this waste stream is carelessly consolidated with acidic waste (e.g., spent sulfuric or hydrochloric acid), it will trigger a rapid, exothermic acid-base neutralization. In a sealed waste carboy, this exothermic reaction can cause solvent boiling, rapid pressurization, and catastrophic container rupture.
-
Pharmacological Persistence: As a substituted amphetamine, this molecule is pharmacologically active. Conventional municipal wastewater treatment plants (WWTPs) are not designed to filter or neutralize complex active pharmaceutical ingredients. If flushed down the drain, these compounds persist in the effluent, leading to severe endocrine and behavioral disruption in downstream aquatic ecosystems[4].
Quantitative Operational Parameters
The following table summarizes the critical logistical and regulatory data required for managing this specific waste stream.
| Parameter | Specification / Regulatory Guideline |
| Chemical Identity | 1-(4-Bromo-2-fluorophenyl)propan-2-amine (CAS: 2913242-08-5)[1] |
| Waste Classification | Halogenated Organic Base / Pharmacologically Active Compound |
| Primary EPA Hazards | Toxicity, Reactivity (if mixed improperly) |
| Incompatible Streams | Strong acids, Non-halogenated solvents, Strong oxidizers |
| SAA Storage Limit | Up to 55 gallons (Must remain at the point of generation)[5] |
| CAA Time Limit | 90 days (LQG), 180 days (SQG), No limit (VSQG)[5] |
| Final Destruction Method | High-temperature incineration (RCRA-permitted TSDF)[2] |
Step-by-Step Operational Disposal Plan
This protocol is designed as a self-validating system. Do not proceed to the next step unless the conditions of the current step are fully met.
Step 1: Hazard Assessment and PPE Verification
-
Action: Don chemical-resistant nitrile gloves (double-gloving is highly recommended due to the penetrative nature of halogenated organics), tightly fitting safety goggles, and a flame-retardant lab coat.
-
Validation: Ensure all waste consolidation is performed inside a certified, actively drawing chemical fume hood.
Step 2: State Determination and Primary Collection
-
For Solid Waste: Collect any unreacted solid precursor, degraded product, or contaminated consumables (e.g., weigh boats, filter paper, spatulas) directly into a sealable, high-density polyethylene (HDPE) container.
-
For Liquid/Solution Waste: If the amine is dissolved in a solvent (e.g., post-extraction), verify the solvent type. Funnel the solution into a designated carboy strictly reserved for "Halogenated Organic Waste."
Step 3: Strict Segregation (The Compatibility Check)
-
Action: Before adding the compound to any bulk waste container, verify the container's log.
-
Validation: Ensure the receiving container contains ZERO acidic waste and ZERO non-halogenated solvents[3]. This prevents exothermic reactions and avoids unnecessary inflation of hazardous waste management costs.
Step 4: Satellite Accumulation Area (SAA) Management
-
Action: Place the sealed container in the laboratory's designated SAA. The SAA must be within the line of sight of where the waste was generated[5].
-
Validation: The EPA's "closed container rule" mandates that the container must remain completely closed at all times unless you are actively pouring waste into it. Venting is strictly prohibited unless connected to an active HPLC in-line system[2].
Step 5: RCRA-Compliant Labeling
-
Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Validation: The label must explicitly state the words "Hazardous Waste" , list the specific chemical name ("1-(4-Bromo-2-fluorophenyl)propan-2-amine"), and indicate the primary hazard (Toxic/Halogenated)[5].
Step 6: Transfer to Central Accumulation Area (CAA)
-
Action: Once the container is full, or the SAA volume limit (55 gallons) is reached, apply the current date to the label and transfer the container to the facility's CAA.
-
Validation: The accumulation start date dictates the strict timeline for vendor pickup (e.g., 90 days for Large Quantity Generators)[5].
Step 7: Final Manifesting and Destruction
-
Action: Coordinate with your certified hazardous waste vendor.
-
Validation: Verify that the waste manifest routes the chemical for high-temperature incineration at a permitted TSDF capable of scrubbing halogenated exhaust gases[2].
Disposal Workflow Visualization
The following diagram maps the logical flow of the disposal process, ensuring all regulatory checkpoints are met before the waste leaves the facility.
Workflow for the segregation, accumulation, and disposal of halogenated amine waste.
References
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA - epa.gov -[Link]
-
Managing Hazardous Chemical Waste in the Lab - labmanager.com -[Link]
-
Guidelines for Solvent Waste Recycling and Disposal - hazardouswasteexperts.com -[Link]
-
Pharmaceuticals in the Environment - Regulations.gov - regulations.gov -[Link]
Sources
Personal protective equipment for handling 1-(4-Bromo-2-fluorophenyl)propan-2-amine
Part 1: Executive Safety Directive
Compound Identity: 1-(4-Bromo-2-fluorophenyl)propan-2-amine CAS Registry Number: 2913242-08-5 Chemical Class: Halogenated Phenethylamine / Amphetamine Derivative
Operational Hazard Assessment: As a halogenated amphetamine analog, this compound poses a dual-threat profile: Chemical Corrosivity/Irritation (characteristic of primary amines and organic halides) and Pharmacological Potency (potential CNS activity).
Unlike standard organic reagents, this molecule must be treated as a Particularly Hazardous Substance (PHS) . Standard "good laboratory practice" is insufficient. You must employ a containment-first strategy to prevent inhalation of dusts and dermal absorption.[1][2]
Immediate Core Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Target Organ Toxicity: High potential for respiratory irritation (H335) and CNS stimulation.
-
Corrosivity: Causes serious eye damage (H318) and skin irritation (H315).[3]
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for all personnel entering the handling zone.
| Protection Zone | Core Requirement | Technical Specification & Rationale |
| Hand Protection | Double-Gloving Strategy | Inner Layer: 4-mil Nitrile (Disposable).Outer Layer: 5-8 mil Extended Cuff Nitrile or Laminate (Silver Shield®).Rationale: Halogenated amines can permeate standard nitrile. The outer layer provides mechanical strength; the inner layer prevents skin contact during doffing. |
| Respiratory | Engineering Control First | Primary: Certified Chemical Fume Hood (Face velocity 80–100 fpm).Secondary (If powder handling outside hood): P100 HEPA Respirator or PAPR.Note: Surgical masks or N95s provide zero protection against amine vapors or fine bioactive dusts. |
| Ocular | Sealed Protection | Chemical Splash Goggles (ANSI Z87.1+).Rationale: Safety glasses with side shields are inadequate.[4] Amine vapors are lachrymators; direct contact with the cornea can cause permanent opacity. |
| Body | Full Coverage | Lab Coat: Tyvek® or chemically resistant equivalent (buttoned to neck).Footwear: Closed-toe, non-perforated leather/synthetic. Shoe covers recommended for powder handling.Legs: Long pants (no synthetic blends that melt). |
Part 3: Operational Handling Protocol
Phase 1: Engineering Controls & Setup
Before opening the vial, verify the "Circle of Safety":
-
Airflow Check: Confirm fume hood monitor reads "Safe/Normal."
-
Deactivation Prep: Prepare a beaker of 10% Aqueous Hydrochloric Acid (HCl) . This will be used to immediately neutralize any amine residues on spatulas or weigh boats (Acid-Base neutralization converts the volatile amine to a non-volatile salt).
-
Static Control: Use an ionizing fan or anti-static gun if handling the dry powder, as halogenated salts are prone to static cling and aerosolization.
Phase 2: The Weighing Workflow
Do not use a communal balance for this compound.
-
Tare: Place the weighing vessel inside the fume hood balance.
-
Transfer: Open the source vial only inside the hood. Use a disposable antistatic spatula.
-
Seal: Re-cap the source vial immediately after transfer. Do not leave it open while waiting for the balance to settle.
-
Decon: Immediately dip the used spatula into the 10% HCl bath.
Phase 3: Solubilization
-
Solvent Choice: Dissolve the solid as early as possible. Handling the compound in solution (e.g., DMSO, Methanol) significantly reduces inhalation risk compared to the neat powder.
-
Labeling: Any flask containing this amine must be labeled with "DANGER: POTENT AMINE - TOXIC" and secondary containment (tray) must be used.
Part 4: Visualized Safety Logic
Diagram 1: Safe Handling Lifecycle
This workflow enforces the "Containment-First" principle.
Caption: Operational lifecycle prioritizing rapid solubilization to mitigate inhalation risks.
Diagram 2: Spill Response Decision Tree
Follow this logic immediately upon accidental release.
Caption: Decision logic for spills. Note: Never sweep dry potent powders; wet wiping prevents aerosolization.
Part 5: Disposal & Deactivation
Do not dispose of this compound down the drain.
-
Deactivation:
-
Treat waste solutions with dilute acid (1M HCl or Acetic Acid) to protonate the amine function. This converts the volatile free base into a non-volatile, water-soluble salt, reducing vapor pressure and inhalation risk.
-
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into "Solid Hazardous Waste (Toxic)" .
-
Liquid Waste: Segregate into "Halogenated Organic Waste" . Do not mix with strong oxidizers (e.g., Nitric Acid) as this may generate toxic halogen gases.
-
-
Container Rinse:
-
Triple rinse empty vials with methanol or acetone. Collect the rinsate into the Halogenated Waste stream. Deface the label before discarding the glass.
-
References
-
PubChem. (2025). 1-(3-Bromo-4-fluorophenyl)propan-2-amine Compound Summary. National Library of Medicine. [Link]
-
Princeton University EHS. (n.d.). Particularly Hazardous Substances (PHS) Handling Guide. [Link]
-
University of Wollongong. (2018). Laboratory Waste Disposal Guidelines: Halogenated Amines. [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
